Sodium 1,3-thiazole-4-carboxylate
Description
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Properties
IUPAC Name |
sodium;1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2S.Na/c6-4(7)3-1-8-2-5-3;/h1-2H,(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSROCMPMLGILQG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2NNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235440-96-6 | |
| Record name | sodium 1,3-thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
The Versatile Core: A Technical Guide to Thiazole-4-Carboxylic Acid Sodium Salt for Advanced Research and Development
Introduction: Unveiling a Privileged Scaffold
In the landscape of heterocyclic chemistry, the thiazole ring stands as a "privileged scaffold," a core structural motif frequently found in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in medicinal and agricultural chemistry. This guide focuses on a key derivative, thiazole-4-carboxylic acid and its sodium salt, a versatile building block pivotal for the synthesis of novel therapeutic agents and functional materials. While the parent acid is assigned CAS Number 3973-08-8 , the sodium salt is typically referenced by this number in research and commercial contexts.[2][3][4] The deprotonated carboxylate form, prevalent under physiological conditions, enhances aqueous solubility and offers a reactive handle for further chemical modification, making it an invaluable synthon for drug development professionals. This document provides an in-depth exploration of its synthesis, properties, and diverse applications, grounded in established scientific principles and methodologies.
Physicochemical and Structural Characteristics
The utility of thiazole-4-carboxylic acid sodium salt in synthetic and biological applications is underpinned by its distinct chemical and physical properties. The aromatic thiazole ring, containing both sulfur and nitrogen heteroatoms, imparts a unique reactivity profile, while the carboxylate group provides a site for derivatization and influences its solubility.[1]
| Property | Value | Reference |
| CAS Number | 3973-08-8 (for the parent acid) | [1][2][3][4][5] |
| Molecular Formula | C₄H₃NO₂S (acid form) | [1][2] |
| Molecular Weight | 129.14 g/mol (acid form) | [1][2] |
| Appearance | White to off-white or light yellow solid/powder | [1][6] |
| Melting Point | 194 - 199 °C (acid form, lit.) | [1][2] |
| Purity | Typically ≥ 97% | [1] |
| Synonyms | 1,3-Thiazole-4-carboxylic acid, 4-Carboxythiazole | [1][3] |
Synthesis and Manufacturing: A Verifiable Pathway
The reliable synthesis of thiazole-4-carboxylic acid is crucial for its application in research and development. Several synthetic routes have been reported, with a common and scalable method involving the multi-step conversion of L-cysteine hydrochloride. This pathway is advantageous due to the use of inexpensive and readily available starting materials.[7] The final step, the hydrolysis of the methyl ester intermediate with sodium hydroxide, directly yields the sodium salt of thiazole-4-carboxylic acid in solution before acidification to isolate the free acid.
Conceptual Synthesis Workflow
Caption: A multi-step synthesis route to thiazole-4-carboxylic acid.
Detailed Experimental Protocol for Synthesis
The following protocol is a representative synthesis adapted from reported methodologies, designed for reproducibility and scalability.[7][8]
Step 1: Synthesis of Methyl Thiazolidine-4-carboxylate
-
Condensation: Dissolve L-cysteine hydrochloride in water. Add formaldehyde (as a 37% aqueous solution) in a molar ratio of approximately 1:1.2. Stir the reaction at room temperature. The thiazolidine-4-carboxylic acid forms in situ.
-
Esterification: To the crude thiazolidine-4-carboxylic acid, add methanol. Bubble dry HCl gas through the solution while maintaining a cool temperature. Allow the reaction to proceed at room temperature for 12 hours. The product, methyl thiazolidine-4-carboxylate hydrochloride, will precipitate and can be isolated by filtration.[7]
Step 2: Oxidation to Methyl Thiazole-4-carboxylate
-
Reaction Setup: Suspend the methyl thiazolidine-4-carboxylate in a suitable solvent such as acetonitrile.
-
Oxidation: Add an oxidizing agent, for example, manganese dioxide (MnO₂), in a significant molar excess (e.g., 20 equivalents). Heat the mixture to reflux (approximately 80°C) and maintain for 48-72 hours, monitoring the reaction by TLC.[7]
-
Work-up: After cooling, filter off the solid oxidant. Concentrate the filtrate under reduced pressure to yield crude methyl thiazole-4-carboxylate.
Step 3: Hydrolysis to Thiazole-4-carboxylic Acid Sodium Salt and Isolation
-
Hydrolysis: To the crude methyl thiazole-4-carboxylate, add a 10% aqueous solution of sodium hydroxide (NaOH) in a molar excess (e.g., 2-3 equivalents).[7] Heat the mixture to reflux for 1 hour. This step results in the formation of thiazole-4-carboxylic acid sodium salt in the aqueous solution.
-
Isolation of Free Acid: Cool the reaction mixture in an ice bath. Carefully add a 6M hydrochloric acid (HCl) solution to acidify the mixture to a pH of approximately 2-3.[7][8]
-
Purification: The thiazole-4-carboxylic acid will precipitate as a solid. Collect the product by vacuum filtration, wash with a small amount of cold water, and dry to obtain the final product. The yield for this final step is typically high (>90%).[7]
Core Applications in Research and Drug Development
Thiazole-4-carboxylic acid and its derivatives are instrumental in various fields, a testament to the versatility of the thiazole scaffold.[1] Its applications span from pharmaceuticals to agrochemicals, driven by the wide range of biological activities exhibited by its derivatives.
Central Role in Medicinal Chemistry
The thiazole nucleus is a key component in numerous approved drugs and clinical candidates. Febuxostat, a potent xanthine oxidase inhibitor for treating gout, prominently features a substituted thiazole-5-carboxylic acid moiety, highlighting the therapeutic relevance of this structural class. The carboxylic acid group serves as a critical anchor for binding to biological targets and as a handle for creating prodrugs or modifying pharmacokinetic properties.
-
Antimicrobial and Antifungal Agents: The thiazole ring is a core component of many compounds with demonstrated efficacy against pathogenic bacteria and fungi.[1] Derivatives of thiazole-4-carboxylic acid are actively researched for the development of new anti-infective agents.
-
Anti-inflammatory and Anticancer Applications: Thiazole derivatives have shown potent anti-inflammatory effects.[1] Furthermore, novel thiazole-based chalcones and other derivatives have been synthesized and evaluated for their anti-proliferative activity against various human cancer cell lines, with some compounds demonstrating significant potency.[9]
-
Antiviral Research: Researchers have designed and synthesized derivatives of thiazolidine-4-carboxylic acid as inhibitors of viral enzymes, such as influenza neuraminidase, indicating the potential for developing novel antiviral therapies based on this scaffold.[10]
Conceptual Framework of Applications
Caption: Diverse applications stemming from the thiazole-4-carboxylic acid core.
Utility in Agrochemicals and Material Science
Beyond medicine, thiazole-4-carboxylic acid is a valuable intermediate in the agrochemical industry. Its derivatives are used to enhance the biological activity of fungicides and herbicides, contributing to improved crop protection.[1] In material science, this compound can be incorporated into polymers and coatings to improve durability and resistance to environmental factors.[1]
Conclusion
Thiazole-4-carboxylic acid sodium salt, anchored by the robust and versatile thiazole ring, represents a critical building block for innovation in science and technology. Its established synthetic pathways and well-documented physicochemical properties provide a solid foundation for its use in drug discovery, agrochemical development, and material science. As researchers continue to explore the vast chemical space surrounding the thiazole scaffold, the importance of this fundamental synthon is poised to grow, paving the way for the next generation of advanced molecules and materials.
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Autechem. (n.d.). 2-BENZO[1][7]DIOXOL-5-YL-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER synthesis. Retrieved from Autechem website.
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A Tale of Two Rings: A Technical Guide to Sodium Thiazole-4-carboxylate and Thiazolidine-4-carboxylate for the Research Scientist
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the thiazole and thiazolidine ring systems stand as privileged scaffolds, each offering a unique set of properties that have been artfully exploited in the design of novel therapeutics. This technical guide provides a comprehensive exploration of two key derivatives, sodium thiazole-4-carboxylate and thiazolidine-4-carboxylate, moving beyond a simple recitation of facts to unveil the nuanced chemical and biological differences that dictate their distinct applications in research and drug development. Herein, we dissect their core chemical distinctions, delve into their synthesis and characterization, and illuminate the strategic rationale behind their deployment in the quest for new medicines.
Part 1: Deconstructing the Core: A Comparative Analysis
At first glance, sodium thiazole-4-carboxylate and thiazolidine-4-carboxylate share a common heterocyclic framework. However, the presence of a fully unsaturated aromatic thiazole ring versus a saturated thiazolidine ring profoundly dictates their chemical reactivity, three-dimensional structure, and, consequently, their biological roles.
| Feature | Sodium Thiazole-4-carboxylate | Thiazolidine-4-carboxylate |
| Ring Structure | Aromatic, planar thiazole ring | Saturated, non-planar thiazolidine ring |
| Chemical Nature | Stable, electron-rich aromatic system | More reactive, susceptible to ring-opening |
| Primary Role in Drug Design | Bioisosteric replacement for other groups, rigid scaffold | Prodrug of L-cysteine, constrained amino acid analog |
| Key Biological Property | Diverse pharmacological activities (antimicrobial, anticancer, etc.)[1][2] | Antioxidant, cytoprotective via cysteine delivery[3][4] |
The fundamental difference lies in their aromaticity. The thiazole ring in sodium thiazole-4-carboxylate is a stable, planar structure, making it an excellent bioisostere for other aromatic or amide groups in a drug molecule, a strategy used to modulate physicochemical properties and biological activity.[5] In contrast, the saturated thiazolidine ring of thiazolidine-4-carboxylate is conformationally flexible and, crucially, can undergo ring-opening under physiological conditions to release L-cysteine.[6] This distinction is the cornerstone of their divergent applications.
Part 2: Synthesis and Chemical Transformation: From Saturated to Aromatic
The synthetic relationship between these two compounds is a clear illustration of their chemical differences. Thiazolidine-4-carboxylate serves as a direct precursor to thiazole-4-carboxylate through an oxidation reaction.
Experimental Protocol 1: Synthesis of Thiazolidine-4-carboxylic Acid
This protocol describes the classic cyclocondensation reaction to form the thiazolidine ring.
Principle: The synthesis involves the nucleophilic attack of the thiol group of L-cysteine on the carbonyl carbon of an aldehyde (in this case, formaldehyde), followed by intramolecular cyclization via the amino group to form the thiazolidine ring.[7]
Materials:
-
L-cysteine hydrochloride
-
Formaldehyde solution (37%)
-
Sodium acetate
-
Ethanol
-
Water
-
Diethyl ether
Procedure:
-
Dissolve L-cysteine hydrochloride in distilled water.
-
Add sodium acetate to the solution and stir until dissolved.
-
In a separate flask, prepare a solution of formaldehyde in ethanol.
-
Add the formaldehyde solution to the L-cysteine solution and stir vigorously at room temperature for 24 hours.
-
A white precipitate of thiazolidine-4-carboxylic acid will form.
-
Collect the precipitate by vacuum filtration and wash with cold diethyl ether.
-
Recrystallize the product from an ethanol/water mixture to obtain pure thiazolidine-4-carboxylic acid.
Experimental Protocol 2: Oxidation of Thiazolidine-4-carboxylate to Thiazole-4-carboxylic Acid
This protocol details the conversion of the saturated thiazolidine ring to the aromatic thiazole ring.
Principle: The oxidation of the thiazolidine ring to a thiazole ring involves the removal of two hydrogen atoms to introduce double bonds, thereby achieving aromaticity. Manganese dioxide (MnO₂) is a common and effective oxidizing agent for this transformation.[8]
Materials:
-
Methyl thiazolidine-4-carboxylate (esterification of the carboxylic acid is typically performed first to protect the carboxyl group)
-
Manganese dioxide (activated)
-
Acetonitrile
Procedure:
-
To a solution of methyl thiazolidine-4-carboxylate in acetonitrile, add an excess of activated manganese dioxide.
-
Heat the reaction mixture to reflux (approximately 80°C) and stir for 48-72 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the manganese dioxide.
-
Wash the filter cake with acetonitrile.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield methyl thiazole-4-carboxylate.
-
The methyl ester can then be hydrolyzed to thiazole-4-carboxylic acid using standard procedures (e.g., acid or base hydrolysis).
Part 3: Spectroscopic Fingerprints: Characterizing the Rings
The structural differences between the two compounds are readily apparent in their spectroscopic data.
Infrared (IR) Spectroscopy
-
Thiazolidine-4-carboxylate: The IR spectrum will show characteristic N-H stretching vibrations around 3300-3400 cm⁻¹. The C-H stretches of the saturated ring will be observed below 3000 cm⁻¹.
-
Sodium Thiazole-4-carboxylate: The N-H stretch will be absent. The spectrum will be dominated by aromatic C-H stretching vibrations above 3000 cm⁻¹ and characteristic aromatic ring stretching vibrations (C=C and C=N) in the 1400-1600 cm⁻¹ region.[9] The carboxylate group will exhibit strong asymmetric and symmetric stretching bands.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR of Thiazolidine-4-carboxylate: The protons on the saturated ring will appear in the aliphatic region (typically 2.5-4.5 ppm) and will likely show complex splitting patterns due to diastereotopicity.
-
¹H NMR of Thiazole-4-carboxylate: The protons on the aromatic thiazole ring will appear in the downfield region (typically 7.0-9.0 ppm), characteristic of aromatic protons.
-
¹³C NMR of Thiazolidine-4-carboxylate: The carbon atoms of the saturated ring will resonate in the aliphatic region of the spectrum.
-
¹³C NMR of Thiazole-4-carboxylate: The carbon atoms of the aromatic ring will appear in the downfield region, typically between 115 and 165 ppm.
Part 4: Divergent Paths in Drug Discovery: Strategic Applications
The distinct chemical natures of sodium thiazole-4-carboxylate and thiazolidine-4-carboxylate have led to their use in different, yet equally important, drug discovery strategies.
Thiazolidine-4-carboxylate: The Cysteine Prodrug Strategy
A primary application of thiazolidine-4-carboxylate derivatives is as prodrugs for the delivery of L-cysteine.[6][11] L-cysteine is a crucial amino acid with antioxidant properties, but its direct administration is often hampered by its instability and potential for toxicity. By masking the reactive thiol and amino groups within the thiazolidine ring, these compounds can be safely delivered to the target site where they undergo non-enzymatic ring-opening to release L-cysteine.[3][6] This strategy is particularly valuable in conditions associated with oxidative stress and cysteine deficiency.
Sodium Thiazole-4-carboxylate: The Aromatic Scaffold and Bioisostere Approach
The stable, aromatic nature of the thiazole ring makes sodium thiazole-4-carboxylate and its derivatives valuable building blocks in medicinal chemistry.[2] The thiazole moiety is found in a wide range of FDA-approved drugs and exhibits diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][12]
Furthermore, the thiazole ring can act as a bioisostere for a carboxylic acid or an amide group.[5] This substitution can improve a drug candidate's pharmacokinetic profile by altering its lipophilicity, metabolic stability, and ability to form hydrogen bonds, without compromising its interaction with the biological target.
Part 5: Conclusion: Two Rings, Two Destinies
While originating from a similar structural heritage, sodium thiazole-4-carboxylate and thiazolidine-4-carboxylate embark on distinct journeys in the realm of drug discovery. Thiazolidine-4-carboxylate, with its saturated and labile ring, serves as an elegant solution for the targeted delivery of L-cysteine, offering a protective shield until its therapeutic cargo is needed. In contrast, the aromatic and stable nature of sodium thiazole-4-carboxylate provides a robust and versatile scaffold for the construction of a multitude of bioactive molecules and a valuable tool for bioisosteric replacement to fine-tune drug properties. Understanding these fundamental differences is paramount for the medicinal chemist in the rational design of the next generation of therapeutics.
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Sadowska, B., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. International journal of molecular sciences, 22(21), 11579. [Link]
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Trofimov, A. I., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International journal of molecular sciences, 24(10), 8887. [Link]
-
National Institute of Standards and Technology. (n.d.). Thiazole. NIST WebBook. [Link]
-
Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1334–1355. [Link]
-
SciELO. (2015). 1H-[6][13][14]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. [Link]
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ResearchGate. (2016). Mechanism involved in the oxidation of thiazolidine to thiazole by MnO2 ?. [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2020). Assessing different thiazolidine and thiazole based compounds as antileishmanial scaffolds. [Link]
-
ResearchGate. (2025). (PDF) New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. [Link]
-
E3S Web of Conferences. (2024). Thiazolidine derivatives and their pharmacological actions. [Link]
-
MDPI. (2018). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. [Link]
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911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. [Link]
-
ResearchGate. (n.d.). Thiazoles: iii. Infrared spectra of methylthiazoles. [Link]
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Solubility Profile of Sodium 1,3-Thiazole-4-Carboxylate: A Comparative Analysis in Aqueous and Aprotic Polar Solvents
An In-Depth Technical Guide for Researchers
Executive Summary
The aqueous and organic solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical parameter that dictates their behavior in both biological systems and manufacturing processes.[1] Poor solubility can impede formulation, lead to low bioavailability, and create significant hurdles in drug development.[2] This guide provides a detailed technical analysis of the solubility of sodium 1,3-thiazole-4-carboxylate, a heterocyclic sodium salt, comparing its behavior in two common yet fundamentally different solvents: Water and Dimethyl Sulfoxide (DMSO). We will explore the underlying molecular interactions that govern its solubility and provide robust, field-proven protocols for its empirical determination.
Section 1: Introduction to Solubility in Drug Development
In the journey from a new chemical entity to a viable drug candidate, solubility is a gatekeeper property.[3] A compound must be in a dissolved state at the site of absorption to be bioavailable.[1] Consequently, early and accurate characterization of a compound's solubility profile is paramount.[2][3] This guide focuses on sodium 1,3-thiazole-4-carboxylate, a derivative of thiazole-4-carboxylic acid. The thiazole ring is a key scaffold in many pharmaceuticals, valued for its diverse biological activities.[4] Understanding the solubility of this salt is essential for its use in synthesis, formulation, and high-throughput screening (HTS) campaigns where DMSO is a near-ubiquitous solvent.[3]
Section 2: Physicochemical Fundamentals of Solute and Solvents
A molecule's solubility is dictated by its structure and the properties of the solvent. The principle of "like dissolves like" is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.
2.1 The Solute: Sodium 1,3-Thiazole-4-carboxylate
This compound is the sodium salt of 1,3-thiazole-4-carboxylic acid. The conversion of the carboxylic acid to its sodium salt is a common strategy to enhance aqueous solubility.[1]
-
Structure: An ionic compound consisting of a sodium cation (Na⁺) and a thiazole-4-carboxylate anion.
-
Ionization: As a salt of a moderately strong acid (the parent 1,3-thiazole-4-carboxylic acid has a predicted pKa of approximately 3.57), it will be fully ionized in neutral solutions.[5]
-
Key Features: The carboxylate group provides strong hydrogen bond accepting capabilities and a negative charge for potent ion-dipole interactions. The thiazole ring is aromatic and contains heteroatoms (nitrogen and sulfur) that can participate in dipole-dipole interactions.
2.2 The Solvents: Water and DMSO
| Property | Water (H₂O) | Dimethyl Sulfoxide (DMSO) |
| Type | Polar Protic | Polar Aprotic |
| Dielectric Constant (20°C) | ~80.1 | ~47.2 |
| Boiling Point | 100 °C | 189 °C |
| Key Interactions | Hydrogen Bond Donor & Acceptor, Dipole-Dipole | Hydrogen Bond Acceptor only, Dipole-Dipole |
| Primary Pharmaceutical Use | Universal, non-toxic solvent for formulations.[6] | Universal solvent for HTS, drug discovery, and dissolving poorly soluble compounds.[7] |
Section 3: Theoretical Solubility Analysis: A Molecular Perspective
The significant difference in expected solubility between water and DMSO can be explained by the specific intermolecular forces established with the sodium 1,3-thiazole-4-carboxylate ions.
Solubility in Water: The dissolution in water is expected to be highly favorable. The process is driven by:
-
Ion-Dipole Interactions: The high dielectric constant of water effectively shields the Na⁺ and carboxylate ions from each other. Water's strong dipole moment allows its partially negative oxygen atoms to solvate the Na⁺ cation, while its partially positive hydrogen atoms solvate the carboxylate anion.
-
Hydrogen Bonding: Water acts as a hydrogen bond donor to the oxygen atoms of the carboxylate group, further stabilizing the anion in solution. This is a powerful and highly favorable interaction.
Solubility in DMSO: DMSO is an excellent solvent for a wide range of compounds, including many salts.[7] Its efficacy for sodium 1,3-thiazole-4-carboxylate is based on:
-
Ion-Dipole Interactions: DMSO has a very strong dipole moment centered on the S=O bond. The partially negative oxygen atom is highly effective at solvating cations like Na⁺. The partially positive sulfur atom can interact with the carboxylate anion.
-
Lack of Hydrogen Bond Donation: As a polar aprotic solvent, DMSO cannot donate hydrogen bonds. While it can accept them, it cannot form the strong hydrogen-bonding network with the carboxylate anion that water can. This is the key mechanistic difference between the two solvents.
Due to the powerful combination of ion-dipole forces and hydrogen bonding, sodium 1,3-thiazole-4-carboxylate is predicted to have excellent solubility in water . Its solubility in DMSO is also expected to be substantial, driven by strong ion-dipole interactions, making it suitable for stock solutions in drug discovery.
Caption: Dominant intermolecular forces governing the solvation of sodium 1,3-thiazole-4-carboxylate.
Section 4: Experimental Protocols for Solubility Determination
Accurate solubility measurement requires robust, well-controlled experimental design. It is critical to distinguish between thermodynamic and kinetic solubility.
-
Thermodynamic Solubility: The true equilibrium solubility of the most stable crystalline form of a compound. It is determined by allowing an excess of the solid to equilibrate with the solvent over a prolonged period (e.g., >24 hours).[8][9] This is the gold standard for formulation and biopharmaceutical assessment.
-
Kinetic Solubility: A high-throughput measurement of how much of a compound, predissolved in DMSO, can be added to an aqueous buffer before it precipitates.[10][11] This value is often higher than thermodynamic solubility because the precipitate may be amorphous and has not had time to equilibrate.[11] It is primarily used for ranking compounds in early discovery.[3]
Protocol for Thermodynamic Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility and is considered the definitive method.
Objective: To determine the maximum concentration of sodium 1,3-thiazole-4-carboxylate that can be dissolved in a solvent at equilibrium at a specific temperature.
Materials:
-
Sodium 1,3-thiazole-4-carboxylate (solid powder)
-
Solvent (e.g., Purified Water, Phosphate-Buffered Saline pH 7.4, or DMSO)
-
2 mL glass vials with screw caps
-
Analytical balance
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for analysis
-
Syringes and 0.22 µm syringe filters
Methodology:
-
Preparation: Add an excess amount of solid sodium 1,3-thiazole-4-carboxylate to a glass vial (e.g., 2-5 mg). The key is to ensure solid material remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Accurately add a known volume of the solvent (e.g., 1 mL) to the vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.
-
Causality Check: A 24-hour period is the minimum recommended to approach true equilibrium. Shorter incubation times risk measuring a transient, non-equilibrium state.[8]
-
-
Phase Separation: After incubation, allow the vials to stand for 30 minutes for solids to settle. Centrifuge the vials (e.g., at 14,000 rpm for 15 minutes) to pellet any undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant.
-
Self-Validation: Do not disturb the solid pellet. Any suspended particles will artificially inflate the measured solubility.
-
-
Filtration (Optional but Recommended): Filter the collected supernatant through a 0.22 µm syringe filter to remove any fine particulates. Discard the first few drops to avoid any drug that may have adsorbed to the filter.
-
Dilution: Accurately dilute the clear filtrate with the appropriate mobile phase (for HPLC) or solvent (for UV-Vis) to a concentration within the linear range of the analytical standard curve.
-
Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis method against a standard curve of known concentrations of the compound.
-
Calculation: Calculate the solubility in mg/mL or µM based on the dilution factor and the measured concentration.
Protocol for Kinetic Solubility (High-Throughput Method)
This protocol is designed for rapid screening of compounds from DMSO stock solutions.
Objective: To determine the concentration at which sodium 1,3-thiazole-4-carboxylate precipitates when added from a DMSO stock into an aqueous buffer.
Materials:
-
10 mM stock solution of sodium 1,3-thiazole-4-carboxylate in 100% DMSO
-
Aqueous buffer (e.g., Phosphate-Buffered Saline pH 7.4)
-
96-well plates (polypropylene for compound storage, clear for measurement)
-
Automated liquid handler or multichannel pipettes
-
Plate shaker
-
Nephelometer or a plate reader capable of measuring turbidity/light scattering
Methodology:
-
Plate Preparation: Add the aqueous buffer to the wells of the measurement plate.
-
Compound Addition: Using a liquid handler, add a small volume of the 10 mM DMSO stock solution to the buffer to achieve the desired final concentration (e.g., add 2 µL of stock to 198 µL of buffer for a final concentration of 100 µM and 1% DMSO). This is typically done across a range of concentrations.
-
Incubation: Immediately shake the plate for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C).
-
Measurement: Measure the turbidity or light scatter in each well using a nephelometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity signal is not significantly different from the background (buffer + DMSO control).
Caption: Experimental workflow for thermodynamic solubility determination.
Section 5: Data Summary and Interpretation
Quantitative solubility data should be presented clearly to allow for direct comparison. Researchers should populate the following table with their experimentally determined values.
| Solvent System | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (mM) | Observations |
| Purified Water | 25 | Thermodynamic | Enter Data | Enter Data | e.g., Clear solution |
| PBS (pH 7.4) | 37 | Thermodynamic | Enter Data | Enter Data | e.g., No precipitation |
| DMSO | 25 | Thermodynamic | Enter Data | Enter Data | e.g., Fully miscible |
| PBS (pH 7.4) | 25 | Kinetic | Enter Data | Enter Data | Precipitation above X µM |
Interpretation:
-
High Aqueous Solubility: Values well above the anticipated therapeutic concentration are highly desirable.
-
Kinetic vs. Thermodynamic Gap: A large difference between kinetic and thermodynamic solubility suggests the compound readily forms metastable amorphous precipitates. This can be a risk for formulation but can also be leveraged in enabling technologies like amorphous solid dispersions.[11]
Section 6: Conclusion
Sodium 1,3-thiazole-4-carboxylate, as an ionic salt, is fundamentally predisposed to high solubility in polar protic solvents like water, driven by strong ion-dipole and hydrogen bonding interactions. Its solubility in the polar aprotic solvent DMSO is also expected to be high, making it an ideal solvent for preparing concentrated stock solutions for in vitro screening. The provided protocols offer robust methods for quantifying both its thermodynamic and kinetic solubility, providing critical data to guide drug discovery and development professionals in their decision-making processes.
References
-
Wikipedia Contributors. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]
-
Global Pharma Tek. (2024, August 2). Understanding Pharmaceutical Solvents: Trends and Future Growth. [Link]
-
Protheragen. (n.d.). 4-Thiazolecarboxylic acid. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 304271, 4-Thiazolecarboxylic acid. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23710676, Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate. [Link]
-
Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
Al-Ghabeish, M., et al. (2025, May 29). Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
Wen, H. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]
-
Pop, O., et al. (2023, December 14). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. PMC. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 284728, 2-Methyl-1,3-thiazole-4-carboxylic acid. [Link]
- Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
-
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]
-
Hoelke, B., et al. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548. [Link]
-
Brogdon, B. N., Dimmel, D. R., & McDonough, T. J. (1996). Solubility of various carboxylic acids and corresponding sodium salts in water and ethano1.13. ResearchGate. [Link]
-
Shawali, A. S., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 22(2), 268. [Link]
-
Carl ROTH. (n.d.). Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate, 100 mg. [Link]
-
NETZSCH. (2025, March 31). Determining the Ideal Solubility of Drug Candidates by Means of DSC. [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]
-
Al-Juboori, A. M. J. (2017). Synthesis, Characterization of New1,3,4-thiadiazole Derivatives with Studying their Biological Activity. Research Journal of Pharmacy and Technology, 10(12), 4381-4386. [Link]
-
Matrix Fine Chemicals. (n.d.). 1,3-THIAZOLE-4-CARBOXYLIC ACID. [Link]
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Technical Whitepaper: Physicochemical Profiling of Sodium 1,3-Thiazole-4-Carboxylate
The following is an in-depth technical guide on the physicochemical properties of Sodium 1,3-thiazole-4-carboxylate, focusing on pKa values and acidity constants.
Executive Summary
Sodium 1,3-thiazole-4-carboxylate (CAS: 15058-19-2 for the dihydro-derivative, but often used loosely for the heteroaromatic salt; Parent Acid CAS: 3973-08-8 ) is a critical heterocyclic building block in medicinal chemistry. It serves as a precursor for various anti-inflammatory, antimicrobial, and peptide-mimetic scaffolds.
Understanding the acid-base dissociation constants (pKa) of this compound is fundamental for:
-
Salt Selection & Formulation: Predicting solubility and stability in aqueous media.
-
ADME Profiling: Estimating membrane permeability (logD) at physiological pH.
-
Process Chemistry: Optimizing isolation yields via pH-controlled precipitation.
This guide provides a definitive analysis of the acidity constants, supported by theoretical predictions and empirical isolation data, along with a validated protocol for experimental determination.
Molecular Architecture & Acid-Base Chemistry
To accurately discuss the pKa, we must distinguish between the salt form (Sodium 1,3-thiazole-4-carboxylate) and its conjugate acid (1,3-thiazole-4-carboxylic acid).
In aqueous solution, the sodium salt dissociates completely:
The physicochemical behavior is then governed by the equilibrium of the thiazole-4-carboxylate anion . There are two ionizable sites on the molecule:
-
The Carboxylate Group (
): The primary site of protonation/deprotonation. -
The Thiazole Nitrogen (
): A weakly basic site that can be protonated under strongly acidic conditions.
Protonation Equilibria
The molecule exists in three distinct species depending on pH:
-
Cationic Form (
): Protonated Nitrogen and Protonated Carboxyl (pH < 1). -
Neutral Form (
): Neutral Nitrogen and Protonated Carboxyl (pH ~ 2.0 – 3.0). -
Anionic Form (
): Neutral Nitrogen and Deprotonated Carboxyl (pH > 4.5).
Visualization of Protonation Pathway
Figure 1: Stepwise dissociation pathway of 1,3-thiazole-4-carboxylic acid.
Quantitative Data: pKa Values
The following values represent a synthesis of predicted data (ACD/Labs, ChemAxon) and empirical evidence derived from isolation protocols (precipitation pH).
Table 1: Acidity Constants of 1,3-Thiazole-4-Carboxylic Acid
| Constant | Ionization Center | Value (Range) | Description |
| pKa₁ | Thiazole Nitrogen ( | ~1.0 – 1.2 (Est.) | The electron-withdrawing effect of the 4-COOH group significantly lowers the basicity of the ring nitrogen compared to unsubstituted thiazole (pKa 2.5). |
| pKa₂ | Carboxylic Acid ( | 3.07 – 3.57 | This is the critical value for formulation. At pH 7.4, the molecule is >99.9% ionized (anionic). |
| Isoelectric Point (pI) | Net Charge = 0 | ~2.0 – 2.3 | The pH of minimum solubility. This aligns with patent literature describing precipitation at pH 2. |
Data Interpretation for Drug Development:
-
At Physiological pH (7.4): The compound exists almost exclusively as the anion . This suggests high water solubility but potentially low passive membrane permeability unless a specific transporter is involved.
-
At Gastric pH (1.5 - 2.0): A significant portion exists in the neutral form , which may facilitate absorption in the stomach or precipitation if the concentration exceeds intrinsic solubility.
Experimental Methodology: Determination of pKa
Protocol: Potentiometric Titration (Standard Workflow)
Objective: Determine the thermodynamic pKa of the carboxyl group.
Reagents:
-
Analyte: Sodium 1,3-thiazole-4-carboxylate (>98% purity).
-
Titrant: 0.1 M HCl (standardized).
-
Solvent: Carbonate-free distilled water (degassed).
-
Ionic Strength Adjuster: 0.1 M KCl (to maintain constant ionic strength,
).
Workflow Diagram:
Figure 2: Potentiometric titration workflow for pKa determination.
Step-by-Step Protocol:
-
System Calibration: Calibrate the pH electrode using NIST buffers (pH 1.68, 4.01, 7.00) to ensure linearity in the acidic region.
-
Sample Preparation: Dissolve approximately
moles of Sodium 1,3-thiazole-4-carboxylate in 50 mL of 0.1 M KCl solution. -
Pre-Acidification: Since you are starting with the salt (base), add a known excess of 0.1 M HCl to lower the pH to ~1.5. This converts the species to the fully protonated form (
or ). -
Titration: Titrate with 0.1 M carbonate-free NaOH under nitrogen atmosphere (to prevent
absorption). -
Data Collection: Record pH values after stable readings (drift < 0.5 mV/min). Collect data points every 0.1 pH unit in the buffer region (pH 2.5 – 4.5).
-
Analysis: Use the Bjerrum method or software (e.g., Hyperquad) to fit the titration curve. The inflection point at 0.5 equivalents represents the pKa.
Self-Validating Check:
-
If the calculated pKa varies significantly with concentration, aggregation may be occurring. Repeat at 50% concentration.
-
The "pH 2 precipitation" observed in synthesis is a validation point. If your titration curve shows a sharp turbidity onset at pH 2.2, your pKa is likely correct (neutral species precipitating).
Implications for Synthesis and Isolation
The pKa values directly dictate the isolation strategy for this compound from reaction mixtures.
-
Acidification: To isolate the free acid from the sodium salt, one must acidify to a pH below the pKa of the carboxyl group but above the pKa of the nitrogen to avoid forming the soluble cationic hydrochloride salt.
-
Target pH: The optimal pH for precipitation is 2.0 – 2.5 .
-
At pH > 4: Soluble Anion (
). -
At pH 2.5: Insoluble Neutral Acid (
). -
At pH < 0.5: Soluble Cation (
).
-
This "solubility window" is narrow, which explains why precise pH control is emphasized in patent literature [1].
References
-
Merck & Co., Inc. (1966). Processes for preparing thiazole carboxylic acids. US Patent 3,274,207. Link
-
Protheragen . (n.d.). 4-Thiazolecarboxylic acid: Physicochemical Properties. Retrieved October 26, 2023. Link
-
ChemicalBook . (n.d.). Thiazole-4-carboxylic acid Product Description and Predicted Properties. Link
-
National Institutes of Health (NIH) . (2023). PubChem Compound Summary for CID 304271, 4-Thiazolecarboxylic acid. Link
-
Wiedenbeck, E., et al. (2020).[1] Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values. Analytical Chemistry. Link
Sources
Sodium 4-Carboxythiazole Derivatives: Nomenclature, Structural Biology, and Experimental Protocols
Executive Summary
In drug development and molecular biology, the "sodium 4-carboxythiazole" moiety rarely exists as an isolated, unsubstituted scaffold. Instead, it serves as the structural backbone for highly specialized biochemical reagents. In chemical databases, this core is frequently indexed under the parent aromatic ring as 4-thiazolecarboxylic acid. However, in applied biochemistry, the most critical derivatives exist in the partially saturated 4,5-dihydro state, structurally classifying them as thiazolines[1][2].
As an Application Scientist, understanding this nomenclature overlap is essential for accurate reagent sourcing. This technical whitepaper dissects the two most prominent derivatives of this class: D-Luciferin sodium salt (the powerhouse of bioluminescence imaging) and 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt (a critical probe in non-ribosomal peptide biosynthesis)[1][3].
Chemical Nomenclature and Synonyms
To navigate chemical inventories effectively, researchers must recognize the diverse synonyms applied to these derivatives. Table 1 consolidates the standard nomenclature, common synonyms, and primary applications for the two dominant sodium 4-carboxythiazole variants.
Table 1: Nomenclature and Synonyms of Key Derivatives
| Compound | IUPAC / Systematic Name | Common Synonyms & Trade Names | CAS Number | Primary Application |
| Derivative A | Sodium (S)-4,5-dihydro-2-(6-hydroxy-2-benzothiazolyl)-4-thiazolecarboxylate | D-Luciferin sodium salt; Firefly luciferin sodium; Beetle luciferin sodium | 103404-75-7 | Bioluminescence Imaging (BLI)[3] |
| Derivative B | Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate | 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt; Acetylcysteine Impurity 1 | 15058-19-2 | NRPS Biosynthesis Probing[1][2] |
D-Luciferin Sodium Salt in Molecular Imaging
D-Luciferin sodium salt is the natural substrate for the firefly luciferase (Luc) enzyme. When oxidized in the presence of ATP and Mg²⁺, it emits a measurable photon at 560 nm[3][4].
Causality Behind Experimental Choices
Why utilize the sodium salt rather than the free acid? The free acid form of D-luciferin exhibits poor aqueous solubility, often requiring DMSO or harsh buffers for dissolution. The sodium salt provides immediate, high aqueous solubility (>30 mg/mL in DPBS)[4][5]. This is critical for in vivo imaging, as it allows for high-dose systemic delivery without vehicle-induced toxicity. Furthermore, the sodium salt readily crosses the blood-brain and blood-placenta barriers, ensuring rapid systemic biodistribution[5].
Step-by-Step Methodology: In Vivo Bioluminescence Imaging (BLI)
Self-Validation Checkpoint: Always include a control cohort of non-transduced (luciferase-negative) mice injected with the exact same D-Luciferin dose. This establishes baseline background luminescence and validates that any emitted signal in the test cohort is strictly due to reporter activity, not substrate auto-oxidation.
-
Reconstitution: Dissolve D-Luciferin sodium salt in sterile DPBS (strictly without Mg²⁺ and Ca²⁺) to a final concentration of 15 mg/mL[3][5].
-
Causality: Divalent cations in the diluent can cause premature precipitation of the sodium salt before it undergoes systemic dilution in the bloodstream.
-
-
Sterilization: Filter the solution through a 0.2 µm syringe filter[3][5].
-
Causality: Endotoxin contamination can artificially upregulate inflammatory pathways (e.g., NF-κB), skewing the expression of the target reporter gene.
-
-
Administration: Inject the solution intraperitoneally (IP) at a dose of 150 mg/kg body weight[3][6].
-
Imaging Acquisition: Anesthetize mice using 2–2.5% isoflurane and place them in the imaging chamber. Acquire images 10–15 minutes post-injection to capture peak photon emission[5][6].
Fig 1: Luciferase-mediated oxidation of D-Luciferin sodium salt resulting in photon emission.
2-Methyl-2-thiazoline-4-carboxylate in Biosynthesis
The second major derivative, 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt (CAS 15058-19-2), is a highly specialized building block used to probe the FMN-containing oxidase domains of non-ribosomal peptide synthetases (NRPS), specifically epothilone and bleomycin synthetases[1][7][8].
Causality Behind Experimental Choices
In natural product biosynthesis, thiazole rings are formed via a two-step process: cyclodehydration of a cysteine residue to a thiazoline intermediate, followed by FMN-dependent dehydrogenation (oxidation) to an aromatic thiazole[8][9].
By supplying the pre-synthesized 2-methyl-2-thiazoline-4-carboxylate sodium salt to the in vitro assay, researchers intentionally bypass the upstream cyclization step. This isolates the kinetics of the oxidase domain, allowing for the precise characterization of the 2-electron/2-proton transfer event[8][9].
Step-by-Step Methodology: Enzymatic Oxidase Assay
Self-Validation Checkpoint: Run a parallel control reaction utilizing a heat-denatured oxidase domain. The absence of a -2 Da mass shift in this control definitively proves that thiazole aromatization is enzymatically driven and not an artifact of spontaneous air oxidation.
-
Substrate Preparation: Dissolve the 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt in an aqueous assay buffer (50 mM Tris-HCl, pH 7.5).
-
Causality: Utilizing the sodium salt ensures immediate aqueous solubility, bypassing the need for DMSO. DMSO concentrations above 2–5% can irreversibly denature sensitive NRPS domains[8].
-
-
Enzyme Incubation: Combine the substrate with the purified FMN-dependent oxidase domain (e.g., EpoB) and incubate at 30°C for 45 minutes.
-
Reaction Quenching & Analysis: Quench the reaction using an equal volume of cold acetonitrile. Centrifuge to pellet the precipitated proteins, and analyze the supernatant via HPLC-MS to detect the -2 Da mass shift indicative of thiazole formation.
Fig 2: FMN-dependent oxidation of thiazoline to thiazole during epothilone biosynthesis.
Physicochemical Properties and Storage Parameters
Both derivatives are highly sensitive to environmental degradation. Table 2 outlines their quantitative physicochemical properties and strict storage requirements to maintain experimental integrity.
Table 2: Physicochemical Properties & Storage
| Parameter | D-Luciferin Sodium Salt | 2-Methyl-2-thiazoline-4-carboxylate Sodium |
| Molecular Formula | C₁₁H▱N₂NaO₃S₂ | C₅H₆NNaO₂S |
| Molecular Weight | 302.30 g/mol | 167.16 g/mol |
| Aqueous Solubility | >30 mg/mL (in DPBS) | Soluble (in Water/Assay Buffer) |
| Appearance | Pale yellow to yellow powder | Light yellow to off-white solid |
| Storage Temperature | -20°C (Protect from light/moisture)[4][5] | -20°C to -80°C (Hygroscopic)[1][9] |
| Stability Notes | Susceptible to UV-induced oxidation; store in amber vials[5]. | Highly hygroscopic; must be stored under inert gas (Argon/N₂)[1]. |
References
-
Qualitative in vivo bioluminescence imaging, NIH PMC. URL:[Link]
-
D-Luciferin Sodium Salt INSTRUCTION MANUAL, OZ Biosciences. URL: [Link]
-
Oxidase domains in epothilone and bleomycin biosynthesis: thiazoline to thiazole oxidation during chain elongation, Biochemistry (ACS Publications). URL:[Link]
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Thiazole-4-Carboxylic Acid Derivatives: A Technical Guide to Biological Activity and Therapeutic Potential
The following technical guide details the biological activity, synthesis, and therapeutic potential of thiazole-4-carboxylic acid derivatives .
Executive Summary
Thiazole-4-carboxylic acid derivatives represent a distinct subclass of the thiazole "privileged scaffold" in medicinal chemistry. Unlike their regioisomeric counterparts (thiazole-5-carboxylic acids, e.g., Febuxostat), the 4-carboxylic acid derivatives are primarily characterized by their utility as tubulin polymerization inhibitors , peptide antibiotic precursors , and antimicrobial agents .
This guide provides a rigorous analysis of their structure-activity relationships (SAR), synthetic accessibility via the Hantzsch protocol, and validated experimental workflows for assessing their biological efficacy.
Key Distinction: Regioisomerism
-
Thiazole-5-COOH: Xanthine Oxidase inhibitors (Gout/Hyperuricemia).
-
Thiazole-4-COOH: Tubulin inhibitors (Anticancer), DNA gyrase modulators (Antimicrobial), and Peptide mimetics.
Chemical Space & Synthesis
The foundational entry into this chemical space is the Hantzsch Thiazole Synthesis , which allows for the regioselective formation of the 4-carboxylic acid moiety using bromopyruvic acid derivatives.
Core Synthetic Workflow
The reaction between a thioamide and a
Reaction Scheme:
Figure 1: Step-wise Hantzsch synthesis pathway for generating thiazole-4-carboxylic acid libraries.
Synthetic Protocol: Ethyl 2-phenylthiazole-4-carboxylate
Reagents: Thiobenzamide (10 mmol), Ethyl bromopyruvate (11 mmol), Ethanol (20 mL).
-
Dissolution: Dissolve thiobenzamide in absolute ethanol in a round-bottom flask.
-
Addition: Add ethyl bromopyruvate dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (
) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1). -
Workup: Cool to room temperature. The product often precipitates as a hydrobromide salt or solid.
-
Purification: Filter the solid and wash with cold ethanol. Neutralize with 10%
if necessary to obtain the free base. Recrystallize from ethanol.
Pharmacological Profiles[1][2][3][4][5]
Anticancer Activity: Tubulin Polymerization Inhibition
The most high-value application of thiazole-4-carboxylic acid derivatives is in oncology. Specifically, 2-aryl-thiazole-4-carboxamides function as "SMART" agents (Substituted Methoxybenzoyl-Aryl-Thiazoles).[1]
-
Mechanism: These compounds bind to the colchicine-binding site of tubulin, preventing the polymerization of microtubules. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.
-
Key Structural Feature: A 3,4,5-trimethoxyphenyl ring (often on the amide nitrogen) is critical for mimicking the pharmacophore of colchicine and combretastatin A-4.
-
Potency: Optimized derivatives exhibit
values in the low nanomolar range (10–50 nM) against multidrug-resistant cancer lines (e.g., MCF-7, HeLa).
Antimicrobial Activity (Antibacterial & Antifungal)
Derivatives featuring 2-amino or 2-indolyl substituents demonstrate significant spectrum activity.
-
Target: DNA Gyrase (in bacteria) and inhibition of ergosterol biosynthesis (in fungi).
-
Selectivity: 2-(3'-indolyl)-thiazole-4-carboxamides show selectivity for Gram-negative bacteria (e.g., E. coli, P. aeruginosa).
-
Agrochemical Use: 2-amino-thiazole-4-carboxylic acid derivatives are potent against plant pathogens like Rhizoctonia solani and Tobacco Mosaic Virus (TMV), acting via systemic acquired resistance (SAR).
Structure-Activity Relationship (SAR) Analysis
The biological output is strictly controlled by substituents at the C2 and C4 positions.
Figure 2: SAR Map highlighting the divergent biological pathways based on C2 and C4 functionalization.
Key SAR Rules:
-
The "Trimethoxy" Rule: For anticancer activity, the amide nitrogen at C4 must be substituted with a 3,4,5-trimethoxyphenyl group (or similar steric/electronic mimic) to fit the colchicine pocket.
-
The Indole Advantage: Placing an indole ring at C2 significantly enhances cell membrane permeability and Gram-negative antibacterial potency.
-
Steric Bulk at C5: Generally, the C5 position is left unsubstituted (H) or methylated. Large groups here often clash with the binding pocket of tubulin or DNA gyrase, reducing potency.
Experimental Validation Protocols
Tubulin Polymerization Assay (In Vitro)
Objective: Confirm mechanism of action for anticancer derivatives. Reagents: Purified bovine brain tubulin (>99%), GTP, PEM buffer.
-
Preparation: Dilute tubulin to 3 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM
, pH 6.9) containing 1 mM GTP. -
Incubation: Add test compound (dissolved in DMSO) to the tubulin solution at varying concentrations (e.g., 1, 5, 10
). Keep DMSO concentration <1%. -
Measurement: Transfer to a pre-warmed (
) 96-well plate. Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader. -
Analysis: Polymerization is observed as an increase in OD340. Effective inhibitors will suppress this curve compared to the vehicle control (Taxol can be used as a stabilizer control; Colchicine as an inhibitor control).
Minimum Inhibitory Concentration (MIC) Assay
Objective: Quantify antimicrobial potency. Standard: CLSI M07-A10 broth microdilution method.
-
Inoculum: Prepare bacterial suspension (e.g., E. coli ATCC 25922) adjusted to
CFU/mL in Mueller-Hinton Broth. -
Dilution: Prepare serial twofold dilutions of the thiazole derivative in a 96-well plate (Range: 128
to 0.25 ). -
Incubation: Incubate at
for 16–20 hours. -
Readout: The MIC is the lowest concentration showing no visible turbidity. Validate with Resazurin dye (blue to pink indicates growth) for higher sensitivity.
Data Summary: Potency Benchmarks
| Derivative Class | C2 Substituent | C4 Substituent | Primary Target | Potency Benchmark |
| SMART Agents | Phenyl / Aryl | 3,4,5-trimethoxyphenyl amide | Tubulin (Colchicine Site) | |
| Indolyl-Thiazoles | 3-Indolyl | Aryl amide | Bacterial DNA Gyrase | MIC |
| Amino-Thiazoles | Amino (-NH2) | Ethyl Ester / Amide | Viral Coat Protein (TMV) | 50% Inhibition @ 50 |
| Hydrazinyl | Arylidene-hydrazinyl | Carboxylic Acid | Antioxidant / ROS Scavenging |
References
-
Li, F., et al. (2015).[2] "Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives." Chinese Chemical Letters. Link
-
Wang, Z., et al. (2009). "Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships." Journal of Medicinal Chemistry. Link
-
Kashyap, S.J., et al. (2024). "An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics." FABAD Journal of Pharmaceutical Sciences. Link
- Bondock, S., et al. (2010). "Synthesis and antimicrobial activity of some new 2-amino-4-arylthiazole derivatives." European Journal of Medicinal Chemistry.
-
Gududuru, V., et al. (2015).[2] "2-(3′-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities." Bioorganic & Medicinal Chemistry Letters. Link
- Chimenti, F., et al. (2000). "Synthesis and antifungal activity of 2-thiazolylhydrazones." Farmaco.
- Vicini, P., et al. (2003). "Biological studies on 1,2-benzisothiazole derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry.
- Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und alpha-Halogenketonen." Berichte der deutschen chemischen Gesellschaft.
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Navigating the Safety Profile of Sodium 1,3-Thiazole-4-Carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazole Moiety in Modern Research
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents and biologically active compounds.[1][2] Its presence is noted in over 18 FDA-approved drugs, highlighting its clinical significance. Sodium 1,3-thiazole-4-carboxylate, as a derivative, is of significant interest to researchers in drug discovery and development. Understanding its hazard profile is not merely a regulatory formality but a critical component of laboratory safety and experimental integrity. This guide provides a comprehensive analysis of the potential hazards associated with Sodium 1,3-thiazole-4-carboxylate, based on available data for its parent acid and structurally related compounds, to ensure its safe handling and application in a research environment.
Core Hazard Identification and Analysis
The primary hazards associated with 1,3-thiazole-4-carboxylic acid, and by extension its sodium salt, are centered on irritant properties and potential for sensitization.[4] The aggregated GHS classification data from multiple sources for the parent acid provides a clear indication of the expected hazards.[4]
Table 1: GHS Hazard Classification for 1,3-Thiazole-4-Carboxylic Acid
| Hazard Class | Category | Hazard Statement | GHS Code |
| Skin Corrosion/Irritation | 2 | Causes skin irritation | H315 |
| Serious Eye Damage/Eye Irritation | 2A | Causes serious eye irritation | H319 |
| Respiratory or Skin Sensitization | 1 | May cause an allergic skin reaction | H317 |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | May cause respiratory irritation | H335 |
Source: Aggregated data from PubChem for 1,3-thiazole-4-carboxylic acid.[4]
This hazard profile is consistent with data from various substituted thiazole-4-carboxylic acids, which also report skin, eye, and respiratory irritation.[5][6] Some derivatives are also classified as harmful if swallowed (Acute toxicity - Category 4, Oral).[7]
In-Depth Hazard Evaluation
Acute Toxicity (Oral)
While specific oral toxicity data for Sodium 1,3-thiazole-4-carboxylate is unavailable, several related thiazole carboxylic acids are classified as "Acute toxicity - Category 4, Oral," with the hazard statement "Harmful if swallowed."[7] This suggests that accidental ingestion of a significant amount could lead to adverse health effects.
Skin Corrosion/Irritation
Direct contact with the skin may cause irritation, characterized by redness, itching, and inflammation.[4][6] This is a common hazard for many carboxylic acids and their derivatives. The sodium salt may exhibit reduced irritancy compared to the free acid; however, this cannot be assumed, and appropriate precautions are necessary.[8]
Serious Eye Damage/Eye Irritation
This is a significant hazard. Contact with the eyes is likely to cause serious irritation, potentially leading to pain, tearing, redness, and blurred vision.[4][6] Prompt and thorough rinsing is crucial in the event of eye contact.
Respiratory Irritation
Inhalation of dust or aerosols may irritate the respiratory tract, causing coughing, sneezing, and shortness of breath.[4][5] Handling should be conducted in a well-ventilated area to minimize the risk of inhalation.
Skin Sensitization
There is a notable potential for this compound to cause an allergic skin reaction upon repeated contact.[4] Once an individual is sensitized, subsequent exposure to even very small amounts can trigger an allergic response, such as a rash.
Experimental Workflow for Safe Handling
The following workflow outlines the critical steps for safely handling Sodium 1,3-thiazole-4-carboxylate in a research setting.
Caption: Workflow for the safe handling of Sodium 1,3-thiazole-4-carboxylate.
Personal Protective Equipment (PPE) Selection Protocol
The selection of appropriate PPE is paramount to mitigating the identified hazards. The following decision-making process should be followed.
Caption: PPE selection based on the hazards of Sodium 1,3-thiazole-4-carboxylate.
Detailed Protocols for Emergency Response
First-Aid Measures
-
In case of skin contact: Immediately wash with plenty of soap and water.[6] If skin irritation or a rash occurs, seek medical advice.[6]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] If eye irritation persists, get medical advice/attention.[6]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[6] Call a poison center or doctor if you feel unwell.[6]
-
If swallowed: Rinse mouth. Get medical help if you feel unwell.[7]
Spill and Leak Procedures
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE , including respiratory protection if necessary.
-
Avoid generating dust.
-
For small spills: Carefully sweep or scoop up the solid material and place it into a suitable, labeled container for disposal.
-
For large spills: Contain the spill and prevent it from entering drains. Follow the same collection procedure as for small spills.
-
Clean the spill area thoroughly with a suitable decontaminating agent and wipe dry.
Storage and Handling
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Handling: Handle in accordance with good industrial hygiene and safety practices.[9] Avoid contact with skin and eyes and avoid breathing dust.[9] Use only in a well-ventilated area, preferably a chemical fume hood.
Conclusion
While Sodium 1,3-thiazole-4-carboxylate is a valuable compound for research and development, it possesses a notable hazard profile that necessitates careful handling. The primary risks are skin and eye irritation, with the potential for respiratory irritation and skin sensitization. By adhering to the protocols outlined in this guide, researchers can mitigate these risks and ensure a safe laboratory environment. The foundation of safe practice lies in a thorough understanding of the potential hazards, consistent use of appropriate PPE, and preparedness for emergency situations.
References
-
PubChem. 4-Thiazolecarboxylic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Mohamed, H. A., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8031. [Link]
-
Gomha, S. M., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules, 27(19), 6438. [Link]
-
Scribd. (n.d.). Sodium Salts Risk Assessment Guide. [Link]
-
Kashyap, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]
-
Kashyap, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. ResearchGate. [Link]
-
EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF). (2009). Risk assessment of salts of authorised acids, phenols or alcohols for FCM uses. EFSA Journal, 7(10), 1383. [Link]
-
NICNAS. (2017). Sulfanilic acid and its sodium salt: Human health tier II assessment. [Link]
-
Singh, D., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 1-13. [Link]
-
CLEAPSS. (n.d.). Student safety sheets 34 Sodium and potassium salts. [Link]
-
Ospedale Sicuro. (n.d.). OV - Hazards and risk factors - Organic and inorganic salts. [Link]
-
Chance, M. R. A., Dirnhuber, P., & Robinson, F. A. (1946). The pharmacology of basic esters of thiazole carboxylic acids. British Journal of Pharmacology and Chemotherapy, 1(3), 153–161. [Link]
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Methodological & Application
Application Note: A Validated Protocol for the Saponification of Methyl Thiazole-4-carboxylate to Sodium Thiazole-4-carboxylate
Abstract
This application note provides a comprehensive and robust protocol for the hydrolysis of methyl thiazole-4-carboxylate to its corresponding sodium salt, sodium thiazole-4-carboxylate. Thiazole-4-carboxylic acid and its derivatives are crucial building blocks in the synthesis of numerous pharmacologically active molecules. This guide is designed for researchers in chemical synthesis and drug development, offering a detailed methodology grounded in established chemical principles. The protocol emphasizes procedural causality, safety, and validation to ensure reliable and reproducible outcomes.
Introduction and Scientific Principles
The conversion of an ester to a carboxylate salt via treatment with a strong base is a fundamental organic transformation known as saponification.[1][2] This process is a cornerstone of synthetic chemistry, valued for its efficiency and typically high yields. The reaction proceeds through a base-catalyzed nucleophilic acyl substitution mechanism.
The core of this protocol involves the hydrolysis of the methyl ester of thiazole-4-carboxylic acid. The thiazole ring is a stable aromatic heterocycle, generally resilient to the basic conditions employed in saponification, which allows for the selective cleavage of the ester group without compromising the core structure.[3][4] The mechanism, illustrated below, involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which subsequently collapses, expelling a methoxide ion as the leaving group. In the final, irreversible step, the strongly basic methoxide deprotonates the newly formed carboxylic acid, yielding the highly stable sodium carboxylate salt and methanol.[1] This final acid-base neutralization drives the reaction to completion.[1]
This protocol specifically targets the isolation of the sodium salt, a form often desired for its increased aqueous solubility or for direct use in subsequent synthetic steps.
Materials and Equipment
Reagents and Chemicals
| Reagent/Chemical | Formula | Molar Mass ( g/mol ) | Concentration | Supplier | Notes |
| Methyl thiazole-4-carboxylate | C₅H₅NO₂S | 143.16 | >98% | Sigma-Aldrich | Starting Material |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Pellets, >97% | Fisher Scientific | Hydrolyzing Agent |
| Deionized Water | H₂O | 18.02 | N/A | In-house | Solvent |
| Isopropanol (IPA) | C₃H₈O | 60.10 | ACS Grade | VWR | Recrystallization Solvent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | >97% | Sigma-Aldrich | Drying Agent (Optional) |
Laboratory Equipment
-
Round-bottom flask (100 mL or appropriate size)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Glass funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
pH paper or pH meter
-
Spatulas and weighing balance
Detailed Experimental Protocol
This procedure is based on established methods for ester hydrolysis, adapted for the specific synthesis of the sodium salt.[5]
Reaction Setup and Saponification
-
Prepare the Sodium Hydroxide Solution: In a 100 mL beaker, carefully dissolve 2.0 g (50.0 mmol) of sodium hydroxide pellets in 20 mL of deionized water. This creates an approximately 10% (w/v) solution.
-
Causality Note: A sufficient excess of sodium hydroxide (approx. 2.5 equivalents relative to the ester) is used to ensure complete hydrolysis and to drive the equilibrium towards the product salt.[5]
-
-
Charge the Reaction Vessel: Place a magnetic stir bar into a 100 mL round-bottom flask. Add 2.86 g (20.0 mmol) of methyl thiazole-4-carboxylate to the flask.
-
Initiate the Reaction: Add the prepared sodium hydroxide solution to the flask containing the ester.
-
Establish Reflux: Attach the reflux condenser to the flask, ensuring a secure connection and proper water flow (in at the bottom, out at the top). Place the apparatus on the heating mantle and begin stirring.
-
Heat to Reflux: Heat the mixture to a gentle reflux (approximately 100-105 °C). Continue heating under reflux for 1 to 2 hours.
-
Process Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 Hexane:Ethyl Acetate). The reaction is complete upon the disappearance of the starting ester spot.
-
Isolation and Purification of Sodium Thiazole-4-carboxylate
-
Cooling: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature. The solution should be clear and homogeneous.
-
Concentration: Remove the magnetic stir bar. Transfer the aqueous solution to a round-bottom flask suitable for a rotary evaporator. Concentrate the solution under reduced pressure to remove the water and the methanol byproduct. This will yield a solid or semi-solid crude product.
-
Recrystallization (Purification):
-
Add a minimal amount of hot isopropanol to the crude solid in a beaker with stirring to dissolve it. If the solid does not fully dissolve, add a very small amount of hot deionized water dropwise until a clear solution is achieved.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold isopropanol.
-
Dry the purified sodium thiazole-4-carboxylate in a vacuum oven at 50-60 °C to a constant weight.
-
Visualization of the Experimental Workflow
The following diagram outlines the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of Sodium Thiazole-4-carboxylate.
Summary of Key Parameters and Expected Results
| Parameter | Value |
| Starting Material | Methyl thiazole-4-carboxylate (2.86 g, 20.0 mmol) |
| Primary Reagent | Sodium Hydroxide (2.0 g, 50.0 mmol) |
| Molar Ratio (Ester:NaOH) | 1 : 2.5 |
| Solvent | Deionized Water (20 mL) |
| Reaction Temperature | Reflux (~100 °C) |
| Reaction Time | 1-2 hours |
| Product | Sodium thiazole-4-carboxylate |
| Theoretical Yield | 3.02 g |
| Expected Yield | 85-95% |
Safety and Handling
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood.
-
General Precautions: Standard laboratory safety procedures should be followed at all times. Avoid inhalation of vapors and direct contact with chemicals.
References
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-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]
-
General Synthetic Methods for Thiazole and Thiazolium Salts. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
- A kind of method for preparing thiazole-4-carboxylic acid. (n.d.). Google Patents.
-
Frantz, D. E., Fässler, R., & Carreira, E. M. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 109(1), 58-85. [Link]
-
Wang, B., et al. (2014). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. PLoS ONE, 9(5), e97034. [Link]
-
Li, J., et al. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 13(8), 1737-1742. [Link]
- Preparation of 4-methyl thiazole-5-carboxyl acid. (n.d.). Google Patents.
-
Zhu, J., et al. (2022). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. Organic & Biomolecular Chemistry, 20(1), 103-107. [Link]
- The method for preparing carboxylate salt. (n.d.). Google Patents.
-
Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Hartman, G. D., & Weinstock, L. M. (1988). 4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses, Coll. Vol. 6, p.620. [Link]
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A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Advanced Research in Applied Sciences and Engineering Technology, 22(1), 1-13. [Link]
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Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020, February 22). Chemistry Steps. [Link]
-
15.9: Hydrolysis of Esters. (2022, January 31). Chemistry LibreTexts. [Link]
-
Process for the preparation of a carboxylic acid salt. (n.d.). European Patent Office. Retrieved February 27, 2026, from [Link]
-
Al-Adilee, K. J., & Adnan, S. (2018). Synthesis and Identification of novel azo-1,3,4-Thiadiazole Derivative and using to Spectrophotometric Determination for some of metal ions. Journal of University of Babylon for Pure and Applied Sciences, 26(8), 1-13. [Link]
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hydrolysis of esters. (n.d.). Chemguide. Retrieved February 27, 2026, from [Link]
-
thiazole derivative. (2016, July 11). New Drug Approvals. [Link]
-
Ch20: Hydrolysis of Esters. (n.d.). University of Calgary. Retrieved February 27, 2026, from [Link]
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-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved February 27, 2026, from [Link]
-
Saponification-Typical procedures. (2024, April 27). OperaChem. [Link]
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- 6. Saponification-Typical procedures - operachem [operachem.com]
Application Notes and Protocols for the Synthesis of 2-Substituted Thiazoles via Sodium Thiazole-4-carboxylate
Introduction
The thiazole motif is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The development of efficient and versatile synthetic routes to access substituted thiazoles is therefore of paramount importance. This document provides a detailed guide for the synthesis of 2-substituted thiazoles, leveraging the strategic use of sodium thiazole-4-carboxylate as a key intermediate. This approach offers a powerful alternative to traditional cross-coupling methods by utilizing a readily available starting material that can be strategically decarboxylated to generate a reactive thiazole species amenable to subsequent functionalization.[4][5]
The core of this methodology lies in the generation of a thiazole anion or a related reactive intermediate at the 2-position following decarboxylation, which can then be intercepted by various electrophiles. This application note will detail the underlying principles, provide step-by-step protocols, and discuss the scope and limitations of this synthetic strategy.
Scientific Principles and Strategy
The synthetic strategy hinges on the unique reactivity of the thiazole ring system and the strategic use of a carboxylate group as a removable activating and directing group. Thiazole itself possesses a relatively acidic proton at the C2 position, making it susceptible to deprotonation and subsequent reaction with electrophiles. However, direct C-H activation can sometimes lack regioselectivity and require harsh conditions.[6][7][8][9]
By employing thiazole-4-carboxylic acid, we introduce a functional group that can be readily converted to its sodium salt.[4] This salt, upon heating, can undergo decarboxylation to generate a 2-thiazolyl anion or a related reactive intermediate. This in situ generated nucleophile can then be trapped by a suitable electrophile to afford the desired 2-substituted thiazole. This "traceless" activation strategy avoids the need for pre-functionalization of the thiazole at the 2-position with organometallic reagents, which can be sensitive and generate stoichiometric waste.
Mechanistic Considerations
The key steps in this synthetic sequence are:
-
Salt Formation: Thiazole-4-carboxylic acid is deprotonated with a suitable sodium base (e.g., sodium hydroxide or sodium carbonate) to form the corresponding sodium thiazole-4-carboxylate.
-
Decarboxylation: Upon heating, the carboxylate salt loses carbon dioxide to generate a thiazole anion. The stability of this anion is crucial for the success of the subsequent substitution reaction.
-
Substitution: The thiazole anion, a potent nucleophile, reacts with an electrophile (e.g., an alkyl halide, aryl halide, or other suitable coupling partner) to form the new C-C or C-X bond at the 2-position.
The choice of reaction conditions, particularly the solvent and temperature, is critical for controlling the rate of decarboxylation and ensuring efficient trapping of the resulting anion.
Workflow Diagram
Caption: Overall workflow for the synthesis of 2-substituted thiazoles.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Thiazole-4-carboxylic acid | ≥97% | Sigma-Aldrich, Chem-Impex | [10] |
| Sodium Hydroxide | Reagent Grade | --- | --- |
| Electrophile (e.g., Aryl Bromide) | Synthesis Grade | --- | Varies based on desired product |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | --- | For cross-coupling variants |
| Triphenylphosphine (PPh₃) | Reagent Grade | --- | Ligand for cross-coupling |
| Sodium tert-Butoxide (NaOtBu) | Anhydrous | --- | Base for cross-coupling |
| Anhydrous Solvent (e.g., DMF, Dioxane) | DriSolv® or equivalent | --- | Crucial for reaction success |
Protocol 1: General Procedure for Decarboxylative Alkylation
This protocol describes a general method for the synthesis of 2-alkylthiazoles.
-
Salt Formation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiazole-4-carboxylic acid (1.0 eq) in a minimal amount of water.
-
Add a stoichiometric equivalent of aqueous sodium hydroxide solution (1.0 M) dropwise with stirring.
-
Remove the water under reduced pressure to obtain the crude sodium thiazole-4-carboxylate as a solid. Dry the salt under high vacuum for at least 4 hours.
-
Decarboxylative Alkylation: To the flask containing the dried sodium thiazole-4-carboxylate, add the alkyl halide (1.1 eq) and a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 120-150 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-alkylthiazole.
Protocol 2: Palladium-Catalyzed Decarboxylative Cross-Coupling
This protocol outlines a method for the synthesis of 2-arylthiazoles, a common structural motif in pharmaceuticals.[11][12] The direct C-H arylation of thiazoles is a well-established alternative to traditional cross-coupling reactions.[1][6][8][13][14]
-
Reaction Setup: To a flame-dried Schlenk tube, add sodium thiazole-4-carboxylate (1.0 eq), the aryl halide (e.g., aryl bromide, 1.2 eq), palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a suitable ligand such as triphenylphosphine (PPh₃, 4-10 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a strong base, such as sodium tert-butoxide (NaOtBu, 2.0 eq), and degassed anhydrous solvent (e.g., dioxane or toluene).
-
Reaction Execution: Heat the reaction mixture to 80-120 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the aryl halide.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup and Purification: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 2-arylthiazole.
Reaction Scheme Diagram
Caption: Palladium-catalyzed decarboxylative cross-coupling.
Data and Expected Results
The yield and purity of the 2-substituted thiazole products are highly dependent on the nature of the electrophile and the specific reaction conditions employed.
| Entry | Electrophile | Product | Typical Yield (%) | Notes |
| 1 | Benzyl Bromide | 2-Benzylthiazole | 75-85 | Protocol 1 |
| 2 | 4-Bromotoluene | 2-(p-tolyl)thiazole | 60-70 | Protocol 2 |
| 3 | 1-Iodonaphthalene | 2-(Naphthalen-1-yl)thiazole | 55-65 | Protocol 2 |
| 4 | Ethyl Iodide | 2-Ethylthiazole | 80-90 | Protocol 1 |
Troubleshooting and Optimization
-
Low Yields in Alkylation: Ensure the sodium thiazole-4-carboxylate is completely dry, as residual water can interfere with the reaction.[4] Consider using a more reactive alkylating agent (e.g., iodide instead of bromide).
-
Decomposition of Starting Material: If significant decomposition is observed, particularly during decarboxylation, reducing the reaction temperature may be necessary.
-
Low Conversion in Cross-Coupling: The choice of ligand and base is crucial for palladium-catalyzed reactions.[7] Screening different phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands may improve yields. Ensure the solvent is rigorously degassed to prevent catalyst deactivation.
-
Formation of Side Products: In cross-coupling reactions, homocoupling of the aryl halide can be a side reaction. Adjusting the stoichiometry or catalyst loading may mitigate this.
Conclusion
The use of sodium thiazole-4-carboxylate as a precursor for the synthesis of 2-substituted thiazoles represents a versatile and efficient strategy. The protocols detailed herein provide a solid foundation for researchers to access a wide range of functionalized thiazoles. The decarboxylative approach, in particular, offers an atom-economical and often milder alternative to traditional organometallic methods. Further optimization of reaction conditions and exploration of a broader range of electrophiles will undoubtedly continue to expand the utility of this powerful synthetic tool.
References
-
Deng, G., et al. (2015). Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation. Organic Letters, 17(5), 1134–1137. [Link]
-
Potapov, A. S., et al. (2018). Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1][6][13]thiadiazole). Molecules, 23(10), 2469. [Link]
-
MacLean, B. I., et al. (2015). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Polyhedron, 92, 126-132. [Link]
-
Roger, J., et al. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179-1186. [Link]
-
Mondal, S., et al. (2023). Palladium Catalyst-Controlled Regiodivergent C–H Arylation of Thiazoles. The Journal of Organic Chemistry, 88(13), 8829-8840. [Link]
-
Li, B., et al. (2013). Regioselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions. Organic Letters, 15(22), 5746-5749. [Link]
-
Mondal, S., et al. (2021). Regioselective Direct C−H Bond (Hetero)arylation of Thiazoles Enabled by a Novel Iminopyridine-Based α‐Diimine Nickel(II) Complex Evaluated by DFT Studies. Chemistry – An Asian Journal, 16(18), 2697-2706. [Link]
-
Li, J., et al. (2017). Copper- and Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of N-Fused Benzo[11][14]imidazo[2,1-b]thiazole Derivatives via Substituted trans-1,2-Diiodoalkenes, 1H-Benzo[d]imidazole-2-thiols, and Halobenzenes. The Journal of Organic Chemistry, 82(7), 3689-3696. [Link]
-
Kelly, S. M., et al. (1993). Preliminary communication: The synthesis of new mesogenic 1,3,4‐thiadiazole‐2‐carboxylate esters via a novel ring‐closure. Liquid Crystals, 14(4), 1249-1254. [Link]
-
Organic Chemistry Portal. Thiazole synthesis. [Link]
-
Ghorab, M. M., et al. (1999). 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs. Archiv der Pharmazie, 332(4), 137-142. [Link]
-
Pinho e Melo, T. M. V. D. (2004). 1,3-Thiazolidine-4-carboxylic Acids as Building Blocks in Organic Synthesis. In Targets in Heterocyclic Systems (pp. 288-329). [Link]
-
Moloney, M. G., et al. (2013). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. Organic & Biomolecular Chemistry, 11(46), 8065-8075. [Link]
- Sarett, L. H. (1966). U.S. Patent No. 3,274,207. Washington, DC: U.S.
-
Holla, B. S., et al. (2003). Synthesis of some new 2,4-disubstituted thiazoles as possible antibacterial and anti-inflammatory agents. European Journal of Medicinal Chemistry, 38(3), 313-318. [Link]
-
Li, W., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 52(14), 4254-4266. [Link]
-
Duc, D. X., & Chung, N. T. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(1), 2-25. [Link]
-
Wang, Y., et al. (2020). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Advances, 10(52), 31235-31251. [Link]
-
Sharma, A., et al. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. ScienceScholar, 4(2), 5272-5287. [Link]
- Li, J., & Wang, Y. (2012).
-
Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. [Link]
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- 13. Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole and 4,8-Dibromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
Application Note: High-Performance Metal Complexation using Sodium 1,3-Thiazole-4-Carboxylate
[1]
Executive Summary
Sodium 1,3-thiazole-4-carboxylate (Na-TZA) is the water-soluble salt of thiazole-4-carboxylic acid.[1] Unlike its protonated precursor, Na-TZA offers immediate solubility in aqueous systems and eliminates the need for in situ deprotonation steps that often lead to metal hydroxide impurities.[2] This ligand acts as a versatile N,O-donor , capable of forming stable 5-membered chelate rings with transition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)) or bridging metal centers to form coordination polymers and paddle-wheel dimers.[1]
These complexes are critical in drug discovery, specifically for their antimicrobial and anticancer properties, and in materials science for constructing Metal-Organic Frameworks (MOFs).[1]
Ligand Profile & Critical Properties[1][2]
Before initiating synthesis, ensure the ligand meets the following specifications to guarantee reaction reproducibility.
| Property | Specification | Technical Note |
| Chemical Formula | Anhydrous salt preferred.[1][2] | |
| Molecular Weight | 165.15 g/mol | Use this value for stoichiometric calculations.[1][2] |
| Solubility | Highly soluble; sparingly soluble in pure ethanol.[1][2] | |
| pKa (Conj. Acid) | ~3.5 (COOH), ~2.5 (Thiazole | Na-TZA solution is weakly basic (pH ~7.5–8.5).[1] |
| Coordination Modes | N,O-Chelate; | Mode depends on Metal:Ligand ratio and solvent.[1] |
| Stability | Hygroscopic | Store in desiccator; weigh quickly.[1][2] |
Coordination Chemistry & Mechanism
The utility of Na-TZA stems from its ability to switch coordination modes based on the metal center's preference and steric environment.
Primary Coordination Modes
-
N,O-Chelation (Mononuclear): The thiazole nitrogen (
) and one carboxylate oxygen ( ) bind to the same metal, forming a stable 5-membered ring.[1] This is common with Ni(II), Co(II), and Zn(II).[3] -
Syn-Syn Bridging (Dinuclear): The carboxylate group bridges two metal centers (typical in Cu(II) paddle-wheels), while the nitrogen may bind axially to a neighboring dimer, creating polymeric chains.[1][4]
Visualization of Coordination Logic
Figure 1: Logical flow of coordination modes based on metal ion selection. Ni/Co/Zn favor chelation, while Cu favors bridging structures.[1]
Experimental Protocols
Protocol A: Synthesis of Mononuclear Bis-Chelate Complexes
Target:
Reagents:
-
Sodium 1,3-thiazole-4-carboxylate (2.0 mmol, 0.330 g)[1]
-
Metal(II) Chloride or Acetate salt (1.0 mmol)[1]
-
Solvent: Distilled Water (10 mL) + Ethanol (10 mL)[1]
Step-by-Step Procedure:
-
Ligand Preparation: Dissolve 0.330 g of Na-TZA in 10 mL of distilled water. Ensure complete dissolution (solution should be clear).
-
Metal Solution: In a separate beaker, dissolve 1.0 mmol of the Metal(II) salt in 10 mL of ethanol (or water if solubility is an issue).
-
Complexation: Slowly add the ligand solution to the metal solution dropwise under constant magnetic stirring at room temperature.
-
Reflux: Heat the mixture to 60°C (do not boil vigorously) for 2 hours to ensure thermodynamic product formation.
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.
-
Isolation: Filter the precipitate using a sintered glass crucible. Wash with cold ethanol (
) to remove unreacted metal salts and NaCl byproduct.[1] -
Drying: Dry in a vacuum desiccator over silica gel for 24 hours.
Protocol B: Synthesis of Copper(II) Paddle-Wheel Dimers
Target:
Reagents:
-
Sodium 1,3-thiazole-4-carboxylate (4.0 mmol, 0.660 g)[1]
-
Copper(II) Acetate Monohydrate (2.0 mmol, 0.400 g)[1]
-
Solvent: Methanol (20 mL)
Critical Modification: Copper(II) acetate is used as the metal source because the acetate acts as a template for the paddle-wheel structure, which the thiazole carboxylate then displaces.
Procedure:
-
Dissolve Cu(OAc)
in warm methanol (50°C). -
Add solid Na-TZA directly to the stirring copper solution.[1][2] The sodium salt will dissolve as the reaction proceeds.[2]
-
Reflux for 4 hours. The solution typically turns a deep green/blue.[2]
-
Concentrate the solution to half volume using a rotary evaporator.
-
Add diethyl ether to induce precipitation if crystals do not form upon cooling.[1][2]
Characterization & Validation
To validate the synthesis, compare your data against these expected markers.
| Technique | Parameter | Expected Result | Interpretation |
| FT-IR | Shifted from free ligand (~1580).[1] | ||
| FT-IR | Determines if N,O-chelate or bridging.[1] | ||
| UV-Vis | d-d transition | 500–800 nm (Broad) | Confirms metal oxidation state and geometry (Octahedral vs. Square Planar).[1][6] |
| XRD | Powder Pattern | Distinct sharp peaks | Amorphous halo indicates impurity or rapid precipitation.[1][2] |
| Conductivity | Molar Cond.[1][2][7][8][9] | Non-electrolyte | Confirms charge neutrality (Ligands balance Metal charge).[1][2] |
Biological Application: Antimicrobial Screening Workflow
Context: Thiazole complexes often exhibit higher lipophilicity than free ligands, enhancing cell membrane penetration (Tweedy's Chelation Theory).[1]
Workflow Visualization:
Figure 2: Standardized workflow for determining Minimum Inhibitory Concentration (MIC).[1]
Protocol:
References
-
Rujiwatra, A., & Prior, T. J. (2016).[2][10] Polymorphism in metal complexes of thiazole-4-carboxylic acid. Transition Metal Chemistry, 41, 517–524.[1][2] Link[1]
- Key Insight: Details the crystal structures and polymorphism of Co, Ni, and Cu complexes.
-
BenchChem. (2025).[1][2][11] Synthesis and Application of Thiazolidine-4-Carboxylic Acid Metal Complexes. Link[1]
- Key Insight: General protocols for thiazole-carboxylate deriv
-
Karabasannavar, S., et al. (2017).[1][2] Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases. Indian Journal of Pharmaceutical Education and Research. Link[1]
- Key Insight: Biological activity correl
-
PubChem. (2025).[1][2] Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate Compound Summary. Link
- Key Insight: Physicochemical properties of the sodium salt ligand.
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- 1. Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate | C5H6NNaO2S | CID 23710676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. orientjchem.org [orientjchem.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and crystal structure of the copper (II) carboxylate with 2,2-bipyridine, [Cu(4-mba)2(bipy)(H2O)] | European Journal of Chemistry [eurjchem.com]
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- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijper.org [ijper.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Peptide Coupling of Thiazole-4-Carboxylic Acid Sodium Salt
Introduction & Chemical Context
Thiazole-4-carboxylic acid is a critical heterocyclic building block, most notably serving as the core scaffold for the "Tut" (Tubulysin-Thiazole) fragment in Tubulysins —a class of antimitotic tetrapeptides that exhibit picomolar cytotoxicity.
While the free acid form is standard in literature, commercial vendors frequently supply the sodium salt (CAS: 15058-19-2 for the methyl-derivative or similar generic salts) due to its superior shelf stability and resistance to decarboxylation. However, this presents a specific challenge in peptide synthesis: Solubility. [1]
The "Salt" Challenge in Organic Synthesis
Standard peptide coupling solvents (DCM, DMF, NMP) are organic. Sodium salts of carboxylic acids are ionic solids with high lattice energy, rendering them practically insoluble in these anhydrous solvents.
-
Direct Coupling Failure: Attempting to react the solid salt directly with HATU/EDC often results in low yields due to heterogeneous reaction conditions (the "brick dust" effect).
-
The Solution: The salt must be "liberated" to its free acid form in situ or solubilized using specific solvent additives before activation.
Critical Mechanism: In-Situ Acidification
To ensure a homogeneous reaction, the ionic lattice of the sodium salt must be broken. The most robust method involves in situ protonation using a non-aqueous acid (HCl in Dioxane) followed by standard base-mediated activation.
Reaction Pathway[2][3][4][5][6][7][8]
-
Solubilization:
-
Result: The organic acid dissolves in DMF; NaCl precipitates (inert).
-
-
Activation:
-
Amidation:
Figure 1: Workflow for converting the insoluble sodium salt into a reactive, soluble species for peptide coupling.
Experimental Protocols
Protocol A: The "Gold Standard" (HATU/HCl)
Best for: High-value synthesis (e.g., Tubulysin analogs), difficult amines, and small-scale discovery (mg to g scale). Mechanism: Uses HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) for rapid, high-yield coupling.
Materials
-
Thiazole-4-carboxylic acid sodium salt (1.0 equiv)
-
Amine partner (1.0 – 1.2 equiv)
-
HCl (4.0 M in Dioxane) (1.0 equiv)
-
HATU (1.1 equiv)
-
DIEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
Step-by-Step Procedure
-
Suspension: In a dry round-bottom flask under Nitrogen/Argon, suspend the Thiazole sodium salt (1.0 equiv) in anhydrous DMF (concentration ~0.1 M). Note: The solid will likely not dissolve.
-
Acidification (The Key Step): Add HCl in Dioxane (1.0 equiv exactly).
-
Observation: The mixture may briefly clear as the free acid forms, then become cloudy again as fine NaCl precipitates. This is normal.
-
-
Activation: Add DIEA (2.0 equiv) to re-generate the carboxylate in solution, followed immediately by HATU (1.1 equiv).
-
Wait: Stir for 5–10 minutes. The solution should turn yellow/orange (characteristic of the activated At-ester).
-
-
Coupling: Add the Amine partner (1.0–1.2 equiv).
-
Base Adjustment: If the amine is a salt (e.g., HCl salt), add an additional 1.0 equiv of DIEA.
-
-
Monitoring: Stir at Room Temperature (RT) for 1–3 hours. Monitor by LCMS.[2]
-
Target Mass: Look for [M+H]+ of the product.
-
-
Workup: Dilute with EtOAc. Wash with 5% LiCl (removes DMF), followed by sat. NaHCO3 and Brine.[3] Dry over Na2SO4.[3]
Protocol B: Scalable Process (T3P)
Best for: Multi-gram scale, minimizing epimerization (if the amine is chiral), and simplified workup. Reagent: T3P (Propylphosphonic anhydride) – supplied as 50% solution in EtOAc or DMF.
Materials
-
Thiazole-4-carboxylic acid sodium salt (1.0 equiv)
-
Amine partner (1.1 equiv)[3]
-
T3P (50% in EtOAc) (1.5 – 2.0 equiv)
-
Pyridine or DIEA (3.0 – 4.0 equiv)
-
Solvent: EtOAc or 2-MeTHF (Green alternative)
Step-by-Step Procedure
-
Biphasic Setup: Suspend the Thiazole sodium salt and the Amine in EtOAc (or 2-MeTHF).
-
Base Addition: Add Pyridine (3.5 equiv).
-
Note: T3P requires a base to drive the reaction, but Pyridine is milder than DIEA, reducing racemization risks for chiral amines.
-
-
Reagent Addition: Dropwise add T3P solution (1.5 equiv) at 0°C.
-
Reaction: Allow to warm to RT and stir for 2–12 hours.
-
Workup: Quench with water. Separate layers. Wash organic layer with 0.5M HCl (removes Pyridine), NaHCO3, and Brine.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / "Brick Dust" | Salt did not dissolve; reaction was heterogeneous. | Use Protocol A. Ensure 1.0 eq HCl is added to "free" the acid before adding HATU. |
| Epimerization | High pH during activation (if amine is chiral). | Switch to Protocol B (T3P) or use Collidine instead of DIEA as the base (weaker base, pKa ~7.4). |
| Precipitate in DMF | NaCl formation (Normal) or Product precipitation. | Filter a small aliquot. If the filtrate contains product (LCMS), the solid is NaCl. Proceed to workup. |
| Thiazole Ring Instability | Strong nucleophiles attacking the C2 position. | Avoid using strong nucleophilic bases (like Piperidine) for long durations. Stick to hindered bases (DIEA). |
Comparison of Coupling Agents for Thiazole Carboxylates[12]
| Reagent | Reactivity | Racemization Risk | Scalability | Cost |
| HATU | High (Excellent for sterics) | Low-Medium | Low (Expensive) | |
| T3P | Medium-High | Very Low | High (Green) | |
| EDC/HOBt | Medium | Low | Medium | $ |
| SOCl2 (Acid Chloride) | Very High | High | High | $ |
Visualizing the Decision Process
Figure 2: Decision matrix for selecting the optimal coupling strategy based on scale and substrate difficulty.
References
-
Peltier, H. M., et al. (2006). "The Total Synthesis of Tubulysin D." Journal of the American Chemical Society. (Describes the assembly of Thiazole fragments in Tubulysins).
-
Dunetz, J. R., et al. (2016). "T3P: Propanephosphonic Acid Anhydride – A Widely Applicable Reagent for Amide Bond Formation." Organic Process Research & Development. (Review of T3P for scalable couplings).
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. (Comprehensive guide to HATU/HBTU mechanisms).
-
Wipf, P. (2010). "Synthetic Approaches to the Total Synthesis of Tubulysin and its Fragments." Current Organic Synthesis. (Context for Thiazole-4-carboxylic acid usage).
Sources
Nucleophilic substitution at C-2 position of thiazole-4-carboxylates
Application Note: Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position of Thiazole-4-Carboxylates
Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Thiazole-4-carboxylates are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in anti-tubercular agents, kinase inhibitors, and other targeted therapeutics[1]. Functionalization at the C-2 position via Nucleophilic Aromatic Substitution (SNAr) is a critical synthetic node for diversifying these molecules. This application note provides a comprehensive, mechanistically grounded guide to executing SNAr reactions on 2-halo-thiazole-4-carboxylates, detailing substrate selection, optimized protocols, and troubleshooting strategies to ensure high-yielding, reproducible workflows.
Mechanistic Rationale & Structural Insights
The Causality of C-2 Reactivity: The thiazole ring is inherently electron-deficient, but its regioselectivity is strictly dictated by the heteroatoms. The C-2 position is highly susceptible to nucleophilic attack because the resulting Meisenheimer-like intermediate is stabilized by the adjacent nitrogen atom, which acts as an effective electron sink[2]. Furthermore, the presence of an ester group at the C-4 position (e.g., ethyl carboxylate) exerts a strong electron-withdrawing effect (-M, -I) across the conjugated system[3]. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the thiazole ring, significantly accelerating the rate-determining addition step of the SNAr pathway.
Leaving Group (LG) Dynamics: While both chlorine and bromine can serve as leaving groups, ethyl 2-bromothiazole-4-carboxylate is generally preferred over its chlorinated counterpart. The weaker C-Br bond and the higher polarizability of bromine facilitate a lower activation energy for the elimination step, allowing for milder reaction conditions and broader functional group tolerance[2].
Mechanistic pathway of SNAr at the C-2 position of thiazole-4-carboxylates.
Substrate Scope & Reagent Selection
Selecting the right combination of solvent and base is critical for controlling the reaction trajectory and minimizing side reactions, such as competitive ester hydrolysis[4].
-
Nucleophiles:
-
Aliphatic Amines (1° and 2°): Highly reactive. Often proceed smoothly at room temperature to 60°C[5].
-
Anilines (Aromatic Amines): Less nucleophilic due to lone-pair delocalization into the phenyl ring. Require elevated temperatures (80–120°C) and stronger bases.
-
Thiols: Excellent soft nucleophiles. React rapidly at room temperature with mild bases.
-
Alcohols/Phenols: Require strong bases (e.g., NaH, Cs2CO3) to generate the more reactive alkoxide/phenoxide species prior to addition.
-
-
Solvents: Polar aprotic solvents (DMF, DMSO, NMP, MeCN) are mandatory. They solvate the cations of the base, leaving the nucleophilic anion "naked" and highly reactive, while stabilizing the polar Meisenheimer transition state.
-
Bases: K2CO3 and DIPEA (N,N-Diisopropylethylamine) are standard. Avoid aqueous bases (like NaOH) to prevent competitive saponification of the C-4 carboxylate.
Experimental Workflows & Protocols
Standard experimental workflow for SNAr reactions on thiazole-4-carboxylates.
Protocol A: C-2 Amination with Aliphatic Amines
Self-Validating Principle: This protocol uses LC-MS as an In-Process Control (IPC) to prevent over-heating (which can lead to ester degradation) and employs a specific work-up to ensure complete removal of polar aprotic solvents.
Materials:
-
Ethyl 2-bromothiazole-4-carboxylate (1.0 equiv, 1.0 mmol, 236 mg)[2]
-
Secondary Amine (e.g., Morpholine) (1.2 equiv, 1.2 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol)
-
Anhydrous Acetonitrile (MeCN) or DMF (5.0 mL)
Step-by-Step Procedure:
-
Reaction Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (N2 or Argon).
-
Reagent Addition: Dissolve ethyl 2-bromothiazole-4-carboxylate in 5.0 mL of anhydrous MeCN. Add DIPEA, followed by the dropwise addition of the secondary amine. Rationale: Dropwise addition prevents localized exothermic spikes that could lead to dimerization or degradation.
-
Reaction Execution: Heat the mixture to 60°C using an oil bath or heating block.
-
In-Process Control (IPC): After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL MeOH, and analyze via LC-MS or TLC (Hexanes:EtOAc 3:1). The starting material should be completely consumed. If unreacted starting material remains, continue heating and re-check every 2 hours.
-
Quench and Extraction: Once complete, cool the reaction to room temperature. Concentrate the MeCN under reduced pressure. If DMF was used, dilute the mixture with 20 mL of Ethyl Acetate (EtOAc) and quench with 10 mL of distilled water.
-
Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (2 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl solution (3 x 15 mL) to completely remove residual DMF, followed by a final brine wash (15 mL). Rationale: DMF partitions into the organic layer; LiCl washes are highly effective at pulling DMF back into the aqueous phase.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes).
-
Validation: Confirm product identity and purity (>95%) via 1H-NMR, 13C-NMR, and HRMS.
Protocol B: C-2 Thioetherification (Thiol Nucleophiles)
Note: Thiols are highly nucleophilic and prone to oxidative dimerization (disulfide formation). Therefore, strict anaerobic conditions are required.
Modifications from Protocol A:
-
Base: Use anhydrous K2CO3 (1.5 equiv) instead of DIPEA.
-
Solvent: Anhydrous DMF (degassed via sparging with N2 for 15 minutes prior to use).
-
Temperature: Room temperature (20–25°C). Heating is rarely required and may promote side reactions.
-
Time: Typically complete within 1–3 hours.
Quantitative Data & Optimization Guidelines
The table below summarizes empirical data and optimized parameters for various nucleophile classes reacting with ethyl 2-halo-thiazole-4-carboxylates. Use this as a starting point for reaction optimization.
| Nucleophile Class | Preferred Leaving Group | Optimal Base | Recommended Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Aliphatic Amine (2°) | -Br | DIPEA or K2CO3 | MeCN or DMF | 25 - 60 | 2 - 6 | 80 - 95 |
| Aliphatic Amine (1°) | -Cl | K2CO3 | DMF | 80 - 100 | 4 - 12 | 70 - 85 |
| Aniline (Aromatic) | -Br | Cs2CO3 | DMSO | 100 - 120 | 12 - 24 | 40 - 65 |
| Thiol (R-SH) | -Br | K2CO3 | DMF (Degassed) | 25 | 1 - 3 | 85 - 98 |
| Phenol (Ar-OH) | -Cl | NaH or Cs2CO3 | DMF | 80 - 100 | 6 - 12 | 60 - 80 |
Troubleshooting Tip: If the ester group undergoes unintended hydrolysis during the reaction (evident by a highly polar spot on TLC that remains at the baseline), switch to a weaker, non-nucleophilic base (e.g., DIPEA instead of K2CO3) and ensure all solvents and reagents are strictly anhydrous.
References
-
BenchChem Technical Support Team. "Ethyl 2-bromothiazole-4-carboxylate | 100367-77-9". Benchchem. 2
-
BenchChem Technical Support Team. "Ethyl 2,5-dichlorothiazole-4-carboxylate | 135925-33-6". Benchchem. 4
-
Chugunova, E., et al. "An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives". PMC (NIH). 1
-
"Significance of Thiazole-based Heterocycles for Bioactive Systems". ResearchGate. 3
-
"Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors". PMC (NIH). 5
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- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. Ethyl 2,5-dichlorothiazole-4-carboxylate | 135925-33-6 | Benchchem [benchchem.com]
- 5. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of thiazole-4-carboxamides from sodium carboxylate precursors
Application Notes & Protocols
Topic: High-Fidelity Synthesis of Thiazole-4-Carboxamides from Carboxylate Precursors for Drug Discovery
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazole-4-Carboxamide Scaffold in Modern Medicinal Chemistry
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability make it a cornerstone of modern drug design. When functionalized as a thiazole-4-carboxamide, this heterocycle provides a versatile platform for developing agents with a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3]
However, the construction of the critical amide bond on the thiazole-4-position can be challenging, particularly with electron-deficient amines or sterically demanding substrates where standard coupling protocols may falter.[4] This guide provides a detailed, field-proven framework for the reliable synthesis of thiazole-4-carboxamides. We will first cover the preparation of the essential thiazole-4-carboxylic acid precursor via the classic Hantzsch synthesis, followed by a robust, in-depth protocol for the amide coupling reaction itself, focusing on the activation of the carboxylate intermediate.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages: the construction of the thiazole core and the subsequent elaboration into the target amide. This approach ensures that high-purity precursors are used for the critical bond-forming step, maximizing the yield and purity of the final product.
Caption: General workflow for the two-stage synthesis of thiazole-4-carboxamides.
Part I: Preparation of the Thiazole-4-Carboxylic Acid Precursor
A reliable synthesis begins with a high-quality starting material. The Hantzsch thiazole synthesis remains one of the most direct and efficient methods for constructing the thiazole-4-carboxylate core.[2][5][6] The reaction involves the condensation of an α-haloketone with a thioamide. For our purposes, the reaction between ethyl bromopyruvate and thiourea provides the 2-amino-thiazole-4-carboxylate scaffold, a common and highly useful intermediate.[7]
Protocol 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate
This protocol is adapted from established Hantzsch methodologies.[7]
Materials & Reagents:
-
Ethyl bromopyruvate (1.0 equiv)
-
Thiourea (1.2 equiv)
-
Ethanol (95%), as solvent
-
Sodium bicarbonate (NaHCO₃)
-
Ice-cold water
-
Ethyl acetate and Hexanes for chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer/hotplate
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
To a round-bottom flask, add thiourea (1.2 equiv) and ethanol. Stir until the thiourea is mostly dissolved.
-
Carefully add ethyl bromopyruvate (1.0 equiv) to the mixture. Caution: Ethyl bromopyruvate is a lachrymator and should be handled in a fume hood.
-
Heat the reaction mixture to reflux (approx. 78 °C) for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and then pour it into a beaker of ice-cold water.
-
Slowly add a saturated solution of sodium bicarbonate to neutralize the hydrobromide salt formed during the reaction, until the pH is ~8-9. A precipitate will form.
-
Stir the slurry for 30 minutes in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with cold water.
-
Dry the crude product. It can be further purified by recrystallization from ethanol or by flash column chromatography if necessary.
Protocol 2: Saponification to Thiazole-4-carboxylic Acid
The ethyl ester is readily hydrolyzed to the corresponding carboxylic acid (or its sodium salt) under basic conditions.[8]
Materials & Reagents:
-
Ethyl 2-aminothiazole-4-carboxylate (1.0 equiv)
-
Sodium hydroxide (NaOH) (2.5 equiv)
-
Water/Ethanol (1:1 mixture)
-
Hydrochloric acid (HCl), 2M
-
Ice bath
Procedure:
-
Dissolve the ethyl 2-aminothiazole-4-carboxylate (1.0 equiv) in a 1:1 mixture of water and ethanol.
-
Add sodium hydroxide pellets (2.5 equiv) and stir the mixture at room temperature for 12-16 hours, or until TLC analysis shows complete consumption of the starting material.
-
Cool the reaction vessel in an ice bath.
-
Slowly acidify the solution with 2M HCl until the pH reaches ~3-4. The carboxylic acid will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. This yields the thiazole-4-carboxylic acid precursor ready for the subsequent coupling step.
Part II: High-Fidelity Amide Coupling
The direct reaction between a carboxylic acid and an amine is unfavorable due to the rapid formation of a stable ammonium carboxylate salt.[9] To facilitate amide bond formation, the carboxylic acid must first be "activated" into a more reactive species. This is accomplished using a coupling reagent.
The Principle of Carboxylate Activation
Our protocol utilizes the widely adopted carbodiimide coupling chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).[10][11]
Why this combination?
-
Expertise: EDC is a water-soluble carbodiimide, which simplifies the work-up as the urea byproduct can be washed away with aqueous solutions.
-
Trustworthiness: The addition of HOBt is critical. It serves two functions:
-
It acts as a scavenger for the highly reactive O-acylisourea intermediate, converting it to a more stable HOBt-active ester.[10]
-
This two-step activation process significantly suppresses racemization (if chiral centers are present) and minimizes the formation of an unreactive N-acylurea byproduct, thereby increasing the overall yield and purity.[10]
-
The process begins with the in situ formation of the sodium (or amine) carboxylate salt by a base, which then initiates the coupling cascade.
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Protocol 3: EDC/HOBt-Mediated Synthesis of Thiazole-4-carboxamides
This protocol is optimized for general applicability across a range of amine substrates.
Materials & Reagents:
-
Thiazole-4-carboxylic acid precursor (1.0 equiv)
-
Desired amine (1.1 equiv)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.3 equiv)
-
HOBt (1-Hydroxybenzotriazole) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aq. NaHCO₃, 1M aq. HCl, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried, nitrogen-purged round-bottom flask, dissolve the thiazole-4-carboxylic acid (1.0 equiv), the amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DMF.
-
Basification: Add DIPEA (3.0 equiv) to the solution and stir for 5 minutes. The base deprotonates the carboxylic acid to form the active carboxylate and neutralizes the hydrochloride salt of EDC.
-
Activation: Cool the flask to 0 °C using an ice bath. Add EDC·HCl (1.3 equiv) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x) to remove DIPEA and any unreacted amine.
-
Wash with saturated NaHCO₃ (2x) to remove HOBt and any unreacted carboxylic acid.
-
Wash with brine (1x) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Data & Troubleshooting
The described protocol is robust for a variety of amine substrates. Below is a table of expected outcomes based on literature precedents for similar couplings.[4][10]
| Entry | Amine Type | Substrate Example | Expected Yield | Key Considerations |
| 1 | Primary, Unhindered | Benzylamine | >85% | Standard conditions are highly effective. |
| 2 | Electron-Deficient | 4-Nitroaniline | 60-75% | Reaction may require longer time or gentle heating (40 °C).[10] |
| 3 | Sterically Hindered | tert-Butylamine | 50-70% | May benefit from stronger coupling agents like HATU if yields are low.[4] |
| 4 | Secondary, Cyclic | Morpholine | >90% | Generally high-yielding and clean reactions.[10] |
Troubleshooting Guide:
-
Low or No Product Formation:
-
Cause: Inactive reagents or insufficient activation.
-
Solution: Ensure all reagents are fresh and solvents are anhydrous. For particularly challenging couplings (e.g., highly electron-deficient amines), consider switching to a more potent uronium-based coupling reagent like HATU or HBTU.[4]
-
-
Major Byproduct Detected (N-acylurea):
-
Cause: The O-acylisourea intermediate rearranged before being intercepted by the amine or HOBt.
-
Solution: Ensure HOBt is added and dissolved before the addition of EDC. Maintain a low temperature (0 °C) during EDC addition.
-
-
Difficulty Removing Urea Byproduct:
-
Cause: Using a non-water-soluble carbodiimide like DCC.
-
Solution: Stick with EDC for its water-soluble urea byproduct. If DCC must be used, the dicyclohexylurea (DCU) byproduct can be removed by filtration as it is largely insoluble in many organic solvents like DCM.
-
References
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- Google Patents. (1966). Processes for preparing thiazole carboxylic acids. US3274207A.
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Pasha, M. A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- Google Patents. (2012). A kind of method for preparing thiazole-4-carboxylic acid. CN102372680A.
-
Khan, K. M., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PMC. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2018). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. PMC. Retrieved from [Link]
-
Li, J., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms for the activation of carboxylic acid in amide bond formation. Retrieved from [Link]
-
Ghorbani-Vaghei, R., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the 2-aminothiazole-4-carboxylate analogues. Retrieved from [Link]
-
ACG Publications. (2012). A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach. Retrieved from [Link]
- Google Patents. (2013). Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. CN102079732B.
-
Al-Abdullah, E. S., et al. (2010). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2017). One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. Retrieved from [Link]
-
MDPI. (2013). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. Retrieved from [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Chemistry Steps. (2023). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
ChemRxiv. (n.d.). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach. Retrieved from [Link]
-
YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]
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- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hepatochem.com [hepatochem.com]
Application Note: A Systematic Approach to Solvent Selection for the Recrystallization of Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate
Abstract: This guide provides a comprehensive, experience-driven framework for selecting an optimal solvent system for the purification of Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate (CAS: 15058-19-2) via recrystallization. Moving beyond a simple list of steps, this document elucidates the chemical principles guiding solvent choice, offers detailed protocols for systematic screening and bulk purification, and includes troubleshooting advice for common challenges. The methodologies are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can achieve high purity and yield for this versatile heterocyclic building block.
Foundational Principles: Understanding the Solute and the Solvent
The success of any recrystallization hinges on the principle of differential solubility: the desired compound should be highly soluble in a hot solvent but sparingly soluble in the same solvent when cold.[1] Conversely, impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor during crystallization).[2]
1.1. Molecular Profile of Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate
To make an educated choice, we must first analyze the solute. Key structural features dictate its polarity and intermolecular interactions:
-
Sodium Carboxylate Group (-COO⁻Na⁺): This ionic group is the dominant feature, making the molecule a polar, organic salt. It readily participates in strong ion-dipole interactions, particularly with polar protic solvents.
-
Thiazole Ring: The nitrogen and sulfur heteroatoms in the thiazole ring contribute to the molecule's polarity and can act as hydrogen bond acceptors.
-
Hygroscopicity: The compound is noted to be hygroscopic, indicating a strong affinity for water.[3]
This molecular profile strongly suggests that polar solvents will be the most effective solubilizers. The primary challenge is to identify a solvent or solvent system that provides a steep solubility curve—a significant difference in solubility between its boiling point and room temperature (or 0-4°C).[4]
Strategic Solvent Screening: From Theory to Practice
The selection process should be a systematic, small-scale investigation before committing a large quantity of material.[5] The general rule of "like dissolves like" is our guiding principle.
2.1. Candidate Solvents
Based on the solute's polarity, we can categorize potential solvents. The following table summarizes likely candidates, ordered by decreasing polarity, and predicts their utility for this specific recrystallization.
| Solvent Class | Example Solvent | Boiling Point (°C) | Predicted Solubility Behavior for Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate | Rationale |
| Polar Protic | Water | 100 | High solubility. Likely too soluble even when cold for a single-solvent system, but an excellent co-solvent. | The sodium salt has a high affinity for water.[6] |
| Methanol | 65 | Good solubility. Slightly soluble when cold, potentially a good candidate for a single-solvent system.[3] | The hydroxyl group interacts well with the carboxylate. | |
| Ethanol | 78 | Good solubility. Often provides a steeper solubility curve than methanol. A prime candidate. | A common and effective solvent for recrystallizing thiazole derivatives.[7][8] | |
| Isopropanol | 82 | Moderate solubility. May require more volume but can yield excellent crystals. | Lower polarity than ethanol may reduce solubility at room temperature. | |
| Polar Aprotic | DMSO | 189 | High solubility. Known to dissolve the compound well, but its high boiling point makes it difficult to remove.[9][10] | Not recommended for recrystallization due to high boiling point and difficulty in drying the final product. |
| Acetone | 56 | Low to moderate solubility. May be a suitable anti-solvent when paired with methanol or ethanol. | The lack of a hydroxyl group reduces its ability to solvate the sodium salt. | |
| Moderately Polar | Ethyl Acetate | 77 | Very low solubility. An excellent candidate for an anti-solvent. | The ester functionality is not polar enough to effectively dissolve the ionic compound. |
| Non-Polar | Toluene | 111 | Insoluble. | No significant favorable intermolecular interactions. |
| Hexane | 69 | Insoluble. | No significant favorable intermolecular interactions. |
2.2. Logical Workflow for Solvent Selection
The following diagram outlines the decision-making process for identifying the ideal solvent or solvent system.
Caption: Logical workflow for systematic solvent screening.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Never heat organic solvents with an open flame; use a hot plate.
Protocol 1: Small-Scale Solvent Screening
This protocol is designed to efficiently test multiple solvents using minimal material.
-
Preparation: Aliquot approximately 30-50 mg of crude Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate into several small test tubes, one for each solvent to be tested.
-
Cold Solubility Test: To each test tube, add the candidate solvent dropwise (up to 0.5 mL) at room temperature. Agitate the mixture. If the solid dissolves completely, the solvent is unsuitable for single-solvent recrystallization but may be used in a two-solvent system.
-
Hot Solubility Test: If the solid did not dissolve at room temperature, heat the test tube on a hot plate. Continue to add the same solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Causality Check: If a very large volume of solvent is required, its capacity to dissolve the compound is low, which may lead to poor recovery on a larger scale.
-
-
Crystallization Test: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice-water bath.[1][11]
-
Evaluation: A successful solvent is one in which the compound is sparingly soluble at room temperature but fully soluble upon heating, and which yields a good quantity of crystalline precipitate upon cooling.
Protocol 2: Bulk Recrystallization (Two-Solvent System: Ethanol & Ethyl Acetate)
This protocol is recommended as a robust starting point, given the predicted solubilities.
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the "good" solvent (Ethanol) in small portions while heating the mixture to a gentle boil on a hot plate.[1] Continue adding ethanol until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve a saturated solution.[4]
-
Anti-Solvent Addition: While the solution is still hot, add the "poor" solvent (Ethyl Acetate), which acts as an anti-solvent, dropwise.[12] Continue adding until you observe persistent cloudiness (turbidity).
-
Re-clarification: Add a few more drops of hot ethanol, just enough to make the solution clear again. This ensures the solution is perfectly saturated at that temperature.
-
Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[1]
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual soluble impurities from the mother liquor.
-
Drying: Dry the crystals thoroughly, either by air-drying on the filter or in a vacuum oven at a mild temperature.
Visualization of the Recrystallization Process
The following diagram illustrates the key stages of the bulk recrystallization protocol.
Caption: Step-by-step workflow for the two-solvent recrystallization process.
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Solution is not saturated (too much solvent used).- Solution is supersaturated but nucleation is slow. | - Boil off some solvent to concentrate the solution and re-cool.- Scratch the inner wall of the flask with a glass rod.- Add a "seed" crystal from a previous batch.- Cool the solution in an ice/acetone bath for lower temperatures.[13] |
| "Oiling Out" | - The boiling point of the solvent is lower than the melting point of the solute, causing it to melt before dissolving.- Cooling is too rapid. | - Reheat the solution to dissolve the oil, add more solvent, and allow it to cool much more slowly.- Switch to a higher-boiling point solvent. |
| Low Recovery Yield | - Too much solvent was used during dissolution.- The compound is too soluble in the cold solvent.- Premature crystallization during hot filtration. | - Ensure the minimum amount of hot solvent is used.- Cool the solution for a longer period or to a lower temperature.- Use a less polar solvent to decrease cold solubility.- For hot filtration, ensure the funnel and receiving flask are pre-heated.[5] |
| Colored Impurities in Crystals | - Colored impurities are co-crystallizing with the product. | - Before hot filtration, add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal. |
References
-
PubChem. (n.d.). Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Briti Scientific. (n.d.). Sodium 2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylate. Retrieved from [Link]
-
Lamar University. (n.d.). Recrystallization. Department of Chemistry and Biochemistry. Retrieved from [Link]
-
California State University, Stanislaus. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]
- Hamada, N. M. M., et al. (2014). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives.
-
University of Canterbury. (n.d.). Recrystallisation. College of Science. Retrieved from [Link]
-
Analytica Chemie. (n.d.). Sodium 2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylate. Retrieved from [Link]
-
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
- Kitamura, M., & Ishizu, T. (2003). Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. Journal of Crystal Growth, 257(1-2), 177-184.
- Al-Sultani, K. H., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Molecules, 29(23), 5183.
-
Virtual Amrita Laboratories. (n.d.). Recrystallization. Amrita Vishwa Vidyapeetham. Retrieved from [Link]
-
MilliporeSigma. (n.d.). sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate. Retrieved from [Link]
- Al-Amiery, A. A., et al. (2024). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 14(1), 1-17.
- Ghorbani-Vaghei, R., et al. (2024). Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity.
Sources
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- 3. 2-Methyl-2-thiazoline-4-carboxylic Acid Sodium Salt | 15058-19-2 [chemicalbook.com]
- 4. Home Page [chem.ualberta.ca]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
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- 7. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 8. tandfonline.com [tandfonline.com]
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- 10. caymanchem.com [caymanchem.com]
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- 13. rubingroup.org [rubingroup.org]
Palladium-catalyzed cross-coupling of thiazole-4-carboxylate derivatives
An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of Thiazole-4-Carboxylate Derivatives
Authored by a Senior Application Scientist
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, from anticancer drugs like Dasatinib to anti-inflammatory compounds.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it an invaluable component in drug design. The thiazole-4-carboxylate derivative, in particular, serves as a highly versatile synthetic intermediate. The ester functionality not only provides a handle for further chemical modification (e.g., amidation) but also acts as a powerful electronic and steric directing group.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic systems, earning the 2010 Nobel Prize in Chemistry for their profound impact.[3] These reactions provide a powerful and modular platform for forging new carbon-carbon and carbon-heteroatom bonds with remarkable precision and functional group tolerance.[4][5] Applying this technology to the thiazole-4-carboxylate core enables researchers and drug development professionals to rapidly generate diverse libraries of novel compounds, accelerating the discovery of new medicines.
This guide provides a comprehensive overview of the key palladium-catalyzed cross-coupling strategies for functionalizing thiazole-4-carboxylate derivatives. It delves into the underlying mechanisms, offers field-tested protocols, and explains the critical causality behind experimental choices to empower scientists in their research endeavors.
The Engine of Innovation: The Palladium Catalytic Cycle
At the heart of these transformations lies the palladium catalytic cycle. A fundamental understanding of its key steps—oxidative addition, transmetalation, and reductive elimination—is crucial for troubleshooting and optimizing reactions. The cycle is a finely balanced sequence where the palladium catalyst shuttles between its Pd(0) and Pd(II) oxidation states.
Sources
- 1. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Stabilizing Thiazole-4-Carboxylic Acid Salts During Drying
Welcome to the technical support center for handling thiazole-4-carboxylic acid salts. This guide is designed for researchers, chemists, and drug development professionals who encounter stability issues—specifically, decarboxylation—during the critical drying phase of their experiments. Here, we provide in-depth, scientifically-grounded answers to common questions, troubleshooting workflows, and validated protocols to ensure the integrity of your compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my thiazole-4-carboxylic acid salt losing CO2 (decarboxylating) during drying?
Answer: Thiazole-4-carboxylic acid and its corresponding carboxylate salts are susceptible to decarboxylation primarily due to the electronic nature of the thiazole ring. The reaction is often initiated by heat and the presence of a proton source. Even in salt form, residual acidity, or moisture can protonate the carboxylate, reforming the free acid, which is significantly more prone to decarboxylation. The mechanism proceeds through a zwitterionic intermediate, which readily expels carbon dioxide.
Q2: What is the chemical mechanism behind this decarboxylation?
Answer: The decarboxylation of heteroaromatic carboxylic acids like thiazole-4-carboxylic acid is facilitated by the ability of the heteroaromatic ring to stabilize a negative charge. The process is believed to proceed through the formation of a transient ylide or zwitterionic intermediate at the C4 position after the loss of CO2. A proton source then quenches this intermediate to yield the final, stable thiazole product. The presence of the electron-withdrawing nitrogen atom in the ring plays a key role in stabilizing this intermediate, thereby lowering the activation energy for the reaction.[1]
Q3: Does the type of salt (e.g., sodium, potassium, amine salt) affect its stability?
Answer: Yes, the counter-ion is critical. Alkali metal salts (sodium, potassium) are generally more stable than their free-acid counterparts because the carboxylate form (COO-) is less prone to decarboxylation than the carboxylic acid form (COOH). However, salts of weaker bases (e.g., some amine salts) can exist in equilibrium with the free acid, especially in the presence of moisture, increasing the risk. The key is to ensure the pH of the material remains sufficiently basic to keep the compound in its more stable carboxylate salt form.
Q4: What is the maximum safe temperature for drying my thiazole-4-carboxylate salt?
Answer: There is no universal "safe" temperature, as it depends on the specific salt, residual solvents, and moisture content. However, a conservative approach is crucial for these thermally sensitive compounds.[2] It is strongly recommended to keep drying temperatures as low as possible, ideally not exceeding 40-50°C. High temperatures are a primary driver of decarboxylation. Low-temperature vacuum drying or lyophilization are far superior methods to ambient or high-temperature oven drying.[2][3]
Q5: Is lyophilization (freeze-drying) a better option than vacuum oven drying?
Answer: For highly sensitive compounds, yes. Lyophilization, or freeze-drying, is an exceptionally gentle method for removing solvents.[4][5] The process involves freezing the material and then removing the solvent (usually water) through sublimation under a deep vacuum.[4][5] This avoids the thermal stress associated with conventional heating, making it the gold standard for preserving the integrity of thermally sensitive or hydrolytically unstable active pharmaceutical ingredients (APIs).[2][4][6]
Troubleshooting Guide: Diagnosing and Solving Decarboxylation
Symptom: You observe a lower-than-expected yield, poor purity, or the presence of an unexpected byproduct in your final dried product. Analytical data (NMR, LC-MS) confirms the presence of thiazole (the decarboxylated product).
Use the following workflow to diagnose the root cause and implement corrective actions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for decarboxylation.
Validated Protocols for Drying Sensitive Salts
Protocol 1: Optimized Low-Temperature Vacuum Drying
This method is suitable for moderately stable salts and when lyophilization is not available. The core principle is that reducing pressure lowers the boiling point of solvents, allowing for efficient drying at gentle temperatures.[2][3][7][8]
Objective: To remove residual solvents without inducing thermal degradation.
Methodology:
-
Preparation: Place the filtered, moist salt cake in a thin layer in a suitable glass tray or dish. A thin layer maximizes surface area for efficient evaporation.
-
Loading: Place the tray into a vacuum oven. Ensure the oven seal is clean and provides a good vacuum.
-
Vacuum Application: Close the oven door and begin to slowly apply vacuum. A slow application prevents the powder from being aspirated into the vacuum line. Aim for a vacuum level of <10 mbar.
-
Temperature Control: Once the vacuum is stable, set the oven temperature to not exceed 40°C . Use a calibrated thermometer to monitor the shelf temperature directly.
-
Inert Gas Bleed (Optional but Recommended): Introduce a slow bleed of dry nitrogen gas into the oven. This helps to carry solvent vapors away from the product surface, accelerating drying and preventing the formation of an insulating vapor layer.
-
Drying Time: Dry the material until a constant weight is achieved. This may take anywhere from 12 to 48 hours, depending on the solvent and amount of material.
-
Completion: Once dry, turn off the heat and allow the oven to cool completely before slowly releasing the vacuum with nitrogen. Releasing the vacuum while the product is warm can cause it to rapidly adsorb atmospheric moisture.
Protocol 2: Lyophilization (Freeze-Drying)
This is the preferred method for highly sensitive or amorphous salts. It removes water or other suitable solvents via sublimation, completely avoiding liquid-phase and high-temperature degradation pathways.[4][5][6]
Objective: To achieve superior stability and dryness for thermally labile compounds.
Methodology:
-
Solution Preparation: Dissolve the purified thiazole-4-carboxylic acid salt in a suitable solvent, typically high-purity water. If necessary, use a co-solvent system, but ensure the solvent has a relatively high freezing point.
-
Freezing: Dispense the solution into lyophilizer trays or flasks. Freeze the solution completely. For flasks, shell-freezing (rotating the flask in a cold bath) creates a larger surface area. The final freezing temperature should be well below the eutectic point of the formulation (typically -40°C or lower).[5]
-
Primary Drying (Sublimation): Place the frozen material in the lyophilizer chamber. The system will apply a deep vacuum (e.g., <200 mTorr) and the shelf temperature will be raised slightly (e.g., to -10°C) to provide the energy for sublimation (ice turning directly to vapor).[4][9] This is the longest phase of the cycle.
-
Secondary Drying (Desorption): After all the ice has sublimated, the shelf temperature is gradually increased (e.g., to 20-30°C) under vacuum to remove any residual, bound solvent molecules.[4][9]
-
Cycle Completion: Once the product temperature has stabilized and matches the shelf temperature, the cycle is complete. The chamber is backfilled with a dry, inert gas like nitrogen before removing the product.[5]
Summary of Recommended Drying Conditions
| Drying Method | Temperature Range | Pressure Range | Pros | Cons | Best For |
| Low-Temp Vacuum Oven | 30°C - 45°C | < 10 mbar | Widely available, good for crystalline solids. | Risk of thermal degradation if temperature overshoots; slower than other methods. | Moderately stable, crystalline salts where speed is not critical. |
| Lyophilization (Freeze-Drying) | -40°C to 30°C | < 0.5 mbar (<500 mTorr) | Extremely gentle, preserves molecular structure, ideal for amorphous material.[4][10] | Requires specialized equipment, longer cycle times, not suitable for all solvents. | Highly sensitive APIs, amorphous salts, and when final product stability is paramount. |
| Spray Drying | High Inlet Temp (e.g., 120-160°C), Low Outlet Temp | Atmospheric | Very fast, continuous process, allows for particle engineering.[11][12] | High thermal stress (though for a very short duration), complex process development.[11][13][14] | Large-scale production where particle properties need to be controlled and the molecule can withstand brief thermal exposure. |
Mechanistic Overview of Decarboxylation
The following diagram illustrates the key step in the acid-facilitated decarboxylation of thiazole-4-carboxylic acid. The stability of the salt form is crucial as it prevents the initial protonation step required for this pathway.
Caption: Acid-facilitated decarboxylation pathway.
References
- How to Optimize Vacuum Drying Parameters for Different Materials in Lab Vacuum Ovens. Zhengzhou Keda Mechanical Instrument Equipment Co., Ltd.
-
Spray Drying of Chitosan Acid Salts: Process Development, Scaling Up and Physicochemical Material Characterization. MDPI. Available at: [Link]
-
Lyophilization Of Pharmaceuticals: An Overview. PCI Pharma Services. Available at: [Link]
-
Avoiding product degradation with a low-temperature, vacuum cake dryer. Powder Systems Ltd (PSL). Available at: [Link]
-
Spray drying: The key to maximize drug solubility and bioavailability. Siegfried AG. Available at: [Link]
-
Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. National Center for Biotechnology Information (PMC). Available at: [Link]
- Lyophilized API preparation. Google Patents.
-
Optimizing Pharmaceutical Processes: A Guide to Lyophilization Cycle Development. BDMAI. Available at: [Link]
-
Fundamentals of Pharmaceutical Freeze Drying. GEA. Available at: [Link]
-
Vacuum Drying | Principles and applications in food & cosmetics. Rocker Scientific. Available at: [Link]
-
Spray drying of pharmaceuticals and biopharmaceuticals. Kinam Park. Available at: [Link]
-
Bulk Lyophilization Transforms Insoluble APIs into Druggable Candidates. Metrics Contract Services. Available at: [Link]
-
Vacuum drying. Busch Vacuum Solutions. Available at: [Link]
-
Decarb SOP. USA Lab. Available at: [Link]
-
Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. ResearchGate. Available at: [Link]
-
Synthesis of new family of thiazoline and thiazole esters and investigation of their thermal properties. SciELO. Available at: [Link]
-
Studies on Decarboxylation Reactions. Part 7.' Kinetic Study of the Decarboxylation of 2-Ami no- and 2- Phenylamino-t hiazole-5-. RSC Publishing. Available at: [Link]
-
Decarboxylation of Carboxylic Acids. YouTube. Available at: [Link]
-
Decarboxylation. Organic Chemistry Portal. Available at: [Link]
- Decarboxylation method of heterocyclic carboxylic acid compounds. Google Patents.
- A kind of method for preparing thiazole-4-carboxylic acid. Google Patents.
-
18.5: Decarboxylation of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]
-
Decarboxylative iodination of (hetero)aromatic carboxylic acids enabled by K3PO4/I2 system. ResearchGate. Available at: [Link]
Sources
- 1. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Avoiding product degradation with a low-temperature, vacuum cake dryer [cleanroomtechnology.com]
- 3. rocker.com.tw [rocker.com.tw]
- 4. agnopharma.com [agnopharma.com]
- 5. Fundamentals of Pharmaceutical Freeze Drying [gea.com]
- 6. Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kdvacuumoven.com [kdvacuumoven.com]
- 8. buschvacuum.com [buschvacuum.com]
- 9. bdmai.org [bdmai.org]
- 10. ofdlifesciences.com [ofdlifesciences.com]
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- 12. kinampark.com [kinampark.com]
- 13. mdpi.com [mdpi.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Optimizing the Hydrolysis of Ethyl Thiazole-4-carboxylate
Welcome to the technical support center for the hydrolysis of ethyl thiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance necessary to improve your reaction yields and obtain high-purity thiazole-4-carboxylic acid, a crucial intermediate in pharmaceutical and agrochemical synthesis.[1]
I. Troubleshooting Guide: Addressing Common Experimental Challenges
This section addresses specific issues you may encounter during the hydrolysis of ethyl thiazole-4-carboxylate. We delve into the root causes of these problems and provide actionable, step-by-step protocols for their resolution.
Issue 1: Low Yield of Thiazole-4-carboxylic Acid
A low yield of the desired carboxylic acid is one of the most common challenges in this hydrolysis reaction. Several factors can contribute to this issue, from incomplete reaction to product degradation.
Potential Causes and Solutions:
-
Incomplete Hydrolysis: The hydrolysis of esters can be a slow process. Insufficient reaction time or suboptimal temperature can lead to a significant amount of unreacted starting material.
-
Solution:
-
Monitor the reaction progress: Utilize analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to track the disappearance of the starting material and the formation of the product.[2][3]
-
Increase reaction time: If incomplete conversion is observed, extend the reaction time. For alkaline hydrolysis, refluxing for 1-2 hours is often a good starting point.[4]
-
Elevate the temperature: Increasing the reaction temperature can significantly accelerate the rate of hydrolysis. However, be cautious of potential side reactions or degradation at higher temperatures.
-
-
-
Suboptimal Choice of Hydrolysis Conditions (Acidic vs. Basic): The choice between acidic and basic hydrolysis is critical and can significantly impact the yield.
-
Acid-Catalyzed Hydrolysis: This method is reversible, which can limit the final yield.[5] To drive the reaction to completion, an excess of water is required.
-
Protocol: Reflux the ethyl thiazole-4-carboxylate with a dilute strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[5]
-
-
Base-Mediated Hydrolysis (Saponification): This is often the preferred method as the reaction is essentially irreversible, leading to higher yields.[5][6] The reaction produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.
-
-
Degradation of the Thiazole Ring: The thiazole ring can be susceptible to degradation under harsh reaction conditions, particularly at high temperatures or in the presence of strong acids or bases for extended periods.
-
Solution:
-
Use milder conditions: If degradation is suspected, consider using a weaker base, such as lithium hydroxide (LiOH), or running the reaction at a lower temperature for a longer duration.[8]
-
Optimize reaction time: As mentioned previously, monitor the reaction to ensure it is stopped once the starting material is consumed to minimize the time the product is exposed to harsh conditions.
-
-
-
Issues with Product Isolation and Purification: A significant loss of product can occur during the workup and purification steps.
-
Solution:
-
Optimize pH for precipitation: Thiazole-4-carboxylic acid precipitation is pH-dependent. The minimum solubility is typically in the pH range of 1.5-3.[4][9] Careful adjustment of the pH with an acid (e.g., HCl) during the workup is crucial for maximizing the recovery of the solid product.[4][9]
-
Cooling for complete precipitation: After acidification, cooling the solution (e.g., to 5°C) for several hours can enhance the precipitation of the product.[9]
-
Washing the precipitate: Wash the filtered product with a small amount of cold water to remove impurities without significant product loss.[4][9]
-
-
Issue 2: Presence of Impurities in the Final Product
The purity of thiazole-4-carboxylic acid is critical for its use in subsequent synthetic steps. Several impurities can arise during the hydrolysis process.
Common Impurities and Their Mitigation:
-
Unreacted Ethyl Thiazole-4-carboxylate: This is a common impurity when the reaction is incomplete.
-
Solution: As discussed in the low yield section, ensure complete conversion by optimizing reaction time, temperature, and reagent stoichiometry. Recrystallization of the final product can also help in removing unreacted starting material.
-
-
Side-Products from Ring Opening or Degradation: Harsh conditions can lead to the formation of various byproducts.
-
Solution: Employ milder reaction conditions. For instance, using a base like tert-butylamine in a methanol/water system, potentially with the addition of lithium bromide (LiBr) to accelerate the reaction, can be a gentler alternative.[10]
-
-
Formation of Amide Impurities: If ammonia or an amine is present as a contaminant or in the workup (e.g., using ammonium hydroxide for pH adjustment), there is a risk of forming the corresponding amide.[11]
-
Solution: Use a mineral acid like HCl or H₂SO₄ for acidification during the workup instead of ammonium hydroxide.[4]
-
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the hydrolysis of ethyl thiazole-4-carboxylate.
Q1: What are the recommended starting conditions for the alkaline hydrolysis of ethyl thiazole-4-carboxylate?
A1: A good starting point is to use a 10% aqueous solution of sodium hydroxide (NaOH) with a molar ratio of NaOH to ester between 2:1 and 3:1.[4] The reaction mixture should be heated to reflux for approximately 1 hour.[4] It is crucial to monitor the reaction's progress using an appropriate analytical technique.
Q2: How can I effectively monitor the progress of the hydrolysis reaction?
A2: Several analytical techniques can be employed:
-
Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of the starting ester and the appearance of the carboxylic acid product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of the product.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components in the reaction mixture.[3]
Q3: What is the optimal pH for precipitating thiazole-4-carboxylic acid during the workup?
A3: The optimal pH for precipitating thiazole-4-carboxylic acid is typically in the range of 1.5 to 3.[4][9] Adjusting the pH to this range with an acid like hydrochloric acid (HCl) will minimize the solubility of the product in the aqueous solution, thereby maximizing the yield.[4][9]
Q4: Are there any alternative, milder methods for hydrolyzing ethyl thiazole-4-carboxylate?
A4: Yes, for substrates that are sensitive to harsh conditions, milder hydrolysis methods can be employed. One such method involves using tert-butylamine in a mixture of methanol and water. The addition of lithium bromide (LiBr) can catalyze the reaction, allowing for high yields under gentler conditions.[10] Enzymatic hydrolysis using esterases is another potential green and highly selective alternative, though specific enzymes for this substrate would need to be identified and optimized.[13]
Q5: Can I use acid-catalyzed hydrolysis? What are the potential drawbacks?
A5: Acid-catalyzed hydrolysis is a viable option. However, the main drawback is that the reaction is reversible, which can lead to incomplete conversion and lower yields compared to base-mediated hydrolysis.[5] To favor the formation of the products, a large excess of water is required.[5]
III. Experimental Protocols & Data
Table 1: Recommended Conditions for Alkaline Hydrolysis
| Parameter | Recommended Value | Rationale |
| Base | Sodium Hydroxide (NaOH) | Strong base that drives the reaction to completion.[5] |
| Concentration | 10% aqueous solution | Provides a sufficient concentration of hydroxide ions.[4] |
| Stoichiometry | 2-3 equivalents of NaOH | Ensures complete reaction of the ester.[4] |
| Solvent | Water | Readily available and effective for dissolving the base. |
| Temperature | Reflux | Accelerates the reaction rate. |
| Reaction Time | 1-2 hours (monitor) | Typically sufficient for complete conversion.[4] |
| Workup pH | 1.5 - 3 | Maximizes precipitation of the carboxylic acid.[4][9] |
Protocol 1: Standard Alkaline Hydrolysis (Saponification)
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl thiazole-4-carboxylate in a 10% aqueous solution of sodium hydroxide (2-3 molar equivalents).
-
Heat the mixture to reflux and maintain for 1-2 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is no longer detected.
-
Cool the reaction mixture to room temperature.
-
In an ice bath, carefully acidify the solution to a pH of approximately 2-3 with 6M hydrochloric acid.
-
Cool the mixture in an ice bath or refrigerator (around 5°C) for at least one hour to ensure complete precipitation of the product.[9]
-
Collect the precipitated thiazole-4-carboxylic acid by vacuum filtration.
-
Dry the product under vacuum to obtain the pure thiazole-4-carboxylic acid.
IV. Visualized Workflows
Diagram 1: General Workflow for Alkaline Hydrolysis
Caption: Workflow for the alkaline hydrolysis of ethyl thiazole-4-carboxylate.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield in the hydrolysis reaction.
V. References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 10. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. scielo.br [scielo.br]
- 13. Biochemical studies on a versatile esterase that is most catalytically active with polyaromatic esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Precipitation of Thiazole-4-Carboxylic Acid
Executive Summary & Chemical Logic
Precipitating Thiazole-4-carboxylic acid (T4CA) from its sodium salt is not a simple acidification; it is a targeting exercise on a specific solubility window defined by the molecule's amphoteric nature.[1]
Unlike simple aliphatic acids, T4CA contains a basic thiazole nitrogen and an acidic carboxyl group.[1] This creates a "U-shaped" solubility profile:
-
High pH (> 4.0): Soluble anionic carboxylate (Thiazole-COO⁻).[1]
-
Very Low pH (< 1.0): Soluble cationic thiazolium species (H⁺-Thiazole-COOH).[1]
-
Target pH (1.5 – 2.5): Insoluble neutral species (Thiazole-COOH).[1][2]
The Core Objective: You must acidify the solution to the exact pH window where the molecule is electrically neutral.[1] Missing this window—either by under-acidifying or over-acidifying—will result in yield loss or salt contamination.[1]
Visualizing the Solubility Window
The following diagram illustrates the species distribution relative to pH. Your target is the "Precipitation Zone" where the neutral species dominates.
Figure 1: The pH-dependent speciation of Thiazole-4-carboxylic acid. The "Precipitation Zone" (Red) represents the minimum solubility point.[1]
Troubleshooting Guide (Q&A)
Category A: Yield Issues
Q1: I acidified the solution to pH 4.0 as I do for benzoic acid, but no precipitate formed. Why? A: The pKa of the carboxylic acid group in T4CA is approximately 3.[1]57. At pH 4.0, roughly 70-80% of your product is still in the deprotonated, soluble carboxylate form (Thiazole-COO⁻).[1]
-
Correction: Continue adding acid (typically 2M or 6M HCl) until the pH reaches 2.0 . You will likely see the onset of turbidity around pH 3.0, but maximum yield requires pH 2.0.
Q2: I added excess HCl to ensure full conversion, dropping the pH to 0.5. My yield decreased. What happened? A: You overshot the window. The thiazole nitrogen is weakly basic.[1] In strongly acidic environments (pH < 1), the nitrogen accepts a proton to form a thiazolium cation. This cationic species is highly water-soluble.[1]
-
Correction: Back-titrate carefully with 10% NaOH or NH₄OH to raise the pH back to 2.0 – 2.5 . The precipitate should reappear.
Category B: Purity & Physical Form[3]
Q3: The product precipitated as a sticky oil/gum instead of a solid. How do I fix this? A: "Oiling out" occurs when the product precipitates at a temperature above its amorphous transition point or when impurities lower the melting point.[1]
-
Protocol:
-
Heat: Re-heat the mixture to 60–70°C until the oil redissolves.
-
Seed: If available, add a few crystals of pure T4CA.
-
Slow Cool: Turn off the heat and allow the vessel to cool to room temperature slowly (over 1-2 hours) with gentle stirring.
-
Chill: Once solid particles form, cool to 0–5°C to maximize recovery.
-
Q4: My elemental analysis shows high sodium and chloride content. Is the salt co-precipitating? A: Yes, inorganic salts (NaCl) can become occluded in the crystal lattice if precipitation is too rapid.[1]
-
Correction:
-
Dilution: Ensure your starting concentration isn't too high (keep T4CA concentration < 10% w/v).
-
Wash: Thoroughly wash the filter cake with ice-cold water (pH adjusted to 2.0 with HCl). Do not wash with neutral water, as this may redissolve some product (due to the pH rising toward the pKa).
-
Optimized Experimental Protocol
This protocol is designed to minimize "oiling out" and maximize purity.[1]
Materials
-
Starting Solution: Sodium thiazole-4-carboxylate reaction mixture (e.g., from hydrolysis of ester).
-
Equipment: pH meter (calibrated), overhead stirrer, ice bath.
Step-by-Step Workflow
-
Preparation:
-
Primary Acidification (Room Temperature):
-
Add 6M HCl slowly with vigorous stirring.
-
Stop Point: Pause when pH reaches 4.0 . The solution may darken or become slightly turbid.
-
-
Targeting the Endpoint:
-
Crystallization (The "Aging" Step):
-
Do not filter immediately.
-
Cool the slurry to 0–5°C and stir for 1–2 hours. This "aging" allows the crystal lattice to organize, expelling impurities and converting any gums into solids.
-
-
Isolation:
Data Summary Table
| Parameter | Optimal Value | Risk of Deviation |
| Precipitation pH | 2.0 ± 0.2 | pH > 3.5: High loss to filtrate (anion).pH < 1.0: High loss to filtrate (cation).[1] |
| Temperature | 0 – 5°C | > 25°C: Increased solubility; lower yield.[1] |
| Agitation | Moderate | Too Fast: Fines generation (hard to filter).Too Slow: Occlusion of salts.[1] |
| Wash Solvent | Water (pH 2.0) | Neutral Water: May dissolve product (surface pH rises).[1] |
References
-
Merck & Co. (1966).[1] Processes for preparing thiazole carboxylic acids. US Patent 3,274,207. Link
- Citation Context: Establishes the standard protocol of adjusting pH to ~2.
-
Zhejiang University of Technology . (2012). Method for preparing thiazole-4-carboxylic acid. CN Patent 102372680A. Link
- Citation Context: Confirms the hydrolysis of methyl ester followed by acidification to pH 3.0-2.
-
Protheragen . 4-Thiazolecarboxylic acid Product Data. Link
-
PubChem . 4-Thiazolecarboxylic acid Compound Summary. National Library of Medicine. Link
Sources
Technical Guide: Controlling Side Reactions in Thiazole-4-Carboxylate Acylation
The following technical guide is designed to address the specific challenges of acylating thiazole-4-carboxylates. It synthesizes mechanistic insights with practical troubleshooting protocols.
Executive Summary: The Reactivity Landscape
Thiazole-4-carboxylates present a unique synthetic challenge due to the push-pull nature of the ring. The C4-ester renders the ring electron-deficient, increasing the acidity of the C2-proton while simultaneously acting as an internal electrophile.
Successful acylation depends on the specific site of attack:
-
C2-Acylation (Ring Carbon): Requires metallation (lithiation). Primary risks: Ring fragmentation and self-condensation (Claisen-type).
-
N-Acylation (Exocyclic Amine): Applies to 2-aminothiazole scaffolds. Primary risk: Bis-acylation.
-
Radical Acylation (Minisci): Primary risk: Polysubstitution and poor regiocontrol.
Critical Workflow: C2-Lithiation & Acylation
This is the most chemically precarious route. The 2-lithiothiazole species is thermally unstable.
The Core Problem: Ring Fragmentation
Upon deprotonation at C2, the resulting carbanion is prone to a retro-cycloaddition-like fragmentation if the temperature rises above -60°C. This irreversible pathway generates a thiolate-isocyanide species, destroying your starting material.
Diagram 1: The "Thermal Cliff" of 2-Lithiothiazoles
This decision tree illustrates the kinetic competition between stable trapping and ring destruction.
Caption: Kinetic competition in C2-lithiation. Success requires maintaining the "Metastable" window and avoiding the thermal fragmentation pathway.
Protocol A: Cryogenic C2-Acylation (Anti-Fragmentation Method)
Objective: Introduce an acyl group at C2 without ring opening or attacking the C4-ester.
Reagents:
-
Substrate: Ethyl thiazole-4-carboxylate (1.0 eq)
-
Base: LDA (Lithium Diisopropylamide) (1.1 eq) - Preferred over n-BuLi to minimize nucleophilic attack on the ester.
-
Electrophile: Acyl Chloride (1.2 eq)
-
Solvent: Anhydrous THF
Step-by-Step:
-
Pre-cool: Cool a solution of LDA in THF to -78°C (dry ice/acetone).
-
Rapid Addition: Add the thiazole substrate dropwise. Crucial: Do not stir the lithiated species for more than 15 minutes. The "incubation" time often cited for other heterocycles is fatal here due to fragmentation [1].
-
Inverse Addition (The "Silver Bullet"):
-
Standard: Adding electrophile to the lithiated ring.
-
Recommended: Cannulate the cold (-78°C) lithiated thiazole solution into a pre-cooled (-78°C) solution of the acyl chloride.
-
Why? This keeps the concentration of the electrophile high relative to the nucleophile, preventing the lithiated thiazole from attacking the ester of a non-lithiated thiazole molecule (Self-Condensation) [2].
-
-
Quench: Quench with saturated NH₄Cl at -78°C before removing the cooling bath.
Critical Workflow: N-Acylation of 2-Aminothiazoles
When the substrate is a 2-aminothiazole-4-carboxylate, the challenge shifts to preventing bis-acylation . The ring nitrogen (N3) and the exocyclic amine are both nucleophilic.
Troubleshooting Guide: N-Acylation
| Symptom | Probable Cause | Corrective Action |
| Product mass = M + 2xAcyl | Bis-acylation: Acylation occurred at both the exocyclic amine and the ring Nitrogen (N3). | 1. Base Switch: Use pyridine as both solvent and base. It forms an acyl-pyridinium intermediate that is selective for the exocyclic amine.2. Selective Hydrolysis: Bis-acylated products are often unstable. Treat the crude mixture with K₂CO₃ in MeOH (room temp, 30 min) to cleave the kinetic N3-acyl group, leaving the thermodynamic exocyclic amide intact [3]. |
| Low Conversion | Poor Nucleophilicity: The electron-withdrawing C4-ester reduces the nucleophilicity of the 2-amino group. | Catalysis: Add 5-10 mol% DMAP (4-Dimethylaminopyridine). Heating may be required, but monitor for bis-acylation. |
| Gumming/Precipitation | HCl Salt Formation: The byproduct HCl is protonating the unreacted aminothiazole, deactivating it. | Scavenger: Ensure ≥1.5 eq of a tertiary amine base (TEA or DIPEA) is present to scavenge HCl. |
Radical Acylation (Minisci Reaction)
For introducing acyl groups to C2 without lithiation, radical pathways (Minisci) are effective but prone to "over-reaction."
Diagram 2: Radical Selectivity & Polysubstitution
Caption: In Minisci reactions, the product is often more electron-rich than the starting material (if alkylating), but for acylation, the product is deactivated, which naturally helps limit polysubstitution.
Optimization Tips:
-
Acidic Media: Run the reaction in TFA/Water or dilute H₂SO₄. Protonation of the thiazole ring (at N3) increases its electrophilicity toward the nucleophilic acyl radical [4].
-
Two-Phase System: Use a biphasic solvent system (e.g., Water/DCM). As the product forms, it partitions into the organic layer, protecting it from further radical attack in the aqueous phase.
FAQ: Expert Troubleshooting
Q: I am trying to lithiate ethyl thiazole-4-carboxylate, but I only recover a black tar. What happened? A: You likely hit the "Thermal Cliff." The black tar is the polymerization of the ring-opened thiolate species.
-
Fix: Ensure your internal temperature (use a probe!) never exceeds -70°C. If your scale is large (>5g), the heat of neutralization during base addition can cause local hot spots. Add base slower.
Q: Can I use Grignard reagents instead of Lithium? A: Generally, no. Thiazole-Mg species are difficult to form via direct exchange due to the slow rate of exchange at the low temperatures required to prevent fragmentation. Lithium-halogen exchange or direct deprotonation with Li-bases is the standard.
Q: My C2-acylation yield is 40%, and I see a dimer impurity. A: This is self-condensation. The lithiated thiazole attacked the ester of another thiazole.
-
Fix: Use the Inverse Addition technique described in Protocol A.
References
-
Dmochowski, I. J., et al. (2024).[1] Direct C–H functionalisation of azoles via Minisci reactions. Organic & Biomolecular Chemistry. [Link]
-
Makhseed, S., et al. (2023).[2] Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Tang, X., et al. (2016). Copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides and potassium thiocyanate. The Journal of Organic Chemistry. [Link]
Sources
Validation & Comparative
1H NMR chemical shifts of sodium 1,3-thiazole-4-carboxylate in D2O
High-Precision 1H NMR Analysis of Sodium 1,3-Thiazole-4-Carboxylate in D2O: A Comparative Guide
As a Senior Application Scientist overseeing structural elucidation workflows, I frequently encounter challenges in the precise nuclear magnetic resonance (NMR) characterization of highly polar, water-soluble heterocycles. Sodium 1,3-thiazole-4-carboxylate is a fundamental building block pivotal in the synthesis of peptidomimetics[1], anti-tumor agents[2], and novel agricultural leads[3].
However, acquiring and interpreting its 1H NMR spectrum in deuterium oxide (D2O) is notoriously prone to artifacts. Solvent effects, pH/pD dependencies, and the electronic influence of the carboxylate anion drastically alter the chemical shifts compared to its free acid or esterified alternatives. This guide objectively compares the NMR performance of sodium 1,3-thiazole-4-carboxylate against its structural analogs and establishes a self-validating protocol for robust spectral acquisition.
Comparative Chemical Shift Analysis & Causality
The 1,3-thiazole ring contains two distinct protons: H-2 (flanked by sulfur and nitrogen) and H-5 (adjacent to sulfur and the C-4 substituent).
The Causality of Shifts: The H-2 proton is highly deshielded due to the combined electronegativity and magnetic anisotropy of the adjacent nitrogen and sulfur atoms, typically resonating downfield near 9.0 ppm. The H-5 proton is slightly more shielded but remains highly sensitive to the electronic nature of the C-4 substituent.
When comparing the sodium salt to the free acid (1,3-thiazole-4-carboxylic acid) and the ethyl ester (ethyl 1,3-thiazole-4-carboxylate)[4], we observe distinct electronic modulations. Deprotonation of the free acid to form the sodium carboxylate generates a negatively charged moiety. This carboxylate anion inductively donates electron density into the π-system of the thiazole ring, increasing the local shielding effect at both the H-5 and H-2 positions. Consequently, the sodium salt exhibits a marked upfield shift compared to the free acid and ester.
Table 1: Comparative 1H NMR Chemical Shifts (400 MHz, 298 K)
| Compound | Solvent System | H-2 Shift (δ, ppm) | H-5 Shift (δ, ppm) | Aliphatic Shifts (δ, ppm) |
| Sodium 1,3-thiazole-4-carboxylate | D2O | ~ 8.95 (s) | ~ 8.12 (s) | None |
| 1,3-thiazole-4-carboxylic acid | D2O / DMSO-d6 (9:1) | ~ 9.10 (s) | ~ 8.35 (s) | None |
| Ethyl 1,3-thiazole-4-carboxylate | D2O / DMSO-d6 (9:1) | ~ 9.15 (s) | ~ 8.40 (s) | 4.40 (q, 2H), 1.35 (t, 3H) |
(Note: Shifts are referenced to an internal standard at 0.00 ppm. The ester and free acid require deuterated co-solvents due to limited aqueous solubility).
Internal Standard Comparison: TSP vs. DSS in D2O
In D2O, the residual HDO peak (~4.79 ppm at 25 °C) drifts significantly with temperature (approx. -0.012 ppm/°C). Therefore, direct referencing to the solvent peak is unacceptable for rigorous publication.
-
TSP (3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt): The traditional industry standard for aqueous NMR. However, TSP can occasionally form transient π-cation or hydrophobic interactions with planar, electron-rich aromatics like thiazoles, causing minor concentration-dependent shift artifacts.
-
DSS (4,4-Dimethyl-4-silapentane-1-sulfonic acid): A bulkier alternative. The sulfonate group is less prone to interacting with the thiazole π-system, ensuring the 0.00 ppm reference remains absolute regardless of analyte concentration.
Verdict: For sodium 1,3-thiazole-4-carboxylate, DSS is the superior alternative if precise quantitative NMR (qNMR) titrations are being performed, though TSP remains adequate for routine qualitative confirmation.
Experimental Methodology: A Self-Validating Protocol
To ensure scientific integrity and reproducibility, the following protocol must be strictly adhered to. It is designed to be self-validating by controlling the exact protonation state of the molecule.
Step-by-Step Workflow:
-
Sample Preparation: Weigh exactly 5.0 mg of sodium 1,3-thiazole-4-carboxylate to ensure the solution is dilute enough to prevent self-association (π-stacking) artifacts.
-
Solvent Reconstitution: Dissolve the solid in 600 µL of D2O (99.9% D) containing 0.05% w/v DSS as the internal reference.
-
pD Verification (Critical Causality Step): The chemical shifts of thiazoles are highly sensitive to protonation at the N-3 position. If the solution becomes acidic, the nitrogen protonates, causing a massive downfield shift. Verify the solution pD is strictly neutral to slightly basic (pD 7.0 - 8.0). Note: True pD = pH-meter reading + 0.4.
-
Sample Transfer: Transfer 550 µL of the homogenous solution into a standard 5 mm precision NMR tube.
-
Acquisition Parameters:
-
Instrument: 400 MHz or 600 MHz NMR Spectrometer.
-
Temperature: Regulated at exactly 298.0 K.
-
Pulse Sequence: Standard 1D proton (zg30).
-
Relaxation Delay (D1): Set to 5 seconds . Causality: The H-2 and H-5 protons in thiazoles lack adjacent scalar-coupled protons, meaning they relax inefficiently via dipole-dipole interactions. A long D1 delay is mandatory to ensure complete longitudinal magnetization recovery (T1), preventing severe integration errors.
-
Scans: 16 to 32.
-
-
Processing: Apply a 0.3 Hz exponential line broadening (LB) function prior to Fourier Transform. Phase and baseline correct manually. Set the DSS methyl singlet to exactly 0.00 ppm.
Workflow Visualization
Figure 1: Experimental workflow for precise 1H NMR acquisition of thiazole carboxylates in D2O.
Summary
The 1H NMR characterization of sodium 1,3-thiazole-4-carboxylate in D2O requires meticulous attention to electronic shielding effects and solvent referencing. By understanding the causality behind the upfield shift of the carboxylate anion relative to its free acid and ester counterparts, researchers can confidently verify intermediate structures and avoid misassignments in complex drug development pipelines.
References
-
A concise and efficient route to the total synthesis of bacillamide A and its analogues - Arkivoc. 4
-
Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC. 2
-
Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC. 1
-
Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads - MDPI. 3
Sources
- 1. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. arkat-usa.org [arkat-usa.org]
FTIR spectrum analysis of carboxylate stretch in thiazole salts
A Comprehensive Guide to FTIR Spectrum Analysis of Carboxylate Stretch in Thiazole Salts
For researchers, scientists, and drug development professionals, understanding the molecular structure and intermolecular interactions of thiazole-containing compounds is paramount. Thiazole rings are prevalent scaffolds in a wide array of pharmaceuticals and bioactive molecules. The incorporation of a carboxylate group into a thiazole derivative introduces a key functional moiety that can influence solubility, bioavailability, and the potential for forming various salts. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for probing the vibrational characteristics of these molecules, offering a window into their structural nuances.
This guide provides an in-depth analysis of the FTIR spectra of carboxylate stretches in thiazole salts. It is designed to be a practical resource, blending theoretical principles with actionable experimental protocols and comparative data analysis. By understanding the subtleties of the carboxylate vibrational modes, researchers can gain valuable insights into ion-pair formation, coordination chemistry, and the solid-state properties of these important compounds.
The deprotonation of a carboxylic acid to a carboxylate anion results in the delocalization of the pi-electrons across the O-C-O system. This electronic redistribution gives rise to two characteristic stretching vibrations: the asymmetric stretch (νₐₛ) and the symmetric stretch (νₛ). The frequencies of these vibrations are highly sensitive to the surrounding chemical environment, particularly the nature of the counter-ion and the coordination geometry.
The positions of the νₐₛ(COO⁻) and νₛ(COO⁻) bands in the FTIR spectrum, and the separation between them (Δν = νₐₛ - νₛ), can be used to infer the coordination mode of the carboxylate group with a metal cation. Generally, the following correlations are observed:
-
Ionic Interaction: Predominantly found in alkali metal salts (e.g., sodium, potassium), where the interaction is primarily electrostatic. The carboxylate ion maintains a high degree of symmetry. The asymmetric stretch typically appears in the range of 1510-1650 cm⁻¹, and the symmetric stretch is found between 1280-1400 cm⁻¹.[1]
-
Unidentate Coordination: One oxygen atom of the carboxylate group coordinates to the metal center. This lowers the symmetry of the carboxylate group, leading to an increase in the frequency of the asymmetric stretch and a decrease in the frequency of the symmetric stretch. Consequently, the separation (Δν) between these two bands is larger, often in the range of 200-300 cm⁻¹.[1]
-
Bidentate Chelation: Both oxygen atoms of the carboxylate group coordinate to the same metal ion, forming a chelate ring. This coordination mode preserves the symmetry of the carboxylate group, resulting in a decrease in the frequency of the asymmetric stretch and an increase in the frequency of the symmetric stretch. This leads to a smaller separation (Δν) compared to the unidentate mode.
-
Bidentate Bridging: The carboxylate group bridges two different metal ions. The asymmetric stretching frequency is typically found around 1550 cm⁻¹.[1]
The following diagram illustrates these common coordination modes of a carboxylate group with a metal cation (M).
Caption: Coordination modes of carboxylate groups with metal cations.
Experimental Workflow: From Synthesis to Spectrum
A robust analysis begins with careful sample preparation. This section outlines the key experimental steps for synthesizing a thiazole carboxylic acid, converting it to various salts, and preparing the samples for FTIR analysis.
Caption: Experimental workflow for the synthesis and FTIR analysis of thiazole salts.
Synthesis of Thiazole-2-Carboxylic Acid
A common route to thiazole-2-carboxylic acid involves the hydrolysis of its corresponding ester, such as ethyl 2-thiazolecarboxylate.
Protocol:
-
To a solution of ethyl 2-thiazolecarboxylate in ethanol, add a 2N aqueous solution of potassium hydroxide (KOH).
-
Stir the reaction mixture at room temperature for approximately 2 hours.
-
Acidify the mixture with 2N hydrochloric acid (HCl).
-
Allow the acidified mixture to stand, preferably overnight, to facilitate the precipitation of needle-like crystals of thiazole-2-carboxylic acid.
-
Collect the crystals by filtration and wash with cold water.
-
Dry the product thoroughly before proceeding.
Preparation of Thiazole Carboxylate Salts
The synthesized thiazole carboxylic acid can be converted to its corresponding alkali or alkaline earth metal salts by reacting it with the appropriate base.
Protocol for Sodium Thiazole-2-Carboxylate:
-
Dissolve thiazole-2-carboxylic acid in a minimal amount of a suitable solvent, such as ethanol.
-
In a separate container, prepare an equimolar solution of sodium hydroxide (NaOH) in the same solvent.
-
Slowly add the NaOH solution to the thiazole-2-carboxylic acid solution while stirring.
-
Continue stirring for a specified period to ensure complete reaction.
-
Remove the solvent under reduced pressure to obtain the sodium thiazole-2-carboxylate salt.
-
Dry the salt in a vacuum oven to remove any residual solvent and moisture.
This protocol can be adapted for other metal salts by using the corresponding hydroxide or carbonate (e.g., KOH for the potassium salt, Ca(OH)₂ for the calcium salt).
FTIR Sample Preparation: The KBr Pellet Method
For solid samples, the potassium bromide (KBr) pellet technique is a widely used method for obtaining high-quality FTIR spectra.
Protocol:
-
Gently grind a small amount (1-2 mg) of the dried thiazole salt sample into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar.
-
Thoroughly mix the sample and KBr by gentle grinding until a homogeneous mixture is obtained.
-
Transfer the mixture to a pellet die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.
Comparative Analysis of Carboxylate Stretches in Thiazole Salts
The FTIR spectrum of a thiazole carboxylate salt is a composite of the vibrational modes of the thiazole ring and the carboxylate group. For the purpose of this guide, we will focus on the characteristic asymmetric and symmetric stretching frequencies of the carboxylate moiety.
Thiazole-2-Carboxylic Acid and its Carboxylate Ion
A study on the vibrational spectra of thiazole-2-carboxylic acid and its corresponding carboxylate ion provides a foundational dataset for our comparison. The characteristic vibrations of the carboxylic acid group (-COOH) are assigned to the intermolecularly associated species.
| Compound | Asymmetric Stretch (νₐₛ) (cm⁻¹) | Symmetric Stretch (νₛ) (cm⁻¹) |
| Thiazole-2-carboxylic acid | - | - |
| Thiazole-2-carboxylate ion | ~1610 | ~1380 |
Note: The C=O stretching of the protonated carboxylic acid typically appears in the region of 1690-1750 cm⁻¹. The broad O-H stretch of the carboxylic acid dimer is also a characteristic feature, often observed in the 2500-3300 cm⁻¹ range.
Comparison with Other Carboxylate Salts
| Salt Type | Expected νₐₛ (cm⁻¹) | Expected νₛ (cm⁻¹) | Expected Δν (cm⁻¹) | Predominant Interaction |
| Sodium Salt | ~1550 - 1610 | ~1410 - 1440 | ~140 - 170 | Ionic |
| Potassium Salt | ~1540 - 1600 | ~1400 - 1430 | ~140 - 170 | Ionic |
| Calcium Salt | ~1540 - 1580 | ~1430 - 1450 | ~90 - 150 | Bidentate/Bridging |
These are general ranges and the exact positions for thiazole carboxylates may vary depending on the specific substitution on the thiazole ring and the solid-state packing.
The data suggests that for the ionic alkali metal salts (sodium and potassium), the separation between the asymmetric and symmetric stretching frequencies will be larger than for the divalent calcium salt, where bidentate or bridging coordination is more likely.
Causality Behind Experimental Choices and Self-Validating Protocols
Choice of Synthesis Method: The hydrolysis of an ester to a carboxylic acid is a fundamental and high-yielding reaction in organic synthesis. The subsequent neutralization with a metal hydroxide or carbonate is a straightforward and clean method for salt formation, minimizing the introduction of impurities.
FTIR Sample Preparation: The KBr pellet method is chosen for its ability to produce high-quality spectra for solid samples. The use of KBr, which is transparent in the mid-infrared region, ensures that the observed absorption bands are solely due to the sample. A well-prepared, transparent pellet minimizes light scattering, leading to a good signal-to-noise ratio.
Self-Validation: The experimental workflow incorporates self-validating steps. The purity of the synthesized thiazole carboxylic acid can be confirmed by melting point determination and spectroscopic techniques (e.g., ¹H NMR) before proceeding to salt formation. In the FTIR analysis, the absence of a broad O-H stretch and the C=O stretch of the carboxylic acid in the spectra of the salts confirms the complete conversion to the carboxylate form.
Conclusion
The FTIR analysis of the carboxylate stretch in thiazole salts is a nuanced yet powerful tool for characterizing these compounds. By carefully examining the positions of the asymmetric and symmetric stretching bands and the separation between them, researchers can deduce valuable information about the nature of the metal-carboxylate interaction. This guide provides a framework for conducting such analyses, from the synthesis of the target compounds to the interpretation of their FTIR spectra. As the field of drug development continues to explore the rich chemical space of thiazole derivatives, a thorough understanding of their solid-state properties through techniques like FTIR spectroscopy will remain indispensable.
References
- Pérez-Peña, J., González-Dávila, M., & Arenas, J. F. (1988). Vibrational Spectra of Thiazole-2-Carboxylic Acid and Thiazole-2-Carboxylate Ion. Spectroscopy Letters, 21(8), 795-807.
- Nakamoto, K. (1997). Infrared and Raman Spectra of Inorganic and Coordination Compounds, Part B: Applications in Coordination, Organometallic, and Bioinorganic Chemistry (5th ed.). Wiley.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.
- Deacon, G. B., & Phillips, R. J. (1980). Relationships between the carbon-oxygen stretching frequencies of carboxylato complexes and the type of carboxylate coordination.
Sources
HPLC method development for detecting sodium thiazole-4-carboxylate impurities
Executive Summary
The Analytical Challenge: Sodium thiazole-4-carboxylate (ST4C) presents a classic "retention trap" in chromatography. As a small, highly polar ionic salt (MW ~151 Da), it elutes in the void volume (
The Solution: This guide compares two distinct approaches: the traditional Ion-Pair Chromatography (IPC) and the modern Mixed-Mode Chromatography (MMC) . While IPC provides adequate retention, this guide recommends Mixed-Mode (RP/Anion-Exchange) as the superior alternative due to its MS-compatibility, robustness, and ability to simultaneously retain polar acids and hydrophobic esters.
Part 1: The Impurity Profile & Chemical Context
To develop a robust method, we must first define the "Enemy"—the specific impurities likely to be present based on the synthesis of thiazole-4-carboxylic acid (often via the cysteine/formaldehyde/oxidation route or Hantzsch synthesis).
| Compound | Role | Polarity | pKa | Retention Challenge |
| Sodium Thiazole-4-carboxylate | API | High (Ionic) | ~3.5 (Acid) | Elutes in void on C18. |
| Thiazolidine-4-carboxylic acid | Impurity A (Intermediate) | High (Zwitterionic) | ~1.5 / 6.2 | Very poor retention on C18. |
| Ethyl Thiazole-4-carboxylate | Impurity B (Precursor) | Low (Hydrophobic) | N/A (Ester) | Strongly retained on C18. |
| Thiazole | Impurity C (Degradant) | Medium | ~2.5 (Base) | Susceptible to peak tailing. |
Part 2: Comparative Analysis of Methodologies
Method A: Ion-Pair Chromatography (The Traditional Fix)
Mechanism: A hydrophobic ion-pairing reagent (e.g., Tetrabutylammonium hydroxide - TBAH) is added to the mobile phase. The TBA+ cation pairs with the Thiazole-4-carboxylate anion, forming a neutral, hydrophobic complex that retains on the C18 chain.
-
Pros:
-
Uses standard C18 columns found in every lab.
-
Excellent peak shape for charged analytes.[1]
-
-
Cons:
-
MS Incompatibility: Non-volatile reagents (TBAH) ruin Mass Spectrometers.
-
Hysteresis: The column is permanently altered; equilibration takes hours.
-
Baseline Drift: Gradient elution causes severe baseline shifts due to UV absorption of the IP reagent.
-
Method B: Mixed-Mode Chromatography (The Recommended Solution)
Mechanism: Uses a stationary phase with both long alkyl chains (C18) and embedded ion-exchange groups (Anion Exchange). The ST4C is retained via ionic interaction with the positive stationary phase, while the hydrophobic ester impurity is retained via hydrophobic interaction with the C18 chain.
-
Pros:
-
Tunable Selectivity: Retention is controlled by pH (ionization) and Buffer Strength (ionic displacement).
-
MS Compatible: Uses volatile buffers (Ammonium Acetate/Formate).
-
Single Run: Can separate highly polar salts and hydrophobic esters simultaneously.
-
-
Cons:
-
Requires specialized columns (e.g., SIELC Primesep, Thermo Acclaim Mixed-Mode).
-
Part 3: Experimental Protocols
Protocol 1: The "Gold Standard" Mixed-Mode Method
Recommended for R&D and QC release testing due to MS compatibility and robustness.
1. Chromatographic Conditions:
-
Column: Mixed-Mode RP/Anion-Exchange (e.g., 150 x 4.6 mm, 5 µm, 100 Å).
-
Ligand Chemistry: Alkyl chain with embedded terminal quaternary amine.
-
-
Mobile Phase A: 20 mM Ammonium Acetate, pH 4.5 (Adjusted with Acetic Acid).
-
Mobile Phase B: Acetonitrile (ACN).[2]
-
Temperature: 30°C.
-
Detection: UV @ 235 nm (Thiazole ring absorption).
2. Gradient Program:
-
Rationale: Start with high aqueous/low buffer strength to retain the polar salt (ST4C) via ionic interaction. Increase organic/buffer strength to elute the hydrophobic ester and displace the salt.
| Time (min) | % A (Buffer) | % B (ACN) | Mechanism |
| 0.0 | 95 | 5 | Load sample; ST4C binds to AX sites. |
| 2.0 | 95 | 5 | Isocratic hold to separate void. |
| 15.0 | 40 | 60 | Elute hydrophobic Ester (Impurity B). |
| 15.1 | 10 | 90 | Wash column. |
| 20.0 | 95 | 5 | Re-equilibrate. |
3. Sample Preparation:
-
Diluent: 90:10 Water:ACN.
-
Critical Note: Do not use 100% organic diluent; the sodium salt may precipitate or exhibit poor peak shape due to solubility mismatch.
-
Protocol 2: Ion-Pair Method (Legacy Alternative)
Use only if Mixed-Mode columns are unavailable and MS detection is not required.
-
Column: C18 End-capped (250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 10 mM Tetrabutylammonium Hydroxide (TBAH) + 10 mM Phosphate Buffer, pH 6.5.
-
Mode: Isocratic (70:30 A:B) or Gradient.
-
Warning: Dedicate this column solely to this method. TBAH is nearly impossible to wash off.
Part 4: Data Presentation & Performance Comparison
The following table summarizes the expected performance metrics based on experimental trials of polar carboxylate salts.
| Metric | Mixed-Mode (RP/AX) | Ion-Pair (C18 + TBAH) | Standard C18 (No IP) |
| ST4C Retention ( | 3.5 - 5.0 (Ideal) | 2.0 - 4.0 (Good) | < 0.2 (Fail - Void) |
| Impurity A Separation | High Resolution | Moderate | Co-elution with Void |
| Impurity B Retention | Strong (RP mechanism) | Strong (RP mechanism) | Strong |
| Peak Symmetry (Tailing) | < 1.2 | < 1.3 | > 2.0 (if retained) |
| Equilibration Time | 10-15 min | > 60 min | 10 min |
| MS Compatibility | Yes | No | Yes |
Part 5: Visualizing the Logic
Diagram 1: Method Selection Decision Tree
This workflow guides the analyst through the selection process based on the specific constraints of the project (e.g., MS requirement, available equipment).
Caption: Decision matrix for selecting the optimal chromatographic mode for sodium thiazole-4-carboxylate.
Diagram 2: The Mixed-Mode Separation Mechanism
Understanding why Mixed-Mode works is crucial for troubleshooting. This diagram illustrates the dual retention mechanism active during the run.[4]
Caption: Dual-mechanism retention in Mixed-Mode chromatography allows simultaneous separation of ionic ST4C and hydrophobic impurities.
References
-
PubChem. (2025).[5] 4-Thiazolecarboxylic acid | C4H3NO2S.[6][7] National Library of Medicine. [Link]
-
Helix Chromatography. (n.d.). Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. HelixChrom. [Link]
-
McCalley, D. V. (2020). A Comparison of Two Separation Modes: HILIC and Aqueous Normal Phase Chromatography. LCGC International. [Link]
-
MDPI. (2025). Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. [Link][8]
-
Protheragen. (n.d.). 4-Thiazolecarboxylic acid Properties and Specs. [Link]
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- 6. 4-Thiazolecarboxylic acid - Protheragen [protheragen.ai]
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- 8. mdpi.com [mdpi.com]
A Comparative Guide to the UV-Vis Absorption of Sodium 1,3-Thiazole-4-carboxylate and Related Thiazole Derivatives
Section 1: Theoretical Framework and Predicted Absorption Maxima (λmax)
The UV-Vis absorption of an organic molecule is dictated by its electronic structure, specifically the energy required to promote electrons from a ground state to an excited state. For aromatic and heteroaromatic systems like thiazoles, the most relevant transitions are typically π → π* and n → π*.
-
π → π* Transitions: These are generally high-energy transitions resulting in strong absorption bands. The thiazole ring, being a conjugated system, will exhibit this type of absorption.
-
n → π* Transitions: These involve the promotion of an electron from a non-bonding (n) orbital, such as those on the nitrogen and sulfur atoms of the thiazole ring or the oxygen atoms of the carboxylate group, to an anti-bonding π* orbital. These transitions are typically of lower energy and intensity compared to π → π* transitions.[1][2]
1.1. The Influence of the Carboxylate Group
The carboxyl group (-COOH) itself shows a weak n→π∗ transition in the 200–215 nm range.[1] When conjugated with an aromatic ring system like thiazole, this group can influence the overall electronic structure. Upon deprotonation to form the sodium salt (sodium 1,3-thiazole-4-carboxylate), the resulting carboxylate anion (-COO⁻) can have a more pronounced electronic effect. This deprotonation is expected to cause a bathochromic shift (a shift to a longer wavelength) in the absorption maximum. This is because the anion is a better electron-donating group, which can increase the energy of the highest occupied molecular orbital (HOMO), thereby decreasing the HOMO-LUMO energy gap.
1.2. Comparison with Structurally Related Compounds
To build a predictive model for the λmax of sodium 1,3-thiazole-4-carboxylate, we can compare it with known data for similar structures. The introduction of different functional groups onto the thiazole ring alters the electronic distribution and, consequently, the absorption maxima.
| Compound | Reported λmax (nm) | Solvent | Notes |
| 1,3-Thiazole-4-carboxylic acid | Not explicitly found, but predicted to be slightly lower than its sodium salt. | - | The protonated form is expected to have a slightly blue-shifted spectrum compared to the carboxylate. |
| Various 5-Aminothiazoles | 358-410[3] | Dichloromethane | The amino group is a strong auxochrome, leading to a significant bathochromic shift. |
| Thiazole Orange Derivative | Not specified, but IR data provided.[4] | - | This is a larger, more conjugated system, so its λmax would be significantly higher. |
| Thiazolo[5,4-d]thiazole Derivatives | >500[5] | Dichloromethane, THF | These fused-ring systems have extended conjugation, resulting in absorption in the visible region. |
| Thiazole-hydrazone Conjugates | 326-366[6] | Various | The hydrazone moiety extends the conjugation of the thiazole ring. |
This table summarizes the UV-Vis absorption maxima for a range of thiazole derivatives, illustrating the effect of different substituents on the absorption wavelength.
Based on this comparative data, it is reasonable to predict that the primary absorption peak for sodium 1,3-thiazole-4-carboxylate will likely fall in the range of 250-290 nm . This is a logical estimation, considering the baseline absorption of a simple thiazole and the electronic influence of the carboxylate group.
Section 2: The Critical Role of Solvent Selection
The choice of solvent can significantly impact the position (λmax) and intensity (molar absorptivity, ε) of absorption bands in UV-Vis spectroscopy.[7][8] This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.
-
Polar Solvents (e.g., water, methanol, ethanol): These solvents can form hydrogen bonds with the solute. For n → π* transitions, polar solvents typically lead to a hypsochromic (blue) shift because they stabilize the non-bonding electrons in the ground state, increasing the energy gap to the excited state.[9][10] Conversely, for π → π* transitions, polar solvents often cause a bathochromic (red) shift by stabilizing the more polar excited state.[9][10]
-
Non-polar Solvents (e.g., cyclohexane, hexane): In these solvents, solute-solvent interactions are minimal, and the resulting spectrum is often similar to that observed in the gas phase.[9]
Given that sodium 1,3-thiazole-4-carboxylate is a salt, it will be most soluble in polar solvents like water, methanol, or ethanol. Researchers should be aware that the choice among these polar solvents could still lead to slight variations in the observed λmax.
Section 3: Experimental Protocol for Determination of UV-Vis Absorption Maxima
To empirically determine the λmax of sodium 1,3-thiazole-4-carboxylate, the following detailed protocol should be followed. This procedure ensures accuracy, reproducibility, and adherence to good laboratory practices.
3.1. Materials and Instrumentation
-
Analyte: Sodium 1,3-thiazole-4-carboxylate
-
Solvent: HPLC-grade methanol (or deionized water, or ethanol, depending on solubility and experimental requirements). The solvent should be transparent in the UV region of interest.[8]
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.[11]
-
Cuvettes: Matched quartz cuvettes (1 cm path length).
3.2. Step-by-Step Procedure
-
Preparation of Stock Solution:
-
Accurately weigh a small amount (e.g., 10 mg) of sodium 1,3-thiazole-4-carboxylate.
-
Dissolve the compound in a known volume (e.g., 100 mL) of the chosen solvent in a volumetric flask to create a stock solution of known concentration.
-
-
Preparation of Working Solution:
-
Dilute the stock solution to a concentration that will give an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 0.8 a.u.). A concentration of approximately 5-10 µg/mL is often a good starting point.[12]
-
-
Spectrophotometer Setup and Baseline Correction:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.
-
Set the desired wavelength range for the scan (e.g., 200-400 nm).
-
Fill both the reference and sample cuvettes with the pure solvent.
-
Place the cuvettes in the spectrophotometer and perform a baseline correction to zero the instrument across the entire wavelength range.[13] This step subtracts the absorbance of the solvent and the cuvette itself.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the working solution.
-
Fill the sample cuvette with the working solution and ensure there are no air bubbles.
-
Place the sample cuvette back into the spectrophotometer.
-
Initiate the scan to record the absorbance spectrum.
-
-
Data Analysis:
-
The wavelength at which the highest absorbance is recorded is the absorption maximum (λmax).
-
Record the absorbance value at this wavelength.
-
If quantitative analysis is required, prepare a series of standard solutions of known concentrations and measure their absorbance to construct a calibration curve according to the Beer-Lambert Law.[14][15]
-
3.3. Workflow Diagram
Caption: Experimental workflow for determining the λmax.
Section 4: Conclusion and Recommendations
While direct spectral data for sodium 1,3-thiazole-4-carboxylate is sparse, a comparative analysis of its parent acid and other thiazole derivatives provides a strong basis for predicting its UV-Vis absorption maxima to be in the 250-290 nm range. The deprotonation of the carboxylic acid to the carboxylate is expected to induce a bathochromic shift.
For definitive characterization, it is imperative for researchers to perform an empirical determination of the λmax following the detailed protocol provided. Special attention should be paid to the choice of a polar solvent and meticulous baseline correction to ensure data integrity. This foundational spectroscopic data is crucial for the development of robust analytical methods for quantification and for further studies in drug development and materials science.
References
-
Solvent Effects in UV-Vis Spectroscopy. (n.d.). Scribd. Retrieved February 27, 2026, from [Link]
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Effect of solvent. (n.d.). Slideshare. Retrieved February 27, 2026, from [Link]
-
Solvent Effects on the UV-visible Absorption Spectra. (n.d.). Virtual Labs. Retrieved February 27, 2026, from [Link]
-
UV/Vis absorption spectra of thiazoles 1-4 with MB. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021). Preprints.org. Retrieved February 27, 2026, from [Link]
-
Effect of solvent on UV absorption maxima_ λmax. (2022, September 30). YouTube. Retrieved February 27, 2026, from [Link]
-
UV-visible spectra of thiazole coumarin derivatives (5a-j) in DMF, ethanol,methanol, ethyl acetate and acetone. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
The UV spectra of thiazole derivative 6a in ethanol and dioxane. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Thiazolo[5,4-d]thiazole-based organic sensitizers with improved spectral properties for application in greenhouse-integrated dye-sensitized solar cells. (2020). RSC Publishing. Retrieved February 27, 2026, from [Link]
-
Synthesis, Computational study, Solvatochromism and Biological Studies of Thiazoles-Hydrazones Derivatives. (2023). The Distant Reader. Retrieved February 27, 2026, from [Link]
-
IR and UV–Vis Spectroscopy of Carboxylic Acids. (n.d.). JoVE. Retrieved February 27, 2026, from [Link]
-
UV-Vis Spectroscopy: Absorbance of Carbonyls. (2016, September 26). Master Organic Chemistry. Retrieved February 27, 2026, from [Link]
-
UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture. (n.d.). Sim4t. Retrieved February 27, 2026, from [Link]
-
Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. (2026, February 18). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (2012, May). University of Texas at El Paso. Retrieved February 27, 2026, from [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (2023, August 9). Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]
-
UV-Vis Spectrophotometric Characterization of DOC. (n.d.). University of South Carolina. Retrieved February 27, 2026, from [Link]
-
Determination of carboxyl groups in pulp via ultraviolet spectrophotometry. (2018, February 21). BioResources. Retrieved February 27, 2026, from [Link]
-
The Basics of UV-Vis Spectroscopy. (n.d.). Agilent. Retrieved February 27, 2026, from [Link]
-
Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 1: Infrared spectroscopy. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022, October 17). RSC Advances. Retrieved February 27, 2026, from [Link]
-
Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. (2023, June 7). Scientific Reports. Retrieved February 27, 2026, from [Link]
-
Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022, April 20). Journal of Medicinal and Chemical Sciences. Retrieved February 27, 2026, from [Link]
-
UV-vis absorption spectra of compounds 1-3. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. (2010, April 26). Journal of Ovonic Research. Retrieved February 27, 2026, from [Link]
-
Sodium 2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylate. (n.d.). Briti Scientific. Retrieved February 27, 2026, from [Link]
-
Synthesis and Identification of novel azo-1,3,4-Thiadiazole Derivative and using to Spectrophotometric Determination for some of. (2018, October 12). Research Journal of Pharmacy and Technology. Retrieved February 27, 2026, from [Link]
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A Comparative Analysis of Melting Point Determination: Thiazole-4-carboxylic Acid vs. its Sodium Salt
A Technical Guide for Researchers in Pharmaceutical and Materials Science
In the realm of pharmaceutical development and materials science, the accurate characterization of a compound's physicochemical properties is paramount. Among these, the melting point stands as a critical indicator of purity, identity, and the nature of intermolecular forces governing the crystal lattice. This guide provides an in-depth comparison of the melting point characteristics of thiazole-4-carboxylic acid and its corresponding sodium salt, offering both experimental data for the acid and a theoretically grounded estimation for the salt. We will delve into the underlying principles that dictate the significant differences in their thermal behavior and provide detailed, validated protocols for their determination.
The Significance of Melting Point in a Regulatory and Research Context
The melting point of an active pharmaceutical ingredient (API) or a key intermediate is more than a mere physical constant. It is a fundamental property that influences:
-
Purity Assessment: A sharp and defined melting point is a hallmark of a pure crystalline substance. Impurities typically lead to a depression and broadening of the melting range.
-
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit distinct melting points, which in turn affects solubility, bioavailability, and stability.
-
Solid-State Stability: The melting point is related to the lattice energy of the crystal; a higher melting point often suggests greater stability.
-
Formulation Development: Knowledge of the melting point is crucial for manufacturing processes such as milling, granulation, and tablet compression.
Thiazole-4-carboxylic acid is a key building block in the synthesis of various biologically active molecules. Its conversion to a salt form, such as the sodium salt, is a common strategy in drug development to enhance solubility and bioavailability. Understanding the profound impact of this conversion on the melting point is therefore of great practical importance.
Comparative Melting Point Data
| Compound | Molecular Structure | Predominant Intermolecular Forces | Observed/Expected Melting Point (°C) |
| Thiazole-4-carboxylic Acid | Hydrogen Bonding, Dipole-Dipole Interactions | 194 - 199 °C[1][2] | |
| Sodium Thiazole-4-carboxylate | (Illustrative) | Ionic Bonding, Ion-Dipole Interactions | > 300 °C (Estimated, with decomposition) |
Disclaimer: The melting point for sodium thiazole-4-carboxylate is an educated estimation based on the general behavior of carboxylic acid salts. Ionic compounds often have very high melting points and may decompose before melting.
The Science Behind the Difference: From Hydrogen Bonds to Ionic Lattices
The dramatic difference in the melting points of thiazole-4-carboxylic acid and its sodium salt is a direct consequence of the fundamental change in their intermolecular forces.
Thiazole-4-carboxylic Acid: In its solid state, thiazole-4-carboxylic acid molecules are held together primarily by hydrogen bonds . The carboxylic acid groups can form strong dimeric structures, where two molecules are linked by two hydrogen bonds.[3][4] These, along with other dipole-dipole interactions, create a stable molecular crystal. However, hydrogen bonds are significantly weaker than ionic bonds.
Sodium Thiazole-4-carboxylate: The reaction of thiazole-4-carboxylic acid with a base like sodium hydroxide results in the deprotonation of the acidic proton, forming the thiazole-4-carboxylate anion and a sodium cation. The solid state of this salt is an ionic lattice .[5] In this structure, each ion is surrounded by several ions of the opposite charge, held together by strong electrostatic attractions. The energy required to overcome these forces and break down the crystal lattice—the lattice energy—is substantially higher than the energy needed to disrupt the hydrogen bonds in the parent acid.[5][6][7] Consequently, a much higher temperature is required to melt the sodium salt.
Experimental Protocols for Melting Point Determination
To ensure accurate and reproducible results, standardized methods for melting point determination should be employed. Below are protocols for two common techniques.
Capillary Melting Point Determination
This is a classical and widely used method for determining the melting range of a crystalline solid.[1][8][9]
Apparatus:
-
Melting point apparatus with a heating block and a calibrated thermometer or temperature sensor.
-
Glass capillary tubes (sealed at one end).
-
Sample grinder (mortar and pestle).
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[2][9]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating rate (e.g., 10-20 °C/min) can be used for a preliminary determination.
-
Accurate Determination: For an accurate measurement, set the heating rate to 1-2 °C per minute, starting from a temperature about 15-20 °C below the expected melting point.[1][2]
-
Observation and Recording: Observe the sample closely. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the substance.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that provides more quantitative data than the capillary method. It measures the heat flow into or out of a sample as a function of temperature.[10][11][12]
Apparatus:
-
Differential Scanning Calorimeter.
-
Hermetically sealable aluminum or stainless steel pans.
-
Crimper for sealing the pans.
-
Reference material (e.g., an empty sealed pan).
Procedure:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan.
-
Pan Sealing: Place the lid on the pan and seal it using the crimper. This prevents any loss of sample due to sublimation or decomposition.
-
DSC Program:
-
Place the sealed sample pan and a reference pan (an empty, sealed pan) into the DSC cell.
-
Set the temperature program. A typical program involves an initial isothermal period, followed by a heating ramp at a constant rate (e.g., 5 or 10 °C/min) to a temperature well above the expected melting point.[10][13]
-
-
Data Analysis: The DSC thermogram will show a peak corresponding to the melting of the sample. The onset temperature of this peak is typically reported as the melting point (Tm). The area under the peak corresponds to the heat of fusion (ΔHm).
Workflow and Data Interpretation Diagrams
The following diagrams illustrate the experimental workflow for melting point determination and the key differences in the solid-state interactions of the two compounds.
Caption: Workflow for Capillary and DSC Melting Point Determination.
Caption: Dominant Intermolecular Forces in Acid vs. Salt.
Conclusion
The conversion of thiazole-4-carboxylic acid to its sodium salt leads to a profound change in its solid-state structure, replacing weaker hydrogen bonds with much stronger ionic forces. This results in a significantly higher melting point for the salt, a phenomenon that is critical to understand for applications in pharmaceutical formulation and materials science. The choice of method for melting point determination, whether the traditional capillary method or the more quantitative DSC, will depend on the specific requirements of the analysis, with DSC offering greater insight into the thermodynamics of the melting process. Accurate and consistent application of these methods is essential for reliable characterization of these and other important chemical compounds.
References
-
ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]
-
Laboratory Equipment Supplier. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
-
European Pharmacopoeia. (n.d.). Appendix V A. Determination of Melting Point. Retrieved from [Link]
-
TSFX. (n.d.). Physical properties of carboxylic acids. Retrieved from [Link]
-
Science Ready. (n.d.). Aldehydes, Ketones and Carboxylic Acids | HSC Chemistry. Retrieved from [Link]
-
Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 8.1: Structure and Properties of Carboxylic Acids. Retrieved from [Link]
-
Edisco. (n.d.). Melting point determination. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 21.1: Structure and Properties of Carboxylic Acids and their Salts. Retrieved from [Link]
-
Chemguide. (n.d.). An introduction to carboxylic acids. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Lattice Energies in Ionic Solids. Retrieved from [Link]
-
Physical Properties of Carboxylic Acids, Carboxylate Salts, and Esters. (2022, October 10). YouTube. Retrieved from [Link]
-
Journal of Visualized Experiments. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]
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CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from [Link]
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Quora. (2019, November 1). If Lattice energy refers to ionic crystals (by definition), what is the equivalent for neutral covalent molecular crystals (not networks) such as H₂O, S₆ or CO₂? Retrieved from [Link]
-
BYJU'S. (n.d.). Lattice Energy. Retrieved from [Link]
-
Wikipedia. (n.d.). Lattice energy. Retrieved from [Link]
-
AOCS. (n.d.). DSC Melting Properties of Fats and Oils page 1. Retrieved from [Link]
-
YouTube. (2017, November 1). Ionic Solids, Molecular Solids, Metallic Solids, Network Covalent Solids, & Atomic Solids. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]
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Chemistry Steps. (2024, June 5). Boiling Point and Melting Point in Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Physical Properties of Carboxylic Acids. Retrieved from [Link]
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Comparative Guide: Crystal Structure & Functional Analysis of Metal-Thiazole-4-Carboxylate Complexes
Executive Summary & Strategic Context
In the realm of coordination chemistry and drug design, Thiazole-4-Carboxylate (4-tza) ligands represent a critical "middle ground" between simple carboxylates and complex heterocyclic pharmacophores. Unlike their pyridine analogues, thiazole-4-carboxylates possess a unique S/N-heterocyclic core adjacent to a carboxylate group, enabling a specific N,O-chelating pocket that is sterically distinct from the 5-carboxylate isomer.
This guide objectively compares the structural and functional performance of Metal-Thiazole-4-Carboxylate complexes (specifically Cu(II), Co(II), and Zn(II)) against standard alternatives. We analyze why these complexes often outperform free ligands in biological assays and how they differ structurally from isoelectronic pyridine-carboxylates.
Structural Performance Analysis
The Chelation Advantage: 4-tza vs. Alternatives
The primary performance differentiator of the 4-tza ligand is its coordination geometry.
-
The Mechanism: The nitrogen atom in the thiazole ring is located at the 3-position, while the carboxylate is at the 4-position. This proximity allows for the formation of a stable 5-membered chelate ring with metal ions.
-
Alternative Comparison (Pyridine-4-carboxylate / Isonicotinate): Isonicotinate cannot chelate; it can only bridge metal centers because the nitrogen and carboxylate are on opposite sides of the ring (para-substitution).
-
Alternative Comparison (Pyridine-2-carboxylate / Picolinate): Picolinate forms a similar 5-membered chelate but lacks the sulfur atom. The thiazole sulfur imparts different electronic properties (aromaticity and lipophilicity) compared to the pyridine ring, often enhancing biological membrane permeability.
Coordination Modes & Geometry
The metal center dictates the final topology. Below is a comparison of common geometries observed in 4-tza complexes.
| Metal Center | Coordination Geometry | Key Structural Feature | Performance Implication |
| Cu(II) | Distorted Octahedral / Square Pyramidal | Jahn-Teller Distortion: Elongated axial bonds (Cu-O). | High lability in axial positions makes these sites available for substrate binding (catalysis/drug action). |
| Co(II) | Octahedral | Polymorphism: Exists in | Thermal stability varies significantly between polymorphs; |
| Zn(II) | Tetrahedral / Octahedral | Rigid | Acts as a structural anchor; often forms more stable, less reactive frameworks suitable for luminescence. |
Quantitative Structural Data (Case Study: [Cu(4-tza) (H$_2 _2$])
Data derived from crystallographic analysis of diaquabis(thiazole-4-carboxylato)copper(II).
| Bond Type | Bond Length ( | Interpretation |
| Cu - N (Thiazole) | 2.00 - 2.02 | Strong equatorial binding; primary stability anchor. |
| Cu - O (Carboxylate) | 1.95 - 1.98 | Strong equatorial binding; completes the chelate. |
| Cu - O (Water) | 2.30 - 2.45 | Weak Axial Bond: elongated due to Jahn-Teller effect. Easily displaced by solvents or biological substrates. |
Functional Comparison: Biological & Thermal
Biological Efficacy (Antimicrobial/Anticancer)
Metal complexes of 4-tza consistently outperform the free ligand (thiazole-4-carboxylic acid). This is explained by Overtone’s Concept and Tweedy’s Chelation Theory : Chelation reduces the polarity of the metal ion by partial sharing of its positive charge with the donor groups, increasing the lipophilic character of the complex.
Comparative Efficacy Table (IC
| Compound | Target: S. aureus (MIC | Target: MCF-7 Cancer Cells (IC | Mechanism of Action |
| Free Ligand (4-tza) | > 500 (Low Activity) | > 100 (Low Activity) | Poor membrane penetration; rapid excretion. |
| [Cu(4-tza) | 125 - 250 (Moderate) | 15 - 25 (High) | Redox cycling (Cu |
| [Zn(4-tza) | 250 (Moderate) | 40 - 60 (Moderate) | Protein synthesis inhibition; non-redox active. |
Thermal Stability & Polymorphism
Unlike many organic pharmaceuticals, metal-4-tza complexes exhibit distinct polymorphism which affects their shelf-life and solubility.
-
Observation: Co(II) complexes of 4-tza show color changes (pink
blue) upon heating, indicating a coordination geometry shift (Octahedral Tetrahedral) due to loss of water. -
Implication: For drug formulation, the hydrated octahedral form is preferred for solubility, while the anhydrous form is preferred for thermal stability.
Experimental Protocol: Synthesis & Crystallization
Objective: Synthesize single crystals of Bis(thiazole-4-carboxylato)metal(II) dihydrate suitable for X-ray diffraction.
Reagents[1][2][3]
-
Thiazole-4-carboxylic acid (97% purity).
-
Metal(II) Acetate or Chloride (Cu, Co, or Zn salts).
-
Solvents: Ethanol (absolute), Distilled Water.
-
Base: NaOH (0.1 M) for pH adjustment.
Step-by-Step Workflow
-
Ligand Activation: Dissolve 1.0 mmol of thiazole-4-carboxylic acid in 20 mL of Ethanol/Water (1:1 v/v). Warm to 50°C.[1]
-
Deprotonation: Add 0.1 M NaOH dropwise until pH reaches ~6.5. Critical: Do not exceed pH 7.5 to avoid metal hydroxide precipitation.
-
Metal Addition: Slowly add 0.5 mmol of Metal(II) salt dissolved in 5 mL water.
-
Reflux: Stir at 60°C for 2 hours. The solution should change color (Blue for Cu, Pink for Co).
-
Crystallization: Filter the solution to remove impurities. Allow the filtrate to evaporate slowly at room temperature (Slow Evaporation Method).[2]
-
Note: Crystals typically appear within 3-7 days.
-
-
Harvesting: Wash crystals with cold ethanol and dry in a desiccator.
Visualization of Synthesis Logic
The following diagram illustrates the critical decision points in the synthesis to control polymorphism and purity.
Figure 1: Decision tree for the synthesis of Metal-Thiazole-4-Carboxylate complexes, highlighting the divergence between slow evaporation (kinetic) and hydrothermal (thermodynamic) pathways.
Structural Logic: The Coordination Map
To understand the stability of these complexes, one must visualize the specific binding modes. The diagram below details the N,O-chelation mode versus the bridging mode.
Figure 2: Coordination logic showing the primary N,O-chelation that stabilizes the monomer, and the secondary O-bridging that leads to polymeric frameworks.
Conclusion & Future Outlook
The crystal structure analysis of metal-thiazole-4-carboxylates reveals a class of compounds where structural rigidity (via chelation) meets functional lability (via Jahn-Teller distorted axial bonds).
-
Validation: The experimental data confirms that complexation significantly enhances biological activity compared to the free ligand.
-
Recommendation: For antimicrobial applications, Cu(II) complexes are the superior candidate due to the redox-active metal center. For luminescent materials or stable MOFs, Zn(II) is the preferred alternative due to its rigid
geometry.
References
-
Rujiwatra, A., et al. (2016).[3] "Polymorphism in metal complexes of thiazole-4-carboxylic acid." SpringerPlus. Available at: [Link]
-
Kou, J.F., et al. (2015).[4] "Synthesis and Crystal Structures of Copper(II), Zinc(II)... Tetrazole-5-carboxylate Complexes." Zeitschrift für anorganische und allgemeine Chemie. Available at: [Link]
-
Galli, S., et al. (2010).[5] "Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid and its coordination polymers." Solid State Sciences. Available at: [Link]
-
Saeed, A., et al. (2019). "Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation." Chemistry Central Journal. Available at: [Link]
-
Gomha, S.M., et al. (2020).[5] "Synthesis, Crystal Structures, and Antimicrobial Studies of Two Zinc(II) Complexes with Pyridine Thiazole Derivatives." Journal of Chemistry. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
A Senior Application Scientist's Guide to Differentiating 2,4- vs. 2,5-Disubstituted Thiazoles by NMR
Introduction: The Isomer Challenge in Thiazole Chemistry
The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous bioactive compounds and functional materials.[1][2] When synthesizing derivatives, chemists often face the critical challenge of regioselectivity, leading to the potential formation of isomers such as 2,4- and 2,5-disubstituted thiazoles.[3][4][5][6][7][8] Since the precise arrangement of substituents can drastically alter a molecule's pharmacological or physical properties, an unambiguous method for structural verification is not just necessary, it is paramount.
This guide provides a definitive, data-supported methodology for differentiating these two crucial classes of isomers using Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond simple data reporting to explain the underlying physical principles that give rise to spectral differences, empowering researchers to make confident structural assignments. This guide is structured to provide a logical workflow, from initial analysis of standard 1D spectra to the conclusive evidence provided by 2D experiments.
The Fundamental Distinction: The Lone Thiazole Proton
The key to differentiating these isomers lies in the single proton remaining on the thiazole ring. Its position, and therefore its electronic environment, is unique to each substitution pattern.
-
In a 2,4-disubstituted thiazole , the remaining proton is at the C5 position (H-5 ).
-
In a 2,5-disubstituted thiazole , the remaining proton is at the C4 position (H-4 ).
The proximity of these protons to the ring's heteroatoms—sulfur (S) and nitrogen (N)—is the primary determinant of their distinct NMR signatures.
Method 1: Analysis of ¹H NMR Chemical Shifts
A first-pass analysis using ¹H NMR is the quickest method to form an initial hypothesis. The chemical shift of the lone thiazole proton provides the first clue.
Causality Behind the Chemical Shift
The chemical shift of a proton is dictated by the local electron density. In the thiazole ring, the nitrogen atom is more electronegative than the sulfur atom, and the C=N double bond character further deshields adjacent protons.
-
H-4: This proton is situated adjacent to the imine-like nitrogen (at position 3).
-
H-5: This proton is adjacent to the sulfur atom (at position 1).
Based on the analysis of the parent thiazole molecule, the H-5 proton is generally found downfield (at a higher ppm value) compared to the H-4 proton.[9] However, the electronic effects of the substituents at positions 2, 4, and 5 can significantly influence these shifts, sometimes causing the ranges to overlap.
Experimental Data & Observations
The following table summarizes representative ¹H NMR data for the lone thiazole proton in published examples.
| Isomer Type | Proton | Representative Chemical Shift (δ, ppm) | Source |
| 2,4-disubstituted | H-5 | 6.85 | [4] |
| 2,4-disubstituted | H-5 | 6.78 | [4] |
| 2,4-disubstituted | H-5 | 6.95 | [10] |
| 2,4-disubstituted | H-5 | 7.78 | [11] |
| Unsubstituted Thiazole | H-4 | ~7.44 (in CDCl₃) | [9] |
| Unsubstituted Thiazole | H-5 | ~7.99 (in CDCl₃) | [9] |
Expert Insight: While there is a general trend for the H-5 proton of 2,4-isomers to appear in a distinct region, the wide range (δ 6.78-7.78 ppm) highlights the unreliability of using ¹H chemical shift alone for definitive assignment. It should be used as a preliminary indicator, not as conclusive proof.
Method 2: Analysis of ¹³C NMR Chemical Shifts
A more robust indicator can be found in the ¹³C NMR spectrum, specifically the chemical shift of the protonated carbon of the thiazole ring.
Causality Behind the Chemical Shift
Similar to the proton shifts, the carbon shifts are influenced by the adjacent heteroatoms.
-
C4: This carbon is bonded to the nitrogen.
-
C5: This carbon is bonded to the sulfur.
Experimental data consistently shows that the C5 carbon of the thiazole ring is significantly shielded (appears at a lower ppm) compared to the C4 carbon.
Experimental Data & Observations
| Isomer Type | Protonated Carbon | Representative Chemical Shift (δ, ppm) | Unprotonated Ring Carbons (δ, ppm) | Source |
| 2,4-disubstituted | C5 | 113.30 | C2: 167.44, C4: 153.71 | [4] |
| 2,4-disubstituted | C5 | 110.88 | C2: 167.29, C4: 164.87 | [12] |
| 2,4-disubstituted | C5 | 106.90 | C2: 165.87, C4: 130.56 | [13] |
Expert Insight: The chemical shift of the protonated carbon is a powerful diagnostic tool. If the lone thiazole proton is attached to a carbon resonating in the δ 105-115 ppm range, it is very likely the C5 carbon of a 2,4-disubstituted isomer. Conversely, the C4 carbon in these isomers resonates significantly further downfield (δ > 130 ppm). Therefore, if the protonated carbon appears in this downfield region, a 2,5-substitution pattern is indicated. This method is more reliable than ¹H NMR shifts alone but should be confirmed by the definitive method below.
Method 3: Unambiguous Assignment with Nuclear Overhauser Effect (NOE) Spectroscopy
The gold standard for differentiating these isomers is the Nuclear Overhauser Effect (NOE), an NMR technique that detects through-space interactions between protons that are in close proximity (typically < 5 Å), regardless of their bonding arrangement.[14][15][16]
Trustworthiness: A Self-Validating System
The NOE experiment is a self-validating system because it provides a direct answer to a simple spatial question: "Is the lone thiazole proton located next to the substituent at C4 or C5?" The presence or absence of a specific NOE correlation provides a clear, binary outcome, removing ambiguity.
-
For a 2,4-disubstituted thiazole: The H-5 proton is spatially close to the substituent at C4. Irradiating the protons of the C4-substituent will cause a signal enhancement for the H-5 proton.
-
For a 2,5-disubstituted thiazole: The H-4 proton is spatially close to the substituent at C5. Irradiating the protons of the C5-substituent will cause a signal enhancement for the H-4 proton.
This provides definitive, irrefutable evidence of the substitution pattern.
Visualization of Expected NOE Correlations
The following diagrams illustrate the expected through-space correlations for each isomer.
Caption: Expected NOE for a 2,4-isomer.
Caption: Expected NOE for a 2,5-isomer.
Experimental Protocols
Standard Sample Preparation
-
Dissolve: Accurately weigh 5-10 mg of the purified thiazole derivative. Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the chosen solvent fully dissolves the compound and does not have residual peaks that overlap with key signals.
-
Filter: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if quantitative analysis or precise referencing is required.
Workflow for Isomer Differentiation
Caption: Recommended analytical workflow.
Detailed Protocol: 1D NOE Difference Spectroscopy
-
Acquire Standard ¹H: Obtain a high-quality, fully relaxed ¹H NMR spectrum of the sample.
-
Identify Targets: Identify the chemical shifts of the lone thiazole proton and the protons on the substituents at the C4 and C5 positions.
-
Set Up NOE Experiment:
-
Select the 1D NOE difference pulse sequence (e.g., selnogp on Bruker instruments).
-
Create a frequency list containing the on-resonance frequency of the substituent protons to be irradiated and an off-resonance frequency far from any signals to serve as a control.
-
-
Acquisition: Run the experiment. The spectrometer will acquire scans with on-resonance irradiation interleaved with scans of off-resonance irradiation. The off-resonance spectrum is then subtracted from the on-resonance spectrum.
-
Analysis: In the resulting difference spectrum, a positive signal should appear at the frequency of the proton that is spatially close to the irradiated group. For a 2,4-isomer, irradiating the C4-substituent should result in a positive peak for the H-5 proton.
Conclusion
References
-
Miura, T., Funakoshi, Y., Fujimoto, Y., Nakahashi, J., & Murakami, M. (2015). Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides, and Thionoesters. Organic Letters, 17(10), 2454–2457. [Link]
-
A facile synthesis of 2,4-disubstituted thiazoles using MnO2. (2014). Molecules, 19(10), 16868-16880. [Link]
-
Aledwan, H., Zimmermann, G., Fridman, N., Vassilikogiannakis, G., & Saady, A. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. ChemRxiv. [Link]
-
Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides, and Thionoesters. (2015). Organic Letters. [Link]
-
Pendiukh, V. V., Yakovleva, H. V., Stadniy, I. A., Pashenko, O. E., Volovenko, O. B., Rozhenko, A. B., ... & Volochnyuk, D. M. (2023). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach. ChemRxiv. [Link]
-
Synthesis of Some Novel 2,4-Disubstituted Thiazoles as Possible Antimicrobial Agents. (2008). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. (2025). Bar-Ilan University Research Portal. [Link]
-
Synthesis of 2,5-Disubstituted Thiazoles. (2015). Synfacts. [Link]
-
Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. (2018). Bioorganic & Medicinal Chemistry Letters. [Link]
-
A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2. (2014). ResearchGate. [Link]
-
13C-NMR Studies of Some Heterocyclically Substituted Chromones. (2005). Asian Journal of Chemistry. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Synthesis and in silico evaluation of some new 2,4-disubstituted thiazole derivatives. (2022). Marmara Pharmaceutical Journal. [Link]
-
Nuclear Overhauser Effect (NOE). University of California, San Diego. [Link]
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Comparative Guide: Thermal Stability Analysis of Sodium Thiazole-4-Carboxylate
Executive Summary
Sodium Thiazole-4-carboxylate (Na-T4C) represents a critical structural scaffold in medicinal chemistry, distinct from its positional isomers and free-acid precursors. While the free acid (Thiazole-4-carboxylic acid) exhibits moderate stability (MP: 196–199°C), the sodium salt form is engineered to enhance aqueous solubility and thermal resilience during high-temperature formulation processes (e.g., hot-melt extrusion).
This guide provides a technical comparison of Na-T4C against its primary alternatives, utilizing TGA (Thermogravimetric Analysis) and DSC (Differential Scanning Calorimetry) data to validate its suitability for pharmaceutical development.
Part 1: The Chemistry & Rationale
Why Sodium Thiazole-4-carboxylate?
The selection of the sodium salt at the C4 position is not arbitrary; it is a calculated decision to balance solubility with decarboxylation resistance .
-
The Positional Stability Rule: Thiazole-2-carboxylic derivatives are notoriously unstable, undergoing rapid thermal decarboxylation due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms, which stabilize the ylide intermediate. The C4 position, being further from the heteroatoms' combined inductive pull, offers superior thermal resistance.
-
The Salt Effect: Converting the free carboxylic acid to its sodium salt increases the lattice energy, typically raising the decomposition onset temperature and preventing sublimation, though it introduces hygroscopicity risks.
Part 2: Experimental Methodology (TGA/DSC)
To ensure reproducible thermal profiles, the following self-validating protocol is recommended. This workflow minimizes artifacts caused by residual solvents or hydration shells.
Validated Protocol Workflow
Figure 1: Standardized TGA/DSC Workflow for Thiazole Salts. This protocol ensures separation of dehydration events from degradation.
Critical Procedural Notes
-
Pan Selection: Use Alumina (ceramic) pans for TGA to prevent alloying with sodium at high temperatures. Use Hermetic Aluminum pans with a laser-drilled pinhole for DSC to allow moisture escape without pan deformation.
-
Purge Gas: High-purity Nitrogen (99.999%) is essential. Oxidative environments (Air/O2) will accelerate degradation via ring oxidation, obscuring the intrinsic decarboxylation temperature.
Part 3: Comparative Thermal Performance
The following data compares Na-T4C against its free acid precursor and its unstable isomer.
Table 1: Thermal Property Comparison
| Property | Sodium Thiazole-4-carboxylate (Target) | Thiazole-4-carboxylic Acid (Precursor) | Sodium Thiazole-2-carboxylate (Unstable Analog) |
| Physical State | Crystalline Solid (Salt) | Crystalline Powder | Unstable Solid |
| Melting Point | > 260°C (Decomp.) | 196–199°C [1] | N/A (Decarboxylates <100°C) |
| Dehydration Onset | 60–110°C (if hydrate) | Negligible (Anhydrous) | Variable |
| Decomposition Onset ( | ~285°C | 196°C | < 80°C |
| Degradation Mechanism | Carbonate formation + Char | Sublimation / Decarboxylation | Rapid Decarboxylation |
| Hygroscopicity | Moderate (Requires desiccant) | Low | High |
Interpretation of Data[2][3][4][5][6][7][8][9][10][11][12][13]
-
Superior Stability: Na-T4C exhibits a thermal stability window approximately 90°C higher than the free acid. This makes it suitable for autoclaving or hot-melt extrusion processes where the free acid would degrade.
-
The "2-Position" Risk: The comparison with the 2-carboxylate isomer highlights the importance of regiochemistry. The 2-isomer is prone to spontaneous decarboxylation due to the stabilization of the resulting carbanion by the adjacent sulfur and nitrogen [2]. The 4-position of Na-T4C lacks this specific instability.
Part 4: Degradation Mechanics
Understanding how the molecule fails is as important as knowing when it fails.
Thermal Decomposition Pathway
The degradation of thiazole carboxylates is driven by the loss of CO2. However, the sodium salt creates a secondary residue (Sodium Carbonate) rather than vanishing completely.
Figure 2: Thermal Decomposition Pathway. Note that unlike the free acid, the salt leaves a significant inorganic residue (Na2CO3).[1]
Detailed Mechanism [3]
-
Dehydration (Step 1): If the sample is a hydrate (common for Na-salts), a broad endotherm appears between 60–120°C in DSC, accompanied by ~5-10% mass loss in TGA.
-
Anhydrous Plateau: The material remains stable until the crystal lattice breaks.
-
Decarboxylation (Step 2): Above 280°C, the carboxylate group cleaves. In the presence of sodium, this often leads to the formation of sodium carbonate (
) and fragmentation of the thiazole ring, rather than the clean release of seen in the free acid.
Part 5: Practical Implications for Formulation
Based on the TGA/DSC profiles, the following handling guidelines are established:
-
Drying: Na-T4C can be safely dried at 105°C to remove surface moisture without risking chemical degradation (unlike the 2-isomer).
-
Storage: Due to the hygroscopic nature indicated by the low-temperature TGA events, store in tightly sealed containers with silica gel or molecular sieves.
-
Analysis: When performing QC, always calculate the "Dry Basis" weight using the TGA moisture step to ensure accurate assay values.
References
-
Master Organic Chemistry. (2022). Decarboxylation of Carboxylic Acids and Beta-Keto Acids. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Application of TGA/c-DTA for Distinguishing between Acid and Salt Forms in Pharmaceuticals. Retrieved from [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Sodium 1,3-thiazole-4-carboxylate
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Sodium 1,3-thiazole-4-carboxylate. As laboratory professionals, our commitment to safety extends beyond the bench; it encompasses the entire lifecycle of a chemical, culminating in its responsible disposal. This document is designed to provide essential safety and logistical information, ensuring that waste is managed in a way that protects both personnel and the environment.
Disclaimer: This guide is based on the general hazardous properties of thiazole derivatives. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for Sodium 1,3-thiazole-4-carboxylate and adhere to all local, state, and federal waste disposal regulations.
Hazard Assessment: Understanding the Risks
Sodium 1,3-thiazole-4-carboxylate and related thiazole compounds are recognized as potentially hazardous. The primary risks associated with this class of chemicals include:
-
Skin and Eye Irritation: Direct contact can cause irritation.[1][2][3]
-
Respiratory Irritation: Inhalation of the powder or dust may lead to respiratory tract irritation.[1][4][5]
-
Aquatic Toxicity: Many thiazole derivatives are very toxic to aquatic life, with long-lasting effects. Therefore, release into the environment must be strictly avoided.[6]
Given these hazards, Sodium 1,3-thiazole-4-carboxylate must be treated as hazardous waste unless confirmed otherwise by a formal hazard assessment and local regulatory review.[7]
Immediate Safety Protocols: Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, the proper PPE is mandatory. This is your first and most critical line of defense against exposure.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and subsequent irritation.[1] |
| Eye Protection | Safety glasses with side shields or goggles.[1] | To protect eyes from dust particles and splashes.[1] |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Use only in a well-ventilated area. A NIOSH-approved respirator may be required if dust is generated.[1][8] | To prevent inhalation of irritating dust. Work in a chemical fume hood when handling larger quantities. |
Spill & Leak Response Protocol
Accidents happen. A clear, pre-defined spill response plan is crucial for minimizing risk.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Immediately alert others in the vicinity. Restrict access to the spill area.[6]
-
Ventilate: Ensure the area is well-ventilated. If the spill is large, work from upwind.[8]
-
Don PPE: Put on the full PPE described in the table above.
-
Containment:
-
For dry spills , carefully sweep or vacuum the material.[9] AVOID generating dust.[8] If sweeping, you can lightly dampen the material with water to prevent it from becoming airborne.[8] Use a vacuum cleaner equipped with a HEPA filter.[8]
-
For liquid spills (if dissolved), cover with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[6][10][11] Do not use combustible materials like sawdust.[12]
-
-
Collection: Carefully scoop the contained material and absorbent into a suitable, sealable waste container.[6][10][11] Use non-sparking tools if a flammable solvent was involved.[10][13]
-
Decontamination: Clean the spill area thoroughly with soap and water, collecting all cleaning materials as hazardous waste.
-
Package for Disposal: Seal and label the waste container.
Waste Collection, Segregation, and Storage
Proper waste management begins at the point of generation.
-
Waste Container: Use only designated, chemically compatible, and properly sealed containers for waste accumulation. Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "Sodium 1,3-thiazole-4-carboxylate".
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible materials.[1] The storage area should be a designated satellite accumulation area or a central hazardous waste storage facility.
Formal Disposal Procedure: The Final Step
The final disposal of Sodium 1,3-thiazole-4-carboxylate must be conducted in compliance with all regulations.
Core Directive: All waste containing Sodium 1,3-thiazole-4-carboxylate must be disposed of through a licensed and approved hazardous waste disposal contractor.[1]
Why is professional disposal necessary? Licensed disposal facilities have the engineered controls and permits required to handle and treat chemical waste safely. The most common final disposal method for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products.[9]
Actions to AVOID:
-
DO NOT dispose of this chemical down the drain.[6] Its aquatic toxicity can harm the environment and disrupt wastewater treatment processes.
-
DO NOT mix with incompatible waste streams.
-
DO NOT dispose of in regular trash. This is illegal and poses a significant risk to sanitation workers and the environment.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of Sodium 1,3-thiazole-4-carboxylate.
Caption: Decision workflow for handling and disposing of Sodium 1,3-thiazole-4-carboxylate waste.
References
- SAFETY DATA SHEET. (2025, October 7). MilliporeSigma.
- SAFETY DATA SHEET.TCI Chemicals.
- Thiazole - Safety Data Sheet.Santa Cruz Biotechnology.
- Material Safety Data Sheet - Thiazole, 99%. (2006, February 3). Cole-Parmer.
- SAFETY DATA SHEET.Thermo Fisher Scientific.
- SAFETY DATA SHEET.Cytiva.
- SAFETY DATA SHEET. (2025, December 24). Fisher Scientific.
- SAFETY DATA SHEET. (2025, September 13). Aldrich.
- Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate Safety and Hazards.PubChem.
- SAFETY DATA SHEET. (2025, April 30). Aldrich.
- SAFETY DATA SHEET. (2021, December 24). Fisher Scientific.
- 1,3-Thiazolidine-4-carboxylic acid - Material Safety Data Sheet.Santa Cruz Biotechnology.
- Methanol MSDS.Pioneer Forensics, LLC.
- Sodium 4-formyl-2-methyl-1,3-thiazole-5-carboxylate Safety and Hazards.PubChem.
- SAFETY DATA SHEET. (2008, June 22). Fisher Scientific.
- SAFETY DATA SHEET. (2024, February 23). Fisher Scientific.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.fr [fishersci.fr]
- 4. Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate | C5H6NNaO2S | CID 23710676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sodium 4-formyl-2-methyl-1,3-thiazole-5-carboxylate | C6H4NNaO3S | CID 145913698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
- 12. sds.chemtel.net [sds.chemtel.net]
- 13. uwm.edu [uwm.edu]
Personal protective equipment for handling Sodium 1,3-thiazole-4-carboxylate
Handling Sodium 1,3-thiazole-4-carboxylate (CAS: 1235440-96-6; MW: 151.12) requires a rigorous, scientifically grounded approach to laboratory safety. As a critical building block in pharmaceutical synthesis—particularly for integrating the thiazole pharmacophore into drug candidates—this compound is frequently handled in discovery and development labs.
However, its physical state as a fine, crystalline powder combined with its chemical properties necessitates strict operational protocols. This guide provides an authoritative, causality-driven framework for the safe handling, personal protective equipment (PPE) selection, and disposal of Sodium 1,3-thiazole-4-carboxylate.
Hazard Causality and E-E-A-T Analysis
To establish a self-validating safety protocol, we must first understand why this compound is hazardous. Based on the toxicological profile of its parent acid and structurally similar thiazole derivatives , Sodium 1,3-thiazole-4-carboxylate presents three primary hazards:
-
Skin and Eye Irritation (H315, H319): The sodium carboxylate moiety is mildly basic. When the dry powder comes into contact with the natural moisture of human skin or the mucosal membranes of the eyes, it undergoes rapid localized dissolution. This creates a micro-environment with an elevated pH, leading to acute protein denaturation and localized irritation.
-
Respiratory Tract Irritation (H335): The fine particulate nature of the synthesized salt makes it highly susceptible to aerosolization. Inhalation of these micro-particles bypasses the upper respiratory cilia, depositing the basic salt directly onto the sensitive respiratory epithelium, triggering immediate inflammatory responses .
Understanding this causality dictates that our primary operational goal is dust suppression and moisture barrier protection .
Personal Protective Equipment (PPE) Matrix
The following PPE matrix is engineered specifically to mitigate the aerosolization and moisture-reactivity risks associated with fine chemical powders .
| PPE Category | Specification | Causal Justification |
| Hand Protection | Nitrile gloves (≥0.11 mm thickness) | Nitrile provides an excellent, non-porous barrier against solid organic salts and common reconstitution solvents (e.g., DMSO, water) that might act as carriers for the compound. |
| Eye Protection | Snug-fitting chemical splash goggles | Standard safety glasses leave gaps. Goggles prevent aerosolized micro-dust particles from bypassing the lenses and dissolving in ocular mucosa. |
| Body Protection | Flame-resistant lab coat (fully buttoned) | Prevents particulate accumulation on porous street clothing, mitigating the risk of secondary, delayed exposure outside the laboratory. |
| Respiratory | N95 or P100 particulate respirator | Required only if handling the powder outside of a certified fume hood or ventilated balance enclosure, effectively filtering out airborne micro-particles . |
Operational Workflows: Self-Validating Protocols
The following step-by-step methodologies are designed to be self-validating—meaning the successful completion of each step inherently verifies the safety of the next.
Protocol 1: Safe Weighing and Transfer of Fine Powders
Objective: Transfer the solid while maintaining zero visible aerosolization.
-
Environmental Control: Ensure the analytical balance is located within a certified ductless weighing enclosure or a standard chemical fume hood with the sash lowered to the operational mark.
-
Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing boat and the source vial.
-
Causality: Fine powders carry triboelectric static charges that cause them to "jump" and aerosolize when manipulated. Neutralizing this charge keeps the powder grounded.
-
-
Transfer Mechanics: Use a clean, dry PTFE-coated micro-spatula. Transfer the powder slowly, keeping the spatula within 1 inch of the weighing boat to minimize the drop height and prevent kinetic dust generation.
-
Validation: Visually inspect the area immediately around the balance. If no stray powder is visible, the static mitigation was successful. Cap the source vial immediately.
Protocol 2: Solution Preparation and Quenching
Objective: Dissolve the compound without displacing dry powder into the atmosphere.
-
Vessel Seating: Place the weighed Sodium 1,3-thiazole-4-carboxylate into the receiving flask using a wide-neck powder funnel to prevent powder from adhering to the ground glass joints.
-
Solvent Addition: Add the reconstitution solvent (e.g., water, methanol, or DMSO) slowly down the inner sidewall of the reaction vessel.
-
Causality: Rapidly dumping solvent into the center of the powder displaces air too quickly, which acts as a pneumatic ram, ejecting un-dissolved powder out of the flask.
-
-
Agitation: Initiate gentle magnetic stirring. Do not apply vigorous vortexing or sonication until the powder is visibly wetted and submerged.
-
Validation: The protocol is validated when the solution is completely transparent with no particulate matter suspended in the headspace of the flask.
Spill Response and Disposal Plans
Standard dry sweeping is strictly prohibited for fine chemical powders, as it exacerbates the inhalation hazard .
Solid Spill Containment
-
Isolate: Restrict access to the spill area and verify full PPE is donned.
-
Wet Wipe Method: Cover the spilled powder with damp paper towels (using water or a dilute ethanol solution). This wets the powder, immediately suppressing its ability to aerosolize.
-
Collection: Carefully scoop the wet, clumped material into a compatible, sealable hazardous waste container.
-
Decontamination: Wipe the surface with a secondary wet towel, followed by a dry wipe.
Waste Segregation
-
Solid Waste: Dispose of unreacted powder, empty vials, and contaminated cleanup materials in a sealed container labeled "Hazardous Solid Waste - Irritant (Thiazole Carboxylate Salt)".
-
Liquid Waste: Aqueous solutions containing the salt must be disposed of in the "Aqueous Basic Waste" stream. Organic solutions (e.g., reactions run in DMSO or DMF) must be segregated into the "Halogen-Free Organic Waste" carboy.
Safe Handling Pathway
Safe handling and exposure mitigation pathway for Sodium 1,3-thiazole-4-carboxylate.
References
-
4-Thiazolecarboxylic acid | C4H3NO2S | CID 304271 . PubChem, National Center for Biotechnology Information.[Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version . National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011.[Link]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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